3-Methoxytyramine sulfate-d4
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H13NO5S |
|---|---|
Molecular Weight |
251.29 g/mol |
IUPAC Name |
[4-(2-amino-1,1,2,2-tetradeuterioethyl)-2-methoxyphenyl] hydrogen sulfate |
InChI |
InChI=1S/C9H13NO5S/c1-14-9-6-7(4-5-10)2-3-8(9)15-16(11,12)13/h2-3,6H,4-5,10H2,1H3,(H,11,12,13)/i4D2,5D2 |
InChI Key |
ORZHQEJEAKXCJA-CQOLUAMGSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CC(=C(C=C1)OS(=O)(=O)O)OC)C([2H])([2H])N |
Canonical SMILES |
COC1=C(C=CC(=C1)CCN)OS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to 3-Methoxytyramine sulfate-d4: Application in Quantitative Bioanalysis
Introduction
3-Methoxytyramine sulfate-d4 is a high-purity, stable isotope-labeled internal standard used for the accurate quantification of 3-Methoxytyramine (3-MT) in biological samples.[1][2][3] As the deuterated analogue of the endogenous compound, it serves as an ideal internal standard in mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5] 3-Methoxytyramine is the major extracellular metabolite of the neurotransmitter dopamine, formed by the action of the enzyme Catechol-O-methyltransferase (COMT).[6][7] Clinically, the precise measurement of 3-MT is crucial as it serves as a key biomarker for the diagnosis and monitoring of neuroendocrine tumors, including pheochromocytoma and paraganglioma.[4][8][9]
This guide provides an in-depth overview of this compound, its application, the underlying principles of its use, and detailed experimental methodologies for researchers, scientists, and professionals in drug development and clinical diagnostics.
Core Compound Specifications
The physical and chemical properties of this compound are essential for its application as an analytical standard.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉D₄NO₅S | [1][2] |
| Molecular Weight | 251.29 g/mol | [1][2] |
| Synonym | 4-(2-aminoethyl-1,1,2,2-d4)-2-methoxyphenyl hydrogen sulfate | [2] |
| CAS Number (Unlabeled) | 57772-69-7 | [1][2] |
| Appearance | Typically supplied as a solid or in a certified solution (e.g., methanol) | [4] |
| Primary Application | Internal Standard for LC-MS/MS analysis | [5][10] |
| Storage Conditions | Store at recommended temperatures (e.g., -20°C) to ensure stability | [11] |
Principle of Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled (SIL) internal standard like this compound is considered the gold standard for quantitative LC-MS/MS analysis.[12] The principle, known as isotope dilution, relies on the near-identical chemical and physical behavior of the SIL standard and the native analyte. Because the deuterium-labeled standard co-elutes with the unlabeled analyte, it experiences the same effects during sample processing and analysis, thereby correcting for variability.[13]
Key advantages include:
-
Correction for Matrix Effects: It compensates for ion suppression or enhancement caused by co-eluting components from the biological matrix (e.g., plasma, urine).[13]
-
Compensation for Sample Loss: It accounts for analyte loss during sample preparation steps like protein precipitation and solid-phase extraction (SPE).[14]
-
Improved Precision and Accuracy: By normalizing the analyte's signal to the standard's signal, the method achieves high reproducibility and accuracy, which is critical for clinical and research applications.[13][15]
Metabolic Pathway of 3-Methoxytyramine
3-Methoxytyramine is a direct metabolite of dopamine. Understanding this pathway is essential for interpreting its clinical significance. In extraneuronal tissues, dopamine released into the synapse or circulation is primarily metabolized by the enzyme Catechol-O-methyltransferase (COMT), which adds a methyl group to form 3-MT.[6][7] Subsequently, 3-MT is a substrate for Monoamine Oxidase (MAO), which converts it into Homovanillic Acid (HVA), a final waste product excreted in the urine.[6][16]
Experimental Protocol: Quantification of 3-MT in Human Plasma
This section details a representative LC-MS/MS workflow for the sensitive quantification of 3-MT in human plasma, a common application for diagnosing neuroendocrine tumors.[8][10]
4.1. Sample Preparation (Solid-Phase Extraction)
-
Aliquoting: Transfer 500 µL of human plasma into a clean polypropylene tube.
-
Internal Standard Spiking: Add a precise volume of this compound working solution to each plasma sample, calibrator, and quality control (QC) sample. This ensures the internal standard is present from the beginning of the extraction process.[15]
-
Protein Precipitation & Lysis: Add a buffer or mild acid (e.g., formic acid solution) to the samples, vortex thoroughly, and centrifuge to pellet precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis WCX) with methanol followed by water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., ammonium hydroxide followed by methanol) to remove interfering substances.
-
Elute the analytes (3-MT and 3-MT-d4) using an appropriate elution solvent (e.g., a mixture of methanol and formic acid).[10]
-
-
Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
4.2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A Pentafluorophenyl (PFP) or HILIC column is often used to achieve chromatographic separation of 3-MT from isomers and other interferences.[11][17]
-
Mobile Phase: A gradient elution using water and methanol or acetonitrile with an additive like formic acid is typical.[10]
-
Flow Rate: Maintained at a constant rate (e.g., 0.4 mL/min).
-
Analysis Time: A rapid analysis time of 3-10 minutes per sample is achievable.[8][11]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both 3-MT and 3-MT-d4.
-
Performance Data of a Representative LC-MS/MS Method
The validation of an analytical method is critical to ensure its reliability. The table below summarizes typical performance characteristics for the quantification of 3-MT in plasma using a deuterated internal standard.
| Parameter | Typical Value | Description | Source(s) |
| Limit of Detection (LOD) | 4 ng/L (or ~0.02 nM) | The lowest concentration of analyte that can be reliably detected. | [11] |
| Limit of Quantitation (LOQ) | 10 ng/L (or ~0.03 nM) | The lowest concentration that can be quantitatively measured with precision. | [8][11] |
| Linearity (R²) | > 0.999 | The degree to which the calibration curve fits a linear model. | [10][11] |
| Intra-day Precision (CV) | 3.1% - 10.7% | The variation of measurements within the same day across different concentrations. | [8][9] |
| Inter-day Precision (CV) | 0.9% - 18.3% | The variation of measurements on different days. | [8][9] |
| Recovery | 90% - 110% | The efficiency of the extraction process. | [11] |
Conclusion
This compound is an indispensable tool for modern bioanalysis. Its role as a stable isotope-labeled internal standard enables highly accurate, precise, and robust quantification of 3-methoxytyramine by LC-MS/MS. This capability is vital for clinical diagnostics, particularly in the management of neuroendocrine tumors, and for research into dopamine metabolism and related neurological disorders. The detailed protocols and performance data provided in this guide underscore the reliability of methods employing this standard, making it a cornerstone of advanced analytical testing in both research and clinical laboratories.
References
- 1. 3-Methoxy Tyramine-d4 Sulfate | Axios Research [axios-research.com]
- 2. clearsynth.com [clearsynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 3-Methoxytyramine-D4 HCl methanol 100ug/mL as free base, certified reference material, Cerilliant 1216788-76-9 [sigmaaldrich.com]
- 5. 3-Methoxytyramine-D4 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 6. 3-Methoxytyramine - Wikipedia [en.wikipedia.org]
- 7. The Dopamine Metabolite 3-Methoxytyramine Is a Neuromodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. texilajournal.com [texilajournal.com]
- 14. scispace.com [scispace.com]
- 15. youtube.com [youtube.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. msacl.org [msacl.org]
An In-depth Technical Guide to 3-Methoxytyramine sulfate-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, metabolic significance, and analytical methodologies related to 3-Methoxytyramine sulfate-d4. This deuterated internal standard is crucial for the accurate quantification of 3-methoxytyramine, a key metabolite of dopamine, in various biological matrices.
Core Chemical Properties
This compound is the deuterated form of 3-Methoxytyramine sulfate. The incorporation of four deuterium atoms on the ethylamine side chain results in a mass shift that allows it to be distinguished from the endogenous analyte in mass spectrometry-based assays, without significantly altering its chemical behavior during sample preparation.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Citation |
| Molecular Formula | C₉H₉D₄NO₅S | [1] |
| Molecular Weight | 251.29 g/mol | [1] |
| Appearance | White to Off-White Solid | |
| Synonyms | 4-(2-aminoethyl-1,1,2,2-d4)-2-methoxyphenyl hydrogen sulfate | |
| CAS Number (Unlabeled) | 57772-69-7 | [1] |
| Storage Temperature | -20°C |
Metabolic Pathway of Dopamine
3-Methoxytyramine (3-MT) is a major metabolite of the neurotransmitter dopamine.[2] The metabolic process is a two-step enzymatic conversion. First, dopamine is O-methylated by the enzyme Catechol-O-methyltransferase (COMT) to form 3-Methoxytyramine.[2][3] Subsequently, 3-Methoxytyramine is metabolized by Monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH) to produce the final urinary metabolite, Homovanillic acid (HVA).[2][4] The accurate measurement of 3-MT is vital for diagnosing certain neuroendocrine tumors and for research in neurology and endocrinology.[5]
Stability
The stability of the analyte is critical for ensuring accurate and reproducible results, especially when sample collection and analysis are not performed immediately.
Table 2: Stability of 3-Methoxytyramine in Urine
| Condition | Duration | Preservative | Citation |
| Room Temperature | At least 4 days | None required | [6] |
| 4°C | At least 4 days | None required | [6] |
| -20°C | At least 11 weeks | None required | [6] |
Experimental Protocols
The quantification of 3-methoxytyramine in biological fluids like urine or plasma is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8] The use of a stable isotope-labeled internal standard, such as this compound, is essential to correct for matrix effects and variations in sample preparation and instrument response.[9]
Detailed Methodology: Quantification of 3-MT in Urine by LC-MS/MS
This protocol outlines a typical workflow for the analysis of 3-methoxytyramine using solid-phase extraction (SPE) for sample cleanup followed by LC-MS/MS detection.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Pre-treatment: To 0.5 mL of urine, add 40 µL of the internal standard mix (containing this compound). Adjust the pH to between 7.5 and 9.5 with ammonium hydroxide.[7]
-
SPE Cartridge Conditioning: Condition a mixed-mode or cation exchange SPE cartridge by washing sequentially with 1 mL of methanol and 1 mL of an aqueous buffer (e.g., 0.2 M ammonium chloride).[7]
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, controlled flow rate (1-2 mL/minute).[10]
-
Washing: Wash the cartridge to remove interfering matrix components. A typical wash sequence includes 1 mL of deionized water followed by 1 mL of a methanol/acetonitrile solution. Dry the cartridge under vacuum for 5-10 minutes.[10]
-
Elution: Elute the analyte and internal standard from the cartridge using 1 mL of an acidic organic solvent, such as 5% formic acid in methanol.[7][10]
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for injection into the LC-MS/MS system.[8][10]
2. LC-MS/MS Analysis
-
Chromatographic System: An HPLC or UPLC system.
-
Column: A Pentafluorophenyl (PFP) or HILIC column is commonly used for the separation of polar compounds like catecholamines and their metabolites.[7]
-
Mobile Phase: A gradient of an aqueous solution (e.g., 0.2% formic acid in water) and an organic solvent (e.g., methanol).[7][8]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the native 3-methoxytyramine and the deuterated internal standard (3-Methoxytyramine-d4). This ensures high selectivity and sensitivity.[9]
3. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the endogenous analyte to the deuterated internal standard.[7]
-
A calibration curve is constructed by analyzing a series of standards with known concentrations, and the concentration of the analyte in the unknown samples is determined from this curve.[7]
References
- 1. 3-Methoxy Tyramine-d4 Sulfate | Axios Research [axios-research.com]
- 2. 3-Methoxytyramine - Wikipedia [en.wikipedia.org]
- 3. The Dopamine Metabolite 3-Methoxytyramine Is a Neuromodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine - Wikipedia [en.wikipedia.org]
- 5. 3-Methoxytyramine-D4 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 6. Stability and reference intervals of spot urinary fractionated metanephrines and methoxytyramine by tandem mass spectrometry as a screening method for pheochromocytoma and paraganglioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. unitedchem.com [unitedchem.com]
The Role of 3-Methoxytyramine Sulfate-d4 in Dopamine Metabolite Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role of 3-Methoxytyramine sulfate-d4 as an internal standard in the quantitative analysis of dopamine metabolites. Accurate measurement of these metabolites is crucial for research in neuroscience, clinical diagnostics for neuroendocrine tumors, and the development of novel therapeutics targeting dopaminergic pathways.
Introduction: The Significance of Dopamine Metabolism
Dopamine, a key catecholamine neurotransmitter, is integral to numerous physiological processes, including motor control, motivation, and reward.[1][2][3] Its metabolism is a tightly regulated process, and the quantification of its metabolites provides a window into the dynamics of dopamine release and turnover.[2] The major metabolic pathway of dopamine involves two key enzymes: catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO).[2] COMT converts dopamine to 3-methoxytyramine (3-MT), which is then further metabolized by MAO to homovanillic acid (HVA).[2]
The analysis of 3-MT is of particular clinical interest as it can serve as a biomarker for dopamine-producing tumors, such as pheochromocytomas and paragangliomas.[1][4] Given the low endogenous concentrations of these metabolites, highly sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are required for accurate quantification.[1][5]
The Role of Deuterated Internal Standards
In LC-MS/MS-based quantification, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving high accuracy and precision. A SIL-IS is a form of the analyte of interest where one or more atoms have been replaced with a heavier isotope (e.g., deuterium, ¹³C, ¹⁵N).
3-Methoxytyramine-d4 and its sulfated form, this compound, are widely used as internal standards in the analysis of 3-MT. [4][6][7] These deuterated standards are ideal because they share nearly identical physicochemical properties with the endogenous analyte. This ensures they behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in extraction recovery, matrix effects, and instrument response.[6][7]
While 3-Methoxytyramine-d4 is suitable for the analysis of free 3-MT, This compound is particularly valuable when measuring total 3-MT (the sum of free and conjugated forms). In biological fluids like urine, a significant portion of 3-MT is present as sulfate or glucuronide conjugates. To measure total 3-MT, an enzymatic hydrolysis step (using enzymes like β-glucuronidase/arylsulfatase) is required to cleave these conjugates and liberate free 3-MT prior to extraction and analysis.[8][9][10] By using a sulfated internal standard, any variability in the efficiency of this hydrolysis step can be accounted for, leading to a more accurate quantification of the total metabolite concentration.
Dopamine Metabolic Pathway
The following diagram illustrates the primary metabolic pathway of dopamine, highlighting the formation of 3-methoxytyramine.
Figure 1. Simplified metabolic pathway of dopamine.
Quantitative Data from Validated LC-MS/MS Methods
The use of 3-Methoxytyramine-d4 as an internal standard has enabled the development of robust and sensitive LC-MS/MS methods for the quantification of 3-MT in various biological matrices. The tables below summarize key validation parameters from several published studies.
Table 1: Method Validation Parameters for 3-Methoxytyramine (3-MT) Analysis in Plasma
| Study Reference | LLOQ (nmol/L) | Linearity (nmol/L) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Recovery (%) |
| Peitzsch et al., 2013[6] | 0.024 | 2.5 - 50 | 2.9 - 11.5 | 7.8 - 12.9 | Not Reported |
| Peaston et al., 2010[6] | 0.06 | 0.1 - 23 | Not Reported | Not Reported | 66 - 98 |
| Local Technical Validation (INESSS, 2014)[6] | 0.048 | 0.048 - 24.55 | 3.7 - 7.7 | 2.3 - 13.8 | 93.2 |
| Clarke et al., 2021[1] | 0.03 | Up to 20 | 3.1 - 10.7 | 0.9 - 18.3 | Not Reported |
| Agilent Application Note (2022)[7] | 0.024 (4 ng/L) | 0.09 - 59.8 (15.63 - 10,000 pg/mL) | < 4 | ≤ 4 | 90 - 110 |
Table 2: Method Validation Parameters for 3-Methoxytyramine (3-MT) Analysis in Urine
| Study Reference | LLOQ (ng/mL) | Linearity (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Recovery (%) |
| Li et al., 2024[11] | 0.25 | 1 - 1000 | < 8 | < 8 | 93.5 - 106.2 |
| Agilent Application Note | Not Specified | 4.69 - 3000 | < 6 | < 6 | Not Specified |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Plasma
This protocol is a generalized representation based on common methodologies.[7][12]
Figure 2. Generalized workflow for solid-phase extraction of plasma samples.
Detailed Steps:
-
Sample Pre-treatment: To a 0.5 mL plasma sample, add the internal standard solution (this compound) and a buffer (e.g., 0.5 mL of 10 mM NH4H2PO4, pH 6.5) to adjust the pH.[12]
-
SPE Cartridge Conditioning: A weak cation exchange (WCX) SPE cartridge is typically used. Condition the cartridge sequentially with 1 mL of methanol and 1 mL of equilibration buffer (e.g., 10 mM NH4H2PO4, pH 6.5).[12]
-
Sample Loading: Apply the pre-treated plasma sample to the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interfering substances. A typical wash sequence might include 1 mL of water, 1 mL of methanol, and 1 mL of 0.2% formic acid in acetonitrile.[12]
-
Elution: Elute the analytes of interest from the cartridge using a small volume of an appropriate solvent, for example, two aliquots of 250 µL of 2% formic acid in acetonitrile.[12]
-
Evaporation: Dry the eluate under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Sample Preparation: "Dilute-and-Shoot" for Urine
For urine samples, a simpler "dilute-and-shoot" method can often be employed.[11]
Detailed Steps:
-
To 10 µL of urine sample, add 20 µL of the working internal standard solution (containing this compound).
-
Add 220 µL of acetonitrile (containing 2% formic acid) to precipitate proteins.
-
Vortex the mixture and then centrifuge.
-
Transfer 100 µL of the supernatant for direct injection into the LC-MS/MS system.
LC-MS/MS Parameters
The following table provides typical LC-MS/MS parameters for the analysis of 3-MT.
Table 3: Typical LC-MS/MS Conditions
| Parameter | Typical Setting |
| LC Column | Reversed-phase (e.g., C18) or PFP, 2.1 x 100 mm, <3 µm |
| Mobile Phase A | 0.1-0.2% Formic acid in water (with or without ammonium formate) |
| Mobile Phase B | Acetonitrile or Methanol with 0.1-0.2% formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | A suitable gradient to separate 3-MT from other metabolites |
| Injection Volume | 5 - 30 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (3-MT) | e.g., m/z 168.1 → 137.1 |
| MRM Transition (3-MT-d4) | e.g., m/z 172.1 → 141.1 |
Synthesis of Deuterated 3-Methoxytyramine
While detailed, step-by-step synthesis protocols for 3-Methoxytyramine-d4 are proprietary to commercial suppliers, the general principles of deuterium labeling involve introducing deuterium atoms at specific, metabolically stable positions in the molecule. This is often achieved through methods such as:
-
Catalytic H-D Exchange: Using a catalyst (e.g., Palladium on carbon) in the presence of a deuterium source like D₂O or D₂ gas to exchange protons for deuterons.
-
Reduction with Deuterated Reagents: Employing deuterated reducing agents (e.g., sodium borodeuteride, lithium aluminum deuteride) to introduce deuterium during the synthesis.
The "-d4" designation in 3-Methoxytyramine-d4 typically indicates that the four hydrogen atoms on the ethylamine side chain (at the alpha and beta positions to the amino group) have been replaced with deuterium.[6] This strategic placement ensures that the deuterium label is not lost during metabolic processes.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of dopamine metabolites in complex biological matrices. Its use as an internal standard in LC-MS/MS assays allows researchers and clinicians to obtain reliable data on dopamine turnover, which is critical for advancing our understanding of neurological disorders and for the diagnosis and monitoring of certain cancers. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for the implementation of robust and reproducible analytical methods in both research and clinical settings.
References
- 1. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Methoxytyramine - Wikipedia [en.wikipedia.org]
- 3. The Dopamine Metabolite 3-Methoxytyramine Is a Neuromodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Methoxytyramine-D4 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 5. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cda-amc.ca [cda-amc.ca]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
- 9. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of a simple, fast and sensitive liquid chromatography-tandem mass spectrometry method to establish reference intervals for 24-h urinary free normetanephrine, metanephrine and methoxytyramine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
The Gold Standard in Bioanalysis: A Technical Guide to 3-Methoxytyramine sulfate-d4 as a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 3-Methoxytyramine sulfate-d4, a stable isotope-labeled internal standard crucial for the accurate quantification of 3-methoxytyramine (3-MT) in biological matrices. 3-MT, a major metabolite of dopamine, is a critical biomarker for diagnosing and monitoring neuroendocrine tumors such as pheochromocytoma and paraganglioma.[1][2] The use of a deuterated internal standard like this compound is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to ensure the highest levels of accuracy and precision.[3][4]
The Principle of Stable Isotope Dilution
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[4] They are chemically identical to the analyte of interest but have a higher molecular weight due to the incorporation of stable isotopes, such as deuterium (²H). This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical physicochemical properties ensure they behave similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to highly reliable and reproducible quantification.[3]
Biochemical Pathway: Formation of 3-Methoxytyramine
3-Methoxytyramine is a direct metabolite of the neurotransmitter dopamine. The conversion is catalyzed by the enzyme Catechol-O-methyltransferase (COMT), which transfers a methyl group to one of the hydroxyl groups of dopamine.[5][6] 3-MT can be further metabolized by monoamine oxidase (MAO) to produce homovanillic acid (HVA).[5] Understanding this pathway is crucial for interpreting the clinical significance of 3-MT levels.
Quantitative Data and Method Validation
The use of 3-Methoxytyramine-d4 as an internal standard allows for the development of highly sensitive and specific LC-MS/MS methods for the quantification of 3-methoxytyramine in plasma.[3][4] Below are tables summarizing key quantitative parameters from validated methods.
Table 1: Mass Spectrometry Parameters for 3-Methoxytyramine and 3-Methoxytyramine-d4
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 3-Methoxytyramine | 168.1 | 137.1 |
| 3-Methoxytyramine-d4 | 172.1 | 141.1 |
Data compiled from publicly available application notes.
Table 2: Performance Characteristics of a Validated LC-MS/MS Method
| Parameter | Value |
| Limit of Detection (LOD) | 0.02 - 0.03 nmol/L[3] |
| Lower Limit of Quantification (LLOQ) | 0.024 - 0.06 nmol/L[3] |
| Linearity | 0.1 - 23 nmol/L (r² > 0.99)[3] |
| Intra-assay Precision (%CV) | 2.9% - 11.5%[3] |
| Inter-assay Precision (%CV) | 7.8% - 12.9%[3] |
| Recovery | 66% - 98%[3] |
These values represent a typical range and may vary depending on the specific instrumentation and protocol.
Experimental Protocol: Quantification of 3-Methoxytyramine in Human Plasma
The following is a representative protocol for the analysis of 3-methoxytyramine in plasma using 3-Methoxytyramine-d4 as an internal standard, based on solid-phase extraction (SPE) and LC-MS/MS.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Pre-treatment: To 0.5 mL of plasma, add 50 µL of the internal standard mix (containing 3-Methoxytyramine-d4) and 0.5 mL of 10 mM NH4H2PO4 buffer (pH 6.5).[7]
-
SPE Cartridge Conditioning: Condition a weak cation exchange (WCX) SPE cartridge (e.g., Agilent SampliQ WCX, 30 mg, 1 mL) sequentially with 1 mL of methanol and 1 mL of 10 mM NH4H2PO4 buffer (pH 6.5).[7]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[7]
-
Washing: Wash the cartridge sequentially with 1 mL of deionized water, 1 mL of methanol, and 1 mL of 0.2% formic acid in acetonitrile. Dry the cartridge under full vacuum for 5 minutes.[7]
-
Elution: Elute the analytes with two aliquots of 250 µL of 2% formic acid in acetonitrile.[7]
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS):
3. Data Analysis
-
The concentration of 3-methoxytyramine in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Conclusion
This compound is an indispensable tool for researchers and clinicians requiring accurate and reliable measurement of 3-methoxytyramine. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays mitigates the analytical challenges posed by complex biological matrices, ensuring data of the highest quality for diagnostic and research applications. The detailed methodologies and performance data presented in this guide underscore the robustness and validity of this analytical approach.
References
- 1. 3-Methoxytyramine-D4 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. 3-Methoxytyramine-D4 HCl 100 μg/mL in methanol (as free base), certified reference material, Cerilliant® | 1216788-76-9 [sigmaaldrich.com]
- 3. cda-amc.ca [cda-amc.ca]
- 4. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Methoxytyramine - Wikipedia [en.wikipedia.org]
- 6. Dopamine - Wikipedia [en.wikipedia.org]
- 7. agilent.com [agilent.com]
An In-depth Technical Guide on the Synthesis and Characterization of 3-Methoxytyramine sulfate-d4
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of 3-Methoxytyramine sulfate-d4 (3-MT-d4 sulfate), a critical internal standard used in clinical and diagnostic research. The document details its physicochemical properties, a proposed synthetic pathway, extensive characterization methodologies, and its role within the context of dopamine metabolism.
Introduction
3-Methoxytyramine (3-MT) is the primary extracellular metabolite of the neurotransmitter dopamine, formed through the action of the enzyme catechol-O-methyltransferase (COMT).[1][2] Its levels in plasma and urine are important biomarkers for the diagnosis and monitoring of neuroendocrine tumors such as pheochromocytoma and paraganglioma.[3] Accurate quantification of endogenous 3-MT requires a stable, isotopically labeled internal standard to correct for sample matrix effects and variations during sample preparation and analysis.
This compound is the deuterated, sulfated conjugate of 3-MT. The deuterium labeling provides a distinct mass difference for mass spectrometry-based detection without significantly altering the chemical properties, making it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[4][5][6] This guide outlines the synthesis and detailed characterization of this essential analytical compound.
Physicochemical Properties
The fundamental properties of 3-Methoxytyramine-d4 and its sulfated form are summarized below. It is most commonly available as a hydrochloride salt to improve stability and solubility.
| Property | Value | Source |
| Compound Name | This compound | - |
| Synonyms | 3-O-Methyldopamine-d4 sulfate | [7][8] |
| Molecular Formula | C₉H₉D₄NO₅S | [9] |
| Molecular Weight | 251.29 g/mol | [9] |
| CAS Number (Sulfate) | Not Available | [9] |
| Precursor Name | 3-Methoxytyramine-d4 Hydrochloride | [3][7][8] |
| Precursor Formula | C₉H₉D₄NO₂ · HCl | [10][11] |
| Precursor Mol. Weight | 207.69 g/mol | [7][10][11] |
| Precursor CAS (Labeled) | 1216788-76-9 | [7][10][12] |
| Appearance | White to Off-White Solid (for HCl precursor) | [8] |
Synthesis Pathway and Experimental Protocols
While specific proprietary synthesis methods for commercial 3-MT-d4 sulfate are not publicly detailed, a plausible and chemically sound synthetic route can be proposed based on established organic chemistry principles. The process involves the synthesis of the deuterated precursor followed by a sulfation reaction.
The logical workflow for the synthesis starts with a suitable precursor, introduces the deuterium labels, and concludes with the sulfation of the target molecule.
This protocol is a hypothetical procedure based on the synthesis of similar sulfated biological compounds, such as resveratrol sulfates.[13]
Step 1: Synthesis of 3-Methoxytyramine-d4 (Precursor) The synthesis of the deuterated precursor, 3-Methoxytyramine-d4, is the initial and most complex phase. A common strategy involves the reduction of a carboxylic acid or amide precursor, such as homovanillic acid or its corresponding amide, using a deuterated reducing agent like Lithium Aluminum Deuteride (LiAlD₄). This would place the four deuterium atoms on the ethylamine side-chain (α,α,β,β-d4). The resulting product would then be purified using standard chromatographic techniques.
Step 2: Sulfation of 3-Methoxytyramine-d4 This step involves the selective sulfation of the phenolic hydroxyl group.
-
Protection (Optional): The primary amine group of 3-Methoxytyramine-d4 may first be protected with a suitable protecting group (e.g., Boc anhydride) to prevent side reactions.
-
Reaction Setup: Dissolve the (protected) 3-Methoxytyramine-d4 in an anhydrous aprotic solvent such as pyridine or dimethylformamide (DMF) under an inert atmosphere (e.g., argon).
-
Sulfation: Cool the solution in an ice bath (0 °C). Add a sulfating agent, such as sulfur trioxide pyridine complex, portion-wise over 30 minutes.
-
Reaction Monitoring: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated solution of sodium bicarbonate.
-
Deprotection: If a protecting group was used, it is removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group).
-
Purification: The crude product is purified. A common method for purifying sulfated compounds is through cation-exchange chromatography.[13] The column is first prepared, the crude product is loaded, and the final compound is eluted. The fractions containing the desired product are collected, combined, and lyophilized to yield this compound as a stable salt (e.g., potassium or sodium salt).
Characterization
Characterization of 3-MT-d4 sulfate is primarily performed using LC-MS/MS, as this is its intended application. The data from these analyses confirm its identity, purity, and suitability as an internal standard.
The typical workflow for using 3-MT-d4 sulfate in a clinical assay involves solid-phase extraction (SPE) for sample cleanup followed by LC-MS/MS analysis.
The following protocol is a composite of methodologies described in the literature for the quantification of 3-MT.[4][6][14]
-
Sample Preparation (Solid-Phase Extraction):
-
To 400 µL of a plasma sample, add the internal standard working solution containing 3-MT-d4.[4]
-
Vortex the sample for 30 seconds and centrifuge at 2500 x g for 10 minutes.[4]
-
Load the supernatant onto an SPE plate/cartridge.
-
Wash the cartridge to remove interferences (e.g., with an ammonium chloride buffer).[14]
-
Elute the analytes (3-MT and 3-MT-d4 sulfate) with an appropriate solvent (e.g., a methanol-based solution).
-
Transfer the eluate to an autosampler vial for injection into the LC-MS/MS system.[6][14]
-
-
Liquid Chromatography (LC) Conditions:
-
Column: Agilent Pursuit PFP (pentafluorophenyl) or similar column suitable for polar compounds.[6]
-
Mobile Phase A: Water with 0.2% formic acid.[6]
-
Mobile Phase B: Methanol with 0.2% formic acid.[6]
-
Gradient: A gradient from low to high organic phase (Methanol) over several minutes to ensure separation from other metabolites.
-
Flow Rate: Approximately 0.4-0.6 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[5]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).[5]
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte (3-MT) and the internal standard (3-MT-d4). The precursor ion for 3-MT-d4 will be 4 mass units higher than that of 3-MT.
-
The following tables summarize the mass spectrometry parameters and analytical performance characteristics gathered from various studies utilizing 3-MT-d4 as an internal standard.
Table 1: Typical LC-MS/MS Parameters for 3-Methoxytyramine and 3-MT-d4
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) | Reference |
| 3-Methoxytyramine | 168.1 | 137.0 | - | - | General |
| 3-Methoxytyramine-d4 | 172.1 | 141.0 | - | - | General |
| 3-Methoxytyramine-D4 | 155.1 | 95.1 | 135 | 24 | [6][14] |
Note: The precursor ion m/z values may vary slightly based on the adduct being measured (e.g., [M+H]⁺). The values of 155.1 -> 95.1 likely correspond to a fragment of the non-sulfated 3-MT-d4.
Table 2: Summary of Analytical Method Performance
| Parameter | Value | Concentration Range | Reference |
| Limit of Quantification (LOQ) | 0.03 nM - 0.06 nmol/L | Low | [4][5] |
| Upper Limit of Linearity | 20 nM - 24.55 nmol/L | High | [4][5] |
| Intra-Assay Imprecision (CV) | 3.1% - 10.7% | 0.04 nM - 2 nM | [4] |
| Inter-Assay Imprecision (CV) | 0.9% - 18.3% | 0.04 nM - 2 nM | [4] |
| Linearity (R²) | > 0.999 | 15.63 to 10,000 pg/mL | [6] |
| Recovery | 88% - 104% | Quality Control Samples | [6][15] |
Biological Context: Dopamine Metabolism
Understanding the metabolic pathway of dopamine is essential to appreciate the role of 3-MT as a biomarker. Dopamine is primarily metabolized via two enzymatic pathways involving Catechol-O-methyltransferase (COMT) and Monoamine oxidase (MAO).
As shown, dopamine can be O-methylated by COMT to form 3-Methoxytyramine.[1] Alternatively, it can be oxidized by MAO to form DOPAL. Both pathways ultimately converge to produce the final excretory product, Homovanillic Acid (HVA).[1][16] The measurement of 3-MT provides a direct assessment of COMT activity on dopamine and is a more specific marker for certain pathologies than HVA alone.
Conclusion
This compound is an indispensable tool in modern clinical diagnostics and research, enabling the precise and accurate measurement of its non-labeled counterpart. While its synthesis involves specialized deuteration and sulfation steps, the resulting high-purity compound allows for robust and reliable analytical methods. The characterization data, primarily from LC-MS/MS applications, confirm its identity and demonstrate the high performance of assays that utilize it as an internal standard. This guide provides researchers and drug development professionals with the core technical knowledge required to understand and effectively utilize this critical analytical standard.
References
- 1. 3-Methoxytyramine - Wikipedia [en.wikipedia.org]
- 2. The Dopamine Metabolite 3-Methoxytyramine Is a Neuromodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Methoxytyramine-D4 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 4. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cda-amc.ca [cda-amc.ca]
- 6. agilent.com [agilent.com]
- 7. glpbio.com [glpbio.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. 3-Methoxy Tyramine-d4 Sulfate | Axios Research [axios-research.com]
- 10. 3-Methoxytyramine·HCl (1,1,2,2-Dâ, 97%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 11. 3-甲氧基酪胺-D4 100 μg/mL in methanol (as free base), certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]
- 12. 3-METHOXYTYRAMINE:HCL | Eurisotop [eurisotop.com]
- 13. Selective Synthesis and Biological Evaluation of Sulfate-Conjugated Resveratrol Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. agilent.com [agilent.com]
- 16. Dopamine - Wikipedia [en.wikipedia.org]
The Metabolism of Dopamine to 3-Methoxytyramine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic conversion of the neurotransmitter dopamine to 3-methoxytyramine (3-MT). This critical reaction, primarily catalyzed by the enzyme Catechol-O-methyltransferase (COMT), plays a pivotal role in the regulation of dopaminergic signaling, particularly within the prefrontal cortex. Understanding the nuances of this metabolic pathway, including its enzymatic kinetics, regulatory mechanisms, and the functional implications of its product, 3-MT, is essential for research into neurological and psychiatric disorders, as well as for the development of novel therapeutic agents. This document details the core biochemical process, presents quantitative data for key parameters, outlines detailed experimental protocols for its study, and provides visual representations of the associated pathways and workflows.
Introduction
Dopamine, a central catecholamine neurotransmitter, is integral to numerous physiological functions, including motor control, motivation, reward, and executive functions.[1][2] The precise regulation of dopamine levels in the synaptic cleft and extracellular space is critical for maintaining normal brain function. A key mechanism in the inactivation and clearance of dopamine is its enzymatic conversion to 3-methoxytyramine.[3] This reaction is catalyzed by Catechol-O-methyltransferase (COMT), an enzyme that transfers a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of dopamine.[1][3]
The product of this reaction, 3-methoxytyramine, was once considered an inactive metabolite. However, recent evidence suggests that 3-MT itself can act as a neuromodulator, exhibiting activity at the trace amine-associated receptor 1 (TAAR1). This finding has significant implications for understanding the full spectrum of dopaminergic signaling and its dysregulation in various pathological states.
This guide will delve into the technical aspects of the dopamine to 3-methoxytyramine metabolic pathway, providing the necessary detail for researchers and professionals in the field of drug development.
The Core Metabolic Pathway
The conversion of dopamine to 3-methoxytyramine is a methylation reaction catalyzed by COMT. This process is a crucial step in the extraneuronal metabolism of dopamine.
The Enzyme: Catechol-O-methyltransferase (COMT)
COMT exists in two main isoforms, a soluble form (S-COMT) and a membrane-bound form (MB-COMT), which are encoded by the same gene but transcribed from different promoters.[4] While S-COMT is the predominant form in peripheral tissues, MB-COMT is the primary isoform in the brain .[4] MB-COMT exhibits a significantly higher affinity for dopamine compared to S-COMT, making it the key enzyme for dopamine metabolism in the central nervous system, especially in regions with low dopamine transporter (DAT) expression like the prefrontal cortex.[5]
The Reaction
The enzymatic reaction involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the meta-hydroxyl group of dopamine, yielding 3-methoxytyramine and S-adenosyl-L-homocysteine (SAH).
-
Substrates: Dopamine, S-Adenosyl-L-methionine (SAM)
-
Enzyme: Catechol-O-methyltransferase (COMT)
-
Products: 3-Methoxytyramine (3-MT), S-Adenosyl-L-homocysteine (SAH)
The reaction is dependent on a magnesium ion (Mg²⁺) as a cofactor.
Signaling Pathway Diagram
Quantitative Data
The efficiency and specificity of the COMT-catalyzed methylation of dopamine can be described by its kinetic parameters.
| Parameter | Value | Enzyme Isoform | Substrate | Source |
| Km | 3.3 µM | Human Brain MB-COMT | Dopamine | [6] |
| Km | 278 µM | S-COMT | Dopamine | [5] |
| Km | 3.1 µM | Human Brain MB-COMT | S-Adenosylmethionine | [6] |
| Ki | 1 µM | Human Brain MB-COMT | S-Adenosylhomocysteine | [6] |
Table 1: Kinetic Parameters of COMT. Km (Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax. Ki (inhibition constant) is a measure of inhibitor potency.
Regulation of COMT Activity
The activity of COMT is regulated at both the transcriptional and post-translational levels, which has significant implications for individual differences in dopamine metabolism.
Transcriptional Regulation
The expression of the two COMT isoforms is controlled by distinct promoters. The P2 promoter drives the transcription of the longer mRNA that encodes MB-COMT, while the P1 promoter controls the transcription of the shorter S-COMT mRNA. Differential regulation of these promoters can lead to tissue-specific expression patterns.
Post-Translational Regulation: The Val158Met Polymorphism
A well-studied single nucleotide polymorphism (SNP) in the COMT gene (rs4680) results in a valine (Val) to methionine (Met) substitution at codon 158 of the MB-COMT protein.[4] The 'Val' allele is associated with a more thermally stable enzyme and, consequently, higher enzymatic activity, leading to faster dopamine degradation.[2][7] Conversely, the 'Met' allele results in a thermolabile enzyme with reduced activity, leading to slower dopamine breakdown and higher synaptic dopamine levels.[2][7] This polymorphism has been linked to variations in cognitive function and susceptibility to psychiatric disorders.[2][4][7]
Experimental Protocols
COMT Activity Assay (Spectrophotometric Method)
This protocol is adapted from a standard method for determining COMT activity by measuring the formation of a methylated product from a catechol substrate.
Principle: The O-methylation of a catechol substrate by COMT is monitored by measuring the increase in absorbance at a specific wavelength corresponding to the methylated product.
Materials:
-
Phosphate buffer (50 mM, pH 7.4)
-
Magnesium chloride (MgCl₂) (2 mM)
-
S-adenosyl-L-methionine (SAM) (200 µM)
-
Dopamine hydrochloride (2 mM)
-
Tissue homogenate or purified COMT enzyme
-
Acetonitrile/water/formic acid (75/23.8/1.2; v/v/v%) for reaction termination
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture containing phosphate buffer, MgCl₂, and SAM.
-
Add the tissue homogenate or purified COMT enzyme to the reaction mixture and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the dopamine substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the acetonitrile/water/formic acid solution.
-
Centrifuge the mixture to pellet precipitated proteins.
-
Measure the absorbance of the supernatant at the wavelength specific for 3-methoxytyramine (this may require prior determination or use of a coupled assay).
-
Calculate COMT activity based on a standard curve of 3-methoxytyramine.
Quantification of Dopamine and 3-Methoxytyramine by HPLC-ECD
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive method for the simultaneous quantification of dopamine and its metabolites.
Principle: Dopamine and 3-MT are separated by reverse-phase HPLC and then detected by an electrochemical detector, which measures the current generated by the oxidation of these electroactive compounds.
Materials:
-
Perchloric acid (0.1 M) for tissue homogenization
-
Mobile phase (e.g., a mixture of phosphate buffer, methanol, and an ion-pairing agent like octane sulfonic acid, pH adjusted)
-
Dopamine and 3-methoxytyramine standards
-
Internal standard (e.g., 3,4-dihydroxybenzylamine)
-
HPLC system with a C18 reverse-phase column
-
Electrochemical detector with a glassy carbon working electrode
Procedure:
-
Sample Preparation:
-
Homogenize brain tissue samples in ice-cold 0.1 M perchloric acid.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC-ECD Analysis:
-
Inject a known volume of the filtered supernatant onto the HPLC column.
-
Elute the compounds isocratically with the mobile phase at a constant flow rate.
-
Detect the eluted dopamine and 3-methoxytyramine using the electrochemical detector set at an appropriate oxidation potential (e.g., +0.7 V).
-
-
Quantification:
-
Identify and quantify the peaks corresponding to dopamine and 3-methoxytyramine by comparing their retention times and peak areas to those of the standards.
-
Use the internal standard to correct for variations in extraction efficiency and injection volume.
-
Experimental Workflow Diagram
Conclusion
The metabolism of dopamine to 3-methoxytyramine via COMT is a fundamental process in the regulation of dopaminergic neurotransmission. The information presented in this technical guide, from the core biochemical reaction and its quantitative parameters to detailed experimental protocols and regulatory mechanisms, provides a solid foundation for researchers and drug development professionals. A thorough understanding of this pathway is critical for advancing our knowledge of neurological and psychiatric disorders where dopamine dysregulation is implicated and for the rational design of novel therapeutic interventions targeting the dopaminergic system. The continued investigation into the role of COMT and its metabolite, 3-methoxytyramine, will undoubtedly yield further insights into the complexities of brain function and disease.
References
- 1. Catechol-O-Methyltransferase Genotype and Dopamine Regulation in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genomind.com [genomind.com]
- 3. Reactome | Enzymatic degradation of dopamine by COMT [reactome.org]
- 4. The Role of the Catechol-o-methyltransferase (COMT) Gene Val158Met in Aggressive Behavior, A Review of Genetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Membrane bound catechol-O-methytransferase is the dominant isoform for dopamine metabolism in PC12 cells and rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic studies on the O-methylation of dopamine by human brain membrane-bound catechol O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clarityxdna.com [clarityxdna.com]
The Biological Significance of 3-Methoxytyramine: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Key Dopamine Metabolite in Neuromodulation and Disease Biomarking
Executive Summary
Once considered an inactive byproduct of dopamine metabolism, 3-methoxytyramine (3-MT) has emerged as a critical neuromodulator and a valuable biomarker in a range of physiological and pathological processes. This technical guide provides a comprehensive overview of the biological significance of 3-MT, with a focus on its role in neurotransmission, its utility as a biomarker for specific cancers and neurological disorders, and the experimental methodologies used to investigate its functions. Detailed quantitative data, experimental protocols, and signaling pathway diagrams are presented to support researchers, scientists, and drug development professionals in this evolving field.
Introduction: Beyond a Simple Metabolite
3-Methoxytyramine is the primary extracellular metabolite of the neurotransmitter dopamine, formed through the action of the enzyme catechol-O-methyltransferase (COMT).[1][2] For many years, 3-MT was thought to be a biologically inert molecule, simply representing a step in the degradation pathway of dopamine.[3][4] However, recent research has unveiled its active roles in the central nervous system and its clinical relevance as a biomarker. This guide delves into the multifaceted nature of 3-MT, exploring its synthesis, metabolism, and its newly discovered physiological functions.
The Neuromodulatory Role of 3-Methoxytyramine
A paradigm shift in understanding the function of 3-MT came with the discovery of its activity as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1).[3][5] This interaction positions 3-MT as a significant neuromodulator, capable of influencing dopaminergic and other neurotransmitter systems independently of dopamine itself.
Interaction with TAAR1 and Downstream Signaling
TAAR1 is a G-protein coupled receptor that, upon activation by 3-MT, can initiate a cascade of intracellular signaling events. Notably, activation of TAAR1 by 3-MT has been shown to induce the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB) in the striatum.[3] This signaling pathway is typically associated with protein kinase A (PKA)-mediated cyclic AMP (cAMP) accumulation.[3]
Implications for Neurological and Psychiatric Disorders
The neuromodulatory activity of 3-MT has significant implications for understanding and potentially treating neurological and psychiatric conditions characterized by dysfunctional dopaminergic transmission.
-
Parkinson's Disease: Altered 3-MT levels have been observed in Parkinson's disease, and it is hypothesized that 3-MT may contribute to some of the side effects of L-DOPA therapy.[3]
-
Schizophrenia: Given the dopamine hypothesis of schizophrenia, which posits hyperactive dopaminergic signaling, the role of 3-MT as a TAAR1 agonist that can modulate this system is of considerable interest.[3][6] However, specific quantitative data on 3-MT levels in the brains of individuals with schizophrenia remains an area for further research.
3-Methoxytyramine as a Biomarker
Beyond its role in neurotransmission, 3-MT has proven to be a valuable biomarker for diagnosing and monitoring certain types of cancers.
Neuroblastoma
In pediatric neuroblastoma, elevated urinary levels of 3-MT at diagnosis are a strong indicator of high-risk disease and poor prognosis.[5][7][8][9] This elevation is linked to increased MYC activity and MYCN amplification in tumor cells.[5][9] A specific gene expression pattern, known as the 3-MT gene signature, has been identified and correlates with poor survival, even in patients otherwise classified as low-risk.[9]
Pheochromocytoma and Paraganglioma
3-MT is also a key biomarker for pheochromocytomas and paragangliomas, which are rare neuroendocrine tumors.[5][10] In particular, plasma levels of 3-MT are often elevated in patients with these tumors, especially those that are dopamine-secreting.[10]
Quantitative Data on 3-Methoxytyramine Levels
The concentration of 3-MT varies significantly depending on the biological matrix and the physiological or pathological state. The following tables summarize key quantitative data from the literature.
| Biological Matrix | Condition | 3-MT Concentration | Reference(s) |
| Plasma | Healthy Controls | < 0.1 nM | [1] |
| Pheochromocytoma/Paraganglioma | Mean: 4836 ± 7039 pg/ml | [10] | |
| Benign Pheochromocytoma/Paraganglioma | Mean: 3785 ± 5543 pg/ml | [10] | |
| Malignant Pheochromocytoma/Paraganglioma | Mean: 8920 ± 10854 pg/ml | [10] | |
| Urine | Neuroblastoma | Elevated in high-risk disease | [5][7][8][9] |
| Cerebrospinal Fluid (CSF) | Healthy Volunteers | Detectable, with a concentration gradient | [11][12] |
Experimental Protocols
The study of 3-MT relies on a variety of sophisticated analytical and experimental techniques. This section provides an overview of key methodologies.
Measurement of 3-Methoxytyramine
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
This is a widely used and sensitive method for quantifying 3-MT in biological samples.[8][13][14]
-
Sample Preparation: Brain tissue is homogenized in a suitable buffer, and proteins are precipitated. Urine samples may require a hydrolysis step to measure total 3-MT.
-
Chromatographic Separation: A reversed-phase C18 column is typically used with an isocratic mobile phase containing a buffer, an ion-pairing agent, and an organic modifier.
-
Detection: An electrochemical detector is used to measure the current generated by the oxidation of 3-MT.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and sensitivity for the measurement of 3-MT, particularly in complex matrices like plasma.[1][15][16][17]
-
Sample Preparation: Solid-phase extraction (SPE) is often employed to clean up and concentrate the sample.[17]
-
Chromatographic Separation: A rapid separation is achieved using a suitable column and a gradient elution program.
-
Detection: A triple quadrupole mass spectrometer is used in multiple reaction monitoring (MRM) mode to specifically detect and quantify 3-MT and its fragments.
In Vivo Microdialysis
This technique allows for the continuous sampling of extracellular 3-MT in the brain of freely moving animals, providing a dynamic measure of dopamine release.[18][19][20][21]
-
Probe Implantation: A microdialysis probe with a semi-permeable membrane is stereotaxically implanted into the brain region of interest (e.g., the striatum).[19][22]
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: The dialysate, containing substances that have diffused across the membrane from the extracellular space, is collected at regular intervals for analysis by HPLC-ECD or LC-MS/MS.
Radioligand Binding Assays
These assays are used to characterize the interaction of 3-MT with its receptors, such as TAAR1.[2][23][24][25]
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.
-
Incubation: The membranes are incubated with a radiolabeled ligand (a substance that binds to the receptor) and varying concentrations of unlabeled 3-MT.
-
Separation and Counting: The bound radioligand is separated from the free radioligand by filtration, and the amount of radioactivity is measured.
-
Data Analysis: The data are used to determine the binding affinity (Ki) of 3-MT for the receptor.
Conclusion and Future Directions
The understanding of 3-methoxytyramine has evolved from that of a simple dopamine metabolite to a key player in neuromodulation and a clinically relevant biomarker. Its role as a TAAR1 agonist opens up new avenues for therapeutic intervention in a variety of neurological and psychiatric disorders. Furthermore, its utility in the diagnosis and prognosis of neuroblastoma and pheochromocytoma highlights its importance in clinical oncology.
Future research should focus on further elucidating the downstream signaling pathways of 3-MT-activated TAAR1 in different brain regions and cell types. A more detailed understanding of the quantitative changes in 3-MT levels in various disease states, particularly in schizophrenia, is also crucial. The development of more specific and potent pharmacological tools targeting the 3-MT/TAAR1 system will be instrumental in translating these basic science discoveries into novel therapeutic strategies. This in-depth technical guide serves as a foundational resource for professionals dedicated to advancing our knowledge of this fascinating molecule and its profound biological significance.
References
- 1. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. The Dopamine Metabolite 3-Methoxytyramine Is a Neuromodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Methoxytyramine, an extraneuronal dopamine metabolite plays a physiological role in the brain as an inhibitory regulator of catecholaminergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Methoxytyramine | Rupa Health [rupahealth.com]
- 6. Postmortem studies in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urinary 3-Methoxytyramine Is a Biomarker for MYC Activity in Patients With Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical validation of urine 3-methoxytyramine as a biomarker of neuroblastoma and comparison with other catecholamine-related biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urinary 3-Methoxytyramine Is a Biomarker for MYC Activity in Patients With Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasma free metanephrine, normetanephrine, and 3-methoxytyramine for the diagnosis of pheochromocytoma/paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Concentration gradients of monoamines, their precursors and metabolites in serial lumbar cerebrospinal fluid of neurologically healthy patients determined with a novel LC–MS/MS technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monoamine compounds in cerebrospinal fluid of healthy subjects punctured without preceding strict bed rest: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A new and highly sensitive method for measuring 3-methoxytyramine using HPLC with electrochemical detection. Studies with drugs which alter dopamine metabolism in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of 3-methoxytyramine in rat brain by HPLC with electrochemical detection and its correlation with dopamine function after administration of a monoamine oxidase inhibitor and L-3,4-dihydroxyphenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cda-amc.ca [cda-amc.ca]
- 16. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. Interstitial 3-methoxytyramine reflects striatal dopamine release: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Impact of Microdialysis Probes on Vasculature and Dopamine in the Rat Striatum: a Combined Fluorescence and Voltammetric Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. Ki Summary [bindingdb.org]
- 25. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to 3-Methoxytyramine sulfate-d4 in Neuroendocrine Tumor Research
Introduction
Neuroendocrine tumors (NETs) are a diverse group of neoplasms that originate from neuroendocrine cells dispersed throughout the body.[1] The diagnosis and management of these tumors can be challenging due to their heterogeneity.[2][3] Consequently, circulating biomarkers play a pivotal role in their detection, prognosis, and monitoring.[1][4] One such critical biomarker is 3-Methoxytyramine (3-MT), the O-methylated metabolite of dopamine.[5] Elevated levels of 3-MT in plasma or urine are strongly associated with specific types of NETs, including pheochromocytomas, paragangliomas (PPGLs), and neuroblastomas.[6][7][8]
Accurate and precise quantification of 3-MT is paramount for its clinical utility. This is achieved using advanced analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10] To ensure the highest level of accuracy in these assays, stable isotope-labeled internal standards are employed. 3-Methoxytyramine sulfate-d4 (a deuterated form of 3-MT) serves as an ideal internal standard. Its chemical properties are nearly identical to the endogenous 3-MT, but its increased mass allows it to be distinguished by the mass spectrometer. This enables correction for any analyte loss during sample preparation and for variations in instrument response, thereby enhancing the reliability of the quantification.[11][12]
This technical guide provides an in-depth overview of the role and application of this compound in NET research, focusing on the analytical methodologies it supports.
Core Signaling Pathway: Dopamine Metabolism
3-Methoxytyramine is a direct metabolite of the neurotransmitter dopamine. The metabolic pathway is straightforward: Dopamine is methylated by the enzyme Catechol-O-methyltransferase (COMT) to form 3-MT. Subsequently, 3-MT can be further metabolized by Monoamine Oxidase (MAO) to produce Homovanillic Acid (HVA), which is then excreted.[5] In certain NETs, the overproduction of dopamine leads to a corresponding increase in circulating 3-MT, making it a valuable tumor marker.[6]
Experimental Protocols: Quantification of 3-MT using LC-MS/MS
The gold standard for measuring 3-MT in biological matrices like plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.[13][14] this compound is indispensable in this workflow as the internal standard.
1. Sample Preparation: Solid Phase Extraction (SPE)
The objective of sample preparation is to isolate the analyte of interest (3-MT) from interfering matrix components in the plasma.[11] A widely used technique is Solid Phase Extraction (SPE).[9][11]
-
Step 1: Sample Pre-treatment: A known amount of the internal standard, this compound, is added to the plasma sample.
-
Step 2: Column Conditioning: An SPE cartridge (e.g., Oasis WCX) is conditioned first with a solvent like methanol and then with water to activate the solid phase.[10][11]
-
Step 3: Sample Loading: The pre-treated plasma sample is loaded onto the SPE cartridge. 3-MT and the d4-internal standard bind to the solid phase material.
-
Step 4: Washing: The cartridge is washed with a series of solutions (e.g., water, methanol, acetonitrile) to remove unbound contaminants and interfering substances.[11]
-
Step 5: Elution: A specific elution solvent (e.g., 2% formic acid in acetonitrile) is passed through the cartridge to release the bound 3-MT and its d4-internal standard.[11]
-
Step 6: Final Preparation: The eluate is evaporated to dryness under a stream of nitrogen and then reconstituted in a small volume of a solution compatible with the LC system (e.g., 0.2% formic acid in water).[11] The sample is now ready for injection into the LC-MS/MS system.
2. Analytical Workflow: LC-MS/MS Analysis
The prepared sample is analyzed to separate and quantify 3-MT.
-
Liquid Chromatography (LC): The reconstituted sample is injected into a High-Performance Liquid Chromatography (HPLC) system. The analytes are separated on a chromatographic column (e.g., a PFP or HILIC column) based on their physicochemical properties.[10][11] This step is crucial for separating 3-MT from other closely related compounds.[13]
-
Mass Spectrometry (MS/MS): As the separated compounds elute from the LC column, they enter the mass spectrometer.
-
Ionization: The molecules are ionized, typically using Electrospray Ionization (ESI).[9]
-
First Mass Analyzer (Q1): Selects the parent ions of both endogenous 3-MT and the 3-MT-d4 internal standard based on their mass-to-charge ratio.
-
Collision Cell (Q2): The selected parent ions are fragmented into smaller, characteristic product ions.
-
Second Mass Analyzer (Q3): Selects specific product ions for detection. This process, known as Multiple Reaction Monitoring (MRM), provides very high specificity.[9]
-
-
Data Analysis: The detector measures the signal intensity of the product ions for both the analyte and the internal standard. The concentration of endogenous 3-MT is calculated by comparing the ratio of its peak area to the peak area of the known concentration of 3-MT-d4.
Data Presentation: Assay Performance
The use of this compound as an internal standard allows for the development of highly sensitive and precise LC-MS/MS assays. The following tables summarize typical performance characteristics reported in the literature.
Table 1: Analytical Sensitivity of LC-MS/MS Methods for 3-Methoxytyramine
This table presents the Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ), which define the smallest amount of 3-MT that can be reliably detected and quantified, respectively.
| Study / Method | Matrix | LOD (nmol/L) | LLOQ (nmol/L) | Citation |
| Peitzsch et al., 2013 | Plasma | 0.02 | 0.024 | [9] |
| Peaston et al., 2010 | Plasma | 0.03 | 0.06 | [9] |
| Agilent Application | Plasma | 4 ng/L | 10 ng/L | [13] |
*Note: 1 nmol/L is approximately 167 ng/L for 3-MT.
Table 2: Precision of LC-MS/MS Methods for 3-Methoxytyramine
Precision is assessed by the Coefficient of Variation (CV), which measures the relative variability of the assay. Lower CV values indicate higher precision.
| Study / Method | Parameter | CV (%) | Citation |
| Peitzsch et al., 2013 | Intra-assay CV | 2.9% - 11.5% | [9] |
| Peitzsch et al., 2013 | Inter-assay CV | 7.8% - 12.9% | [9] |
| Agilent Technologies | Reproducibility | < 6% | [11] |
Conclusion
3-Methoxytyramine is an established and vital biomarker for the diagnosis and surveillance of several neuroendocrine tumors.[15][16] The ability to measure its concentration with high accuracy and precision is crucial for clinical decision-making. This compound is a critical tool in the research and clinical laboratory, serving as the benchmark internal standard for LC-MS/MS-based quantification. Its use mitigates analytical variability, ensuring that the reported concentrations of 3-MT are reliable and reproducible. This, in turn, allows researchers and clinicians to confidently correlate biomarker levels with disease state, ultimately improving patient care and advancing the field of neuroendocrine tumor research.
References
- 1. Biochemical Markers for Neuroendocrine Tumors: Traditional Circulating Markers and Recent Development—A Comprehensive Review [mdpi.com]
- 2. An Overview of Circulating Biomarkers in Neuroendocrine Neoplasms: A Clinical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomarkers of neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neuroendocrine.org.au [neuroendocrine.org.au]
- 5. 3-Methoxytyramine - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Plasma methoxytyramine: clinical utility with metanephrines for diagnosis of pheochromocytoma and paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical validation of urine 3-methoxytyramine as a biomarker of neuroblastoma and comparison with other catecholamine-related biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cda-amc.ca [cda-amc.ca]
- 10. msacl.org [msacl.org]
- 11. agilent.com [agilent.com]
- 12. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Urinary 3-Methoxytyramine Is a Biomarker for MYC Activity in Patients With Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of 3-Methoxytyramine in Human Plasma by LC-MS/MS using a Deuterated Sulfated Internal Standard
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-methoxytyramine (3-MT) in human plasma. The method utilizes a stable isotope-labeled internal standard, 3-Methoxytyramine sulfate-d4, to ensure high accuracy and precision. A straightforward solid-phase extraction (SPE) procedure is employed for sample clean-up, followed by rapid chromatographic separation on a C18 column. The method is suitable for clinical research and drug development applications where reliable measurement of 3-MT is crucial.
Introduction
3-Methoxytyramine (3-MT) is the O-methylated metabolite of the neurotransmitter dopamine, formed by the action of catechol-O-methyltransferase (COMT).[1][2] It is further metabolized by monoamine oxidase (MAO) to homovanillic acid (HVA).[1][2] The quantification of 3-MT in biological fluids is of significant interest as it serves as a biomarker for certain neuroendocrine tumors, such as pheochromocytoma and paraganglioma, and may be relevant in monitoring dopamine metabolism in neurological disorders.[3][4]
LC-MS/MS has become the preferred analytical technique for the determination of 3-MT due to its high sensitivity, specificity, and throughput.[5] The use of a stable isotope-labeled internal standard is essential for correcting for matrix effects and variations in sample preparation and instrument response. This application note details a method using this compound as the internal standard.
Metabolic Pathway of 3-Methoxytyramine
The following diagram illustrates the formation and subsequent metabolism of 3-methoxytyramine from dopamine.
Caption: Formation and metabolism of 3-methoxytyramine.
Experimental
3.1. Materials and Reagents
-
3-Methoxytyramine hydrochloride (analytical standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K2EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis WCX)
3.2. Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu, Agilent, Waters)
-
Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent) equipped with an electrospray ionization (ESI) source.
3.3. Standard and Quality Control Sample Preparation
Stock solutions of 3-MT and this compound were prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solution in a 50:50 methanol:water mixture. Calibration standards and quality control (QC) samples were prepared by spiking known concentrations of 3-MT into blank human plasma.
3.4. Sample Preparation Protocol
A solid-phase extraction (SPE) method is recommended for sample clean-up.
Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.
3.5. LC-MS/MS Conditions
3.5.1. Liquid Chromatography
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
3.5.2. Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500 °C
-
IonSpray Voltage: 5500 V
MRM Transitions
The following table summarizes the MRM transitions for 3-methoxytyramine and the proposed transitions for its sulfated deuterated internal standard. The parameters for this compound are proposed based on its molecular weight and the common fragmentation pattern of sulfated compounds (neutral loss of SO3, 80 Da) and would require experimental optimization.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| 3-Methoxytyramine | 168.1 | 137.1 | 45 | 20 |
| This compound (Proposed) | 252.3 | 172.1 (M-SO3+H)+ | 50 | 25 |
Method Validation
The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LLOQ), recovery, and matrix effects. The following tables present a summary of expected performance characteristics based on published methods for 3-MT.
Table 1: Linearity and Sensitivity
| Parameter | Expected Value |
| Linearity Range | 0.05 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 0.05 ng/mL |
| LOD | 0.02 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC | 0.15 | < 10% | < 15% | 85-115% |
| Mid QC | 5.0 | < 10% | < 15% | 85-115% |
| High QC | 40.0 | < 10% | < 15% | 85-115% |
Results and Discussion
This LC-MS/MS method provides a reliable and sensitive approach for the quantification of 3-methoxytyramine in human plasma. The use of a deuterated, sulfated internal standard, this compound, is advantageous as it closely mimics the analyte's behavior during sample preparation and ionization, leading to improved accuracy and precision. The proposed MRM transitions for the internal standard are based on established fragmentation patterns of sulfated molecules and would need to be confirmed and optimized during method development. The chromatographic conditions are designed to provide good separation of 3-MT from potential interferences in the plasma matrix.
Conclusion
The described LC-MS/MS method, incorporating this compound as an internal standard, offers a robust and sensitive tool for the quantification of 3-methoxytyramine in human plasma. This application note provides a comprehensive protocol and expected performance characteristics to guide researchers, scientists, and drug development professionals in implementing this assay in their laboratories.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. 3-Methoxytyramine - Wikipedia [en.wikipedia.org]
- 3. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An LC-MRM assay for the quantification of metanephrines from dried blood spots for the diagnosis of pheochromocytomas and paragangliomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of 3-Methoxytyramine in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methoxytyramine (3-MT) is the O-methylated metabolite of dopamine and serves as a critical biomarker for the diagnosis and monitoring of neuroendocrine tumors, such as pheochromocytoma and paraganglioma (PPGLs).[1][2][3] Accurate and sensitive quantification of 3-MT in plasma is essential for clinical research and diagnostics. This application note provides a detailed protocol for the sample preparation of 3-MT from human plasma for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method, primarily utilizing solid-phase extraction (SPE), ensures high recovery and removal of interfering substances, leading to reliable and reproducible results.
Metabolic Pathway of Dopamine to 3-Methoxytyramine
The following diagram illustrates the metabolic conversion of dopamine to 3-methoxytyramine.
Experimental Protocols
Patient and Sample Preparation
Proper patient preparation and sample collection are crucial for accurate 3-MT measurement.
-
Patient Preparation: To minimize physiological interferences, it is recommended that the patient fast overnight.[4] Certain medications and catecholamine-rich foods should be avoided for at least 3 days prior to sample collection.[4] Interfering substances can include tricyclic antidepressants, SSRIs, SNRIs, alpha and beta-adrenergic receptor blockers, and foods such as bananas, pineapples, walnuts, and avocados.[4] The patient should be in a seated or supine position for at least 20-30 minutes before blood collection.[4][5]
-
Blood Collection: A minimum of 1 mL of blood should be collected in EDTA tubes.[4]
-
Plasma Preparation: The collected blood sample should be centrifuged immediately, and the plasma must be separated and frozen at -20°C or lower within 2 hours of collection to ensure analyte stability.[1][4]
Solid-Phase Extraction (SPE) Protocol
This protocol is a widely used method for the extraction of 3-methoxytyramine and other catecholamine metabolites from plasma, offering high recovery and clean extracts.[6][7][8]
Materials and Reagents:
-
Weak Cation Exchange (WCX) SPE cartridges (e.g., Agilent SampliQ WCX, 30 mg, 1 mL or EVOLUTE® EXPRESS WCX)[7][8]
-
Internal Standards (e.g., 3-MT-d4)[6]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ammonium phosphate buffer (10 mM, pH 6.5)[7]
-
Positive pressure manifold or vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 10 mM ammonium phosphate buffer (pH 6.5).[7]
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Elution:
-
Elute the analytes with two aliquots of 250 µL of 2% formic acid in acetonitrile.[7]
-
-
Evaporation and Reconstitution:
Experimental Workflow
The following diagram outlines the complete workflow from sample collection to data analysis.
Data Presentation
The following tables summarize the quantitative data for 3-methoxytyramine analysis from various studies.
Table 1: Method Performance Characteristics
| Parameter | Method 1[6] | Method 2[7] | Method 3[9] |
| Linearity (R²) | >0.999 | >0.9996 | Not specified |
| Recovery (%) | 90 - 110 | 88 - 104 | Not specified |
| LOD (ng/L) | 4 | Not specified | Not specified |
| LOQ (nmol/L) | Not specified | Not specified | 0.03 |
| Intra-day Precision (%CV) | <4 | <6 | 3.1 - 10.7 |
| Inter-day Precision (%CV) | ≤4 | <6 | 0.9 - 18.3 |
Table 2: LC-MS/MS Parameters
| Parameter | Agilent Ultivo Triple Quadrupole LC/MS[6] | Agilent 6460 Triple Quadrupole LC/MS[7] |
| LC Column | Agilent Pursuit 3 PFP | Agilent Pursuit PFP |
| Mobile Phase A | Not specified | 0.2% Formic acid in water |
| Mobile Phase B | Not specified | Methanol |
| Flow Rate | Not specified | 0.3 mL/min |
| Injection Volume | Not specified | 20 µL |
Conclusion
The protocol detailed in this application note provides a robust and reliable method for the sample preparation of 3-methoxytyramine in human plasma for LC-MS/MS analysis. The use of solid-phase extraction is effective in removing matrix interferences and ensuring high analyte recovery.[6][7] Adherence to proper patient preparation and sample handling procedures is paramount for obtaining accurate and clinically meaningful results. The presented method demonstrates excellent linearity, precision, and sensitivity, making it suitable for both clinical research and routine diagnostic applications.[6][7][9]
References
- 1. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. msacl.org [msacl.org]
- 3. researchgate.net [researchgate.net]
- 4. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]
- 5. Pheochromocytoma - Paraganglioma | Choose the Right Test [arupconsult.com]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction Protocol for 3-Methoxytyramine in Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction 3-Methoxytyramine (3-MT) is the O-methylated metabolite of dopamine. Its measurement in urine is a critical tool for diagnosing and monitoring neuroblastic tumors such as pheochromocytomas and paragangliomas, with elevated levels sometimes indicating metastatic disease.[1][2][3] Given the complex nature of urine as a biological matrix, a robust sample preparation method is essential to remove interfering substances and concentrate the analyte prior to analysis. Solid-phase extraction (SPE) is a widely used technique that provides clean extracts and reliable quantification.[4][5]
This document provides a detailed protocol for the solid-phase extraction of 3-methoxytyramine from human urine samples for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7]
Principle of the Method This protocol employs a polymeric SPE sorbent for the extraction of 3-methoxytyramine and other catecholamine metabolites. The sample is first pre-treated, which may include an acid hydrolysis step to measure total (free + conjugated) 3-MT. A complexing agent is added to the urine, and the pH is adjusted to facilitate the binding of the analytes to the SPE sorbent.[6][7] The cartridge is then washed to remove endogenous interferences. Finally, the analytes of interest are eluted using an acidified solution, and the resulting eluate can be directly injected into an LC-MS/MS system for quantification.[6]
Experimental Protocol
1. Materials and Reagents
-
SPE Cartridges: Agilent Bond Elut Plexa, 30 mg, 3 mL (p/n 12109303) or equivalent polymeric SPE cartridge.[6][7]
-
Chemicals:
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium chloride (NH₄Cl)
-
Ammonium hydroxide (NH₄OH)
-
Hydrochloric acid (HCl), 6N
-
Diphenyl-boronate complexing agent
-
3-Methoxytyramine analytical standard
-
Deuterated internal standards (e.g., 3-methoxytyramine-d3)
-
Ultrapure water
-
-
Equipment:
-
SPE vacuum manifold
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath (for hydrolysis)
-
Autosampler vials
-
2. Urine Sample Collection and Storage
-
For optimal results, a 24-hour urine collection is preferred.[1][2][8]
-
During collection, the urine should be preserved by adding an acid preservative such as boric acid (10 g) or 50% acetic acid (25 mL) to the collection container at the start.[1][2][8]
-
Samples should be refrigerated during and after collection. For long-term storage, samples should be frozen at -20°C or lower.[5][9]
3. Preparation of Solutions
-
Aqueous Wash Buffer (0.2 M NH₄Cl/NH₄OH): Prepare a 0.2 M solution of ammonium chloride in water and adjust the pH as needed with ammonium hydroxide.
-
5% Methanol Wash Buffer: Mix 5 mL of methanol with 95 mL of the Aqueous Wash Buffer.
-
Elution Solution (5% Formic Acid in Water): Add 5 mL of formic acid to 95 mL of ultrapure water.
4. Sample Pre-treatment
-
For Total 3-Methoxytyramine (Free + Conjugated):
-
For Free 3-Methoxytyramine:
5. Solid-Phase Extraction Procedure
The following steps should be performed using an SPE vacuum manifold.
-
SPE Cartridge Conditioning:
-
Sample Preparation and Loading:
-
To the 0.5 mL urine sample (hydrolyzed or free), add 40 µL of the internal standard mix.
-
Add 0.8 mL of the diphenyl-boronate complexing agent.
-
Adjust the sample pH to between 7.5 and 9.5 using ammonium hydroxide.[6][7]
-
Load the entire pre-treated sample onto the conditioned SPE cartridge. Allow the sample to pass through slowly under a low vacuum.
-
-
Washing:
-
Elution:
-
Place collection tubes or a 96-well plate inside the manifold.
-
Add 1 mL of the elution solution (5% formic acid in water) to the cartridge.
-
Apply a low vacuum (approx. 5 inches Hg) for 30 seconds to elute the analytes.[6]
-
6. Final Eluate Preparation
-
The collected eluate is ready for analysis.
-
Transfer the eluate to an autosampler vial for injection into the LC-MS/MS system.[6]
Data Presentation
The following table summarizes the performance characteristics of an LC/MS/MS method for 3-methoxytyramine following this SPE protocol.
| Parameter | Performance Metric |
| Analyte | 3-Methoxytyramine |
| Linear Range | 4.69 to 3,000 ng/mL[6] |
| Linearity (R²) | > 0.9999[6] |
| Reproducibility (CV) | < 6%[6][7] |
Workflow Visualization
The following diagram illustrates the complete workflow for the solid-phase extraction of 3-methoxytyramine from urine.
Caption: Solid-Phase Extraction (SPE) workflow for 3-methoxytyramine.
References
- 1. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 2. mayocliniclabs.com [mayocliniclabs.com]
- 3. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-Phase Extraction Coupled to Tandem Mass Spectrometry for Rapid Quantitation of Urinary Catecholamines and Total Metanephrines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability and reference intervals of spot urinary fractionated metanephrines and methoxytyramine by tandem mass spectrometry as a screening method for pheochromocytoma and paraganglioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. hpst.cz [hpst.cz]
- 8. 3-Methoxytyramine, 24 Hour, Urine - Mayo Clinic Laboratories Extended Catalog [testcatalog.org]
- 9. Metanephrine (3-Methoxytyramine) Urine Test - Laboratory Test Catalogue - St. Michael's Hospital [stmichaelshospital.com]
Application Notes: High-Throughput Analysis of 3-Methoxytyramine in Clinical Samples using 3-Methoxytyramine sulfate-d4 by LC-MS/MS
Abstract
These application notes describe a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-Methoxytyramine (3-MT) in human plasma and urine. 3-Methoxytyramine, a metabolite of dopamine, is a critical biomarker for the diagnosis and monitoring of neuroendocrine tumors such as pheochromocytoma, paraganglioma, and neuroblastoma.[1][2][3][4] To ensure the highest degree of accuracy and precision, this method employs a stable isotope-labeled internal standard, 3-Methoxytyramine sulfate-d4. The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, chromatographic retention, and ionization efficiency.[5][6][7] This document provides detailed protocols for sample preparation, LC-MS/MS analysis, and data processing, intended for researchers, scientists, and drug development professionals in a clinical diagnostic setting.
Introduction
3-Methoxytyramine (3-MT) is the O-methylated metabolite of the neurotransmitter dopamine, produced by the enzyme catechol-O-methyltransferase (COMT).[3][8] Elevated levels of 3-MT in biological fluids are indicative of catecholamine-secreting tumors.[2][9] Consequently, the accurate measurement of 3-MT is a vital tool for clinicians. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity and specificity.[3][5]
A key component of a robust LC-MS/MS assay is the use of an appropriate internal standard. An ideal internal standard co-elutes with the analyte and has a similar ionization response but a different mass-to-charge ratio (m/z). Stable isotope-labeled compounds, such as this compound, are the optimal choice as they exhibit nearly identical physicochemical properties to the endogenous analyte, thus correcting for potential analytical variability.[6] This application note details a validated method for the determination of 3-MT in plasma and urine utilizing this compound as the internal standard.
Signaling Pathway Context
Caption: Metabolic pathway of catecholamines to their O-methylated metabolites.
Experimental Workflow
Caption: General workflow for the quantification of 3-MT by LC-MS/MS.
Quantitative Data Summary
Table 1: LC-MS/MS Method Parameters
| Parameter | Value | Reference |
| Analytes | 3-Methoxytyramine (3-MT), 3-Methoxytyramine-d4 (3-MT-d4) | [1][5] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [1][10] |
| MRM Transition 3-MT (Quantifier) | 168.1 -> 137.0 | [2] |
| MRM Transition 3-MT-d4 (IS) | 172.1 -> 138.1 | [2] |
| Limit of Detection (LOD) in Plasma | 4 ng/L | [5] |
| Limit of Quantification (LOQ) in Plasma | 10 ng/L | [5] |
| Linearity (R²) in Plasma | >0.999 | [5][6] |
| Recovery in Plasma | 90-110% | [5][7] |
| Inter-day Reproducibility (RSD) in Plasma | ≤4% | [5] |
Table 2: Liquid Chromatography Parameters
| Parameter | Plasma Analysis | Urine Analysis | Reference |
| LC Column | Agilent Pursuit 3 PFP, 2.0 x 150 mm, 3 µm | Agilent Pursuit PFP, 2.0 x 150 mm, 3 µm | [5] |
| Mobile Phase A | 0.2% Formic Acid in Water | 0.2% Formic Acid in Water | [6] |
| Mobile Phase B | Methanol | Methanol | [6] |
| Flow Rate | 0.3 mL/min | 0.3 mL/min | |
| Column Temperature | 40 °C | 40 °C | |
| Injection Volume | 20 µL | 20 µL |
Experimental Protocols
Protocol 1: Quantification of 3-Methoxytyramine in Human Plasma
1. Materials and Reagents
-
3-Methoxytyramine (3-MT) certified reference standard
-
This compound (3-MT-d4) internal standard (IS)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium dihydrogen phosphate (NH₄H₂PO₄)
-
Ammonium hydroxide (NH₄OH)
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., Agilent SampliQ WCX, 30 mg, 1 mL)[6]
2. Preparation of Standards and Quality Controls (QCs)
-
Prepare stock solutions of 3-MT and 3-MT-d4 in methanol.
-
Prepare a working internal standard solution of 3-MT-d4.
-
Prepare calibration standards by spiking drug-free human plasma with appropriate concentrations of 3-MT.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation (Solid Phase Extraction)
-
To 0.5 mL of plasma sample, calibrator, or QC, add 50 µL of the internal standard mix and 0.5 mL of 10 mM NH₄H₂PO₄ buffer (pH 6.5).[6]
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 10 mM NH₄H₂PO₄ buffer (pH 6.5).[6]
-
Load the pretreated sample onto the conditioned SPE cartridge.[6]
-
Wash the cartridge sequentially with 1 mL of water, 1 mL of methanol, and 1 mL of 0.2% formic acid in acetonitrile.[6]
-
Dry the cartridge under full vacuum for 5 minutes.[6]
-
Elute the analytes with 2 x 250 µL of 2% formic acid in acetonitrile.[6]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.[6]
-
Reconstitute the residue in 100 µL of 0.2% formic acid in water.[6]
4. LC-MS/MS Analysis
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Use the parameters outlined in Table 1 and Table 2 for data acquisition.
5. Data Analysis
-
Integrate the peak areas for the quantifier MRM transitions of 3-MT and 3-MT-d4.
-
Calculate the peak area ratio of 3-MT to 3-MT-d4.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of 3-MT in the unknown samples and QCs from the calibration curve.
Protocol 2: Quantification of 3-Methoxytyramine in Human Urine
1. Materials and Reagents
-
Same as for plasma analysis, with the addition of hydrochloric acid (HCl) for hydrolysis (if total 3-MT is to be measured).
-
SPE cartridges (e.g., Agilent Bond Elut Plexa, 30 mg, 3 mL)
2. Sample Preparation (Solid Phase Extraction)
-
For total 3-MT measurement, hydrolyze 0.5 mL of urine by adding 25 µL of 6 N HCl and incubating at 90 °C for 15 minutes. Cool to room temperature. For free 3-MT, use the urine sample as is.
-
To 0.5 mL of urine (hydrolyzed or not), add 40 µL of the internal standard mix.
-
Condition the SPE cartridge with 1 mL of methanol and 1 mL of an aqueous wash buffer.
-
Load the pretreated urine sample onto the SPE cartridge.
-
Wash the cartridge with appropriate wash solutions to remove interferences.
-
Elute the analytes from the cartridge.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
3. LC-MS/MS Analysis and Data Analysis
-
Follow the same procedures as outlined in steps 4 and 5 of the plasma protocol, using the urine-specific parameters where applicable.
Conclusion
The LC-MS/MS method detailed in these application notes provides a reliable, sensitive, and high-throughput solution for the clinical diagnostic testing of 3-Methoxytyramine in both plasma and urine. The incorporation of this compound as an internal standard is crucial for achieving the high accuracy and precision required in clinical settings. This methodology can serve as a valuable tool for diagnosing and monitoring patients with catecholamine-secreting tumors, ultimately aiding in improved patient care.
References
- 1. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. scielo.br [scielo.br]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. Validation of an improved liquid chromatography tandem mass spectrometry method for rapid and simultaneous analysis of plasma catecholamine and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. msacl.org [msacl.org]
- 9. Simultaneous Analysis of Catecholamines and Metanephrines in Urine by LC-MS/MS [restek.com]
- 10. restek.com [restek.com]
Application Note: Quantitative Analysis of 3-Methoxytyramine in Patient Samples
Introduction
3-Methoxytyramine (3-MT) is a dopamine metabolite that serves as a crucial biomarker for the diagnosis and monitoring of neuroendocrine tumors, particularly pheochromocytomas and paragangliomas (PPGLs), as well as neuroblastomas in children.[1][2] Elevated concentrations of 3-MT can be indicative of dopamine-secreting tumors and may also serve as a biomarker for metastasis in patients with paraganglioma.[3][4][5] Accurate and sensitive quantification of 3-MT in patient samples, such as plasma and urine, is therefore of significant clinical importance.[1][3] This application note provides a detailed protocol for the quantitative analysis of 3-MT using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.[3][6]
Clinical Significance
The measurement of 3-MT is complementary to the analysis of other catecholamine metabolites like metanephrine and normetanephrine. It is particularly valuable for identifying dopamine-secreting tumors that might not be detected through the measurement of other catecholamines alone.[7] Monitoring 3-MT levels can aid in the early detection of tumors, assessment of metastatic disease, and evaluation of treatment efficacy.[7]
Quantitative Data Summary
The following tables summarize key quantitative data for the analysis of 3-methoxytyramine in patient samples.
Table 1: Reference Ranges for 3-Methoxytyramine
| Biological Matrix | Population | Reference Range |
| Plasma | General Adult | < 0.17 nmol/L[7] |
| Plasma | Seated Adults | < 180 pmol/L[8] |
| 24-Hour Urine | Adult Males | ≤ 306 mcg/24 hours[2] |
| 24-Hour Urine | Adult Females | ≤ 242 mcg/24 hours[2] |
Table 2: Performance Characteristics of LC-MS/MS Method for Plasma 3-MT
| Parameter | Typical Value |
| Lower Limit of Quantification (LLOQ) | 0.024 - 0.06 nmol/L |
| Upper Limit of Linearity | 20 nmol/L |
| Intra-day Imprecision (CV) | 3.1% - 10.7%[3] |
| Inter-day Imprecision (CV) | 0.9% - 18.3%[3] |
| Accuracy (Recovery) | 66% - 98%[7] |
| Clinical Sensitivity | 86%[7] |
| Clinical Specificity | 96%[7] |
Experimental Protocols
This section provides a detailed methodology for the quantitative analysis of 3-methoxytyramine in human plasma and urine using LC-MS/MS.
1. Sample Collection and Handling
Proper sample collection and handling are critical for accurate results.
-
Patient Preparation: For at least one week prior to sample collection, it is advisable to discontinue medications that may interfere with the analysis, such as tricyclic antidepressants, labetalol, and sotalol, if clinically feasible.[2] Patients should also avoid catecholamine-rich foods (e.g., bananas, plums, pineapples, walnuts, tomatoes) for three days before the test.[8][9]
-
Blood Collection (for Plasma):
-
Transport the samples on ice to the laboratory.[9]
-
Centrifuge the blood at 4°C within 2 hours of collection to separate the plasma.[9][10][11]
-
Immediately freeze the plasma at -20°C or -80°C until analysis.[10][11] 3-MT in plasma is stable for at least 6 hours at room temperature or 4°C and for at least 7 days when stored at -20°C or -80°C.[10][11]
-
Urine Collection (24-Hour):
-
Collect a 24-hour urine specimen in a container with an appropriate preservative if required by the testing laboratory.[2]
-
Keep the urine refrigerated during the collection period.
-
Measure the total volume of the 24-hour collection and mix well before aliquoting for analysis.
-
Store urine samples frozen at -20°C until analysis. Urinary 3-MT is stable at room temperature or 4°C for at least 4 days and at -20°C for at least 11 weeks without preservatives.[12]
-
2. Sample Preparation: Solid Phase Extraction (SPE)
This protocol is for the extraction of 3-MT from plasma. A similar procedure can be adapted for urine.
-
Materials:
-
Procedure:
-
Sample Pretreatment: To 0.5 mL of plasma, add 50 µL of the internal standard mix and 0.5 mL of 10 mM ammonium phosphate buffer (pH 6.5).[13]
-
SPE Cartridge Conditioning: Condition the SPE cartridge sequentially with 1 mL of methanol and 1 mL of 10 mM ammonium phosphate buffer (pH 6.5).[13]
-
Sample Loading: Load the pretreated sample onto the conditioned SPE cartridge.[13]
-
Washing: Wash the cartridge sequentially with 1 mL of deionized water, 1 mL of methanol, and 1 mL of 0.2% formic acid in acetonitrile. Dry the cartridge under full vacuum for 5 minutes.[13]
-
Elution: Elute the analytes with 2 x 250 µL of 2% formic acid in acetonitrile.[13]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[13]
-
Reconstitution: Reconstitute the dried extract in 100 µL of 0.2% formic acid in water. The sample is now ready for LC-MS/MS analysis.[13]
-
3. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.
-
LC Conditions (Example):
-
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for 3-MT and its deuterated internal standard.
-
4. Quantification
-
Calibration Curve: Prepare a series of calibrators by spiking a surrogate matrix (e.g., synthetic serum or stripped plasma) with known concentrations of 3-MT.[3]
-
Data Analysis: Quantify the concentration of 3-MT in patient samples by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Caption: Experimental workflow for 3-methoxytyramine analysis.
Caption: Metabolic pathway of dopamine to 3-methoxytyramine.
References
- 1. 3-Methoxytyramine | Rupa Health [rupahealth.com]
- 2. mayocliniclabs.com [mayocliniclabs.com]
- 3. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. msacl.org [msacl.org]
- 7. cda-amc.ca [cda-amc.ca]
- 8. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]
- 9. Metanephrines (plasma) (Metanephrine, Normetanephrine, 3-methoxytyramine, Metadrenaline, Normetadrenaline) - North West London Pathology [nwlpathology.nhs.uk]
- 10. Study of stability and interference for catecholamines and metanephrines, 3-methoxytyramine: key point of an accurate diagnosis for pheochromocytoma and paraganglioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Stability and reference intervals of spot urinary fractionated metanephrines and methoxytyramine by tandem mass spectrometry as a screening method for pheochromocytoma and paraganglioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. agilent.com [agilent.com]
Application Note: A Highly Sensitive LC-MS/MS Method for the Quantification of Low Concentrations of 3-Methoxytyramine in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
3-Methoxytyramine (3-MT), the O-methylated metabolite of dopamine, is a critical biomarker for the diagnosis and monitoring of neuroendocrine tumors such as pheochromocytoma and paraganglioma (PPGL).[1][2] Given its very low endogenous concentrations in plasma (<0.1 nM), a highly sensitive and specific analytical method is required for accurate quantification.[1][2] This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method optimized for the reliable measurement of 3-MT at picomolar levels in human plasma. The protocol employs a straightforward solid-phase extraction (SPE) for sample cleanup, followed by a rapid chromatographic separation. This method provides the necessary sensitivity, precision, and accuracy for clinical research and drug development applications.
Dopamine Metabolism Pathway
Dopamine is metabolized into 3-Methoxytyramine (3-MT) by the enzyme Catechol-O-methyltransferase (COMT).[3][4] 3-MT is subsequently metabolized by Monoamine oxidase (MAO) to produce Homovanillic acid (HVA).[3][5]
References
- 1. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-Methoxytyramine - Wikipedia [en.wikipedia.org]
- 4. Reactome | COMT transfers Met to DA to form 3MT [reactome.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Application Note: Selection of Internal Standards for the Quantitative Analysis of Catecholamine Metabolites by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of catecholamine metabolites, such as vanillylmandelic acid (VMA) and homovanillic acid (HVA), is crucial for diagnosing and monitoring neuroblastoma and other disorders of catecholamine metabolism. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred analytical method due to its high sensitivity and specificity.[1][2] A critical component of a robust LC-MS/MS assay is the proper selection and use of an internal standard (IS). The IS is essential for correcting variability that can arise during sample preparation, chromatographic separation, and mass spectrometric detection, thereby ensuring the accuracy and precision of the results.[3][4]
Principles of Internal Standard Selection
The ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible. This ensures that it experiences similar extraction recovery, chromatographic retention, and ionization efficiency (or suppression/enhancement) as the analyte.[3] For LC-MS/MS analysis, stable isotope-labeled (SIL) internal standards are considered the gold standard.[2][4] These are versions of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., ²H/Deuterium, ¹³C, ¹⁵N).
Key Selection Criteria:
-
Structural Similarity: The IS should be structurally identical to the analyte, with the only difference being the isotopic composition. This ensures co-elution and similar behavior in the mass spectrometer's ion source.
-
Mass Difference: The mass difference between the analyte and the SIL-IS should be at least 3 mass units (Da) to prevent isotopic crosstalk, where the signal from the analyte contributes to the signal of the IS, or vice versa.[3]
-
Isotopic Stability: The isotopic label should be in a position on the molecule where it is not susceptible to back-exchange with unlabeled atoms during sample preparation or analysis. For example, deuterium labels on hydroxyl or carboxyl groups can be prone to exchange.[3]
-
Purity: The SIL-IS should have high isotopic purity and be free from unlabeled analyte, which could artificially inflate the measured analyte concentration.
The following diagram illustrates the decision-making process for selecting an appropriate internal standard.
Caption: Figure 1: Internal Standard Selection Logic
Quantitative Data and Common Internal Standards
Stable isotope-labeled internal standards are commercially available for most major catecholamine metabolites. Using these standards provides the most accurate and reliable quantification.[5][6][7]
Table 1: Common Analytes and Their Recommended Stable Isotope-Labeled Internal Standards
| Analyte | Abbreviation | Common Internal Standard | Typical Mass Difference (Da) |
| Vanillylmandelic Acid | VMA | VMA-d₃ | +3 |
| Homovanillic Acid | HVA | HVA-d₅ | +5 |
| 3-Methoxytyramine | 3-MT | 3-Methoxytyramine-d₄ | +4 |
| Normetanephrine | NMN | Normetanephrine-d₃ | +3 |
| Metanephrine | MN | Metanephrine-d₃ | +3 |
| Dopamine | DA | Dopamine-d₄ | +4 |
| Epinephrine | E | Epinephrine-d₃ | +3 |
| Norepinephrine | NE | Norepinephrine-d₃ | +3 |
Experimental Protocol: Analysis of VMA and HVA in Urine
This protocol describes a general "dilute-and-shoot" method for the analysis of VMA and HVA in urine using LC-MS/MS, a common approach that is fast and robust.[8]
Materials and Reagents
-
VMA and HVA analytical standards
-
VMA-d₃ and HVA-d₅ internal standards
-
LC-MS grade water, acetonitrile, and formic acid
-
Urine samples (patient, calibrator, and quality control)
Preparation of Standards and Internal Standard Working Solution
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of VMA, HVA, VMA-d₃, and HVA-d₅ in a suitable solvent (e.g., methanol).
-
Calibration Standards: Serially dilute the VMA and HVA stock solutions in a surrogate matrix (e.g., synthetic urine or charcoal-stripped urine) to create a calibration curve (e.g., 0.5 - 100 µmol/L).
-
Internal Standard (IS) Working Solution: Prepare a mixed solution of VMA-d₃ and HVA-d₅ in LC-MS grade water at a concentration that yields a robust signal in the middle of the desired calibration range (e.g., 5 µmol/L).
Sample Preparation
-
Centrifuge urine samples to pellet any precipitates.
-
In a clean microcentrifuge tube or 96-well plate, combine 50 µL of the urine sample (calibrator, QC, or unknown) with 450 µL of the IS Working Solution.[8]
-
Vortex briefly to mix.
-
The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient runs from low %B (e.g., 2%) to high %B (e.g., 95%) over several minutes to elute the analytes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Heated Electrospray Ionization (HESI), Negative Ion Mode
-
Detection: Selected Reaction Monitoring (SRM). Monitor at least two transitions per analyte and internal standard for confirmation and quantification.
Table 2: Example SRM Transitions (Negative Ion Mode)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| VMA | 197.0 | 135.0 |
| VMA-d₃ | 200.0 | 138.0 |
| HVA | 181.0 | 137.0 |
| HVA-d₅ | 186.0 | 142.0 |
Data Analysis
-
Integrate the chromatographic peaks for each SRM transition for the analytes and their corresponding internal standards.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the area ratio against the concentration of the calibration standards.
-
Determine the concentration of VMA and HVA in the unknown samples by interpolating their area ratios from the calibration curve.
The following diagram provides a visual representation of the experimental workflow.
Caption: Figure 2: LC-MS/MS Workflow
Conclusion
The selection of an appropriate internal standard is arguably one of the most critical steps in developing a reliable quantitative method for catecholamine metabolites. Stable isotope-labeled internal standards are strongly recommended as they provide the best correction for analytical variability.[2][4] By following a systematic selection process and implementing a validated protocol, researchers can achieve highly accurate and precise measurements essential for clinical diagnostics and drug development.
References
- 1. Analytical validation and clinical application of urinary vanillylmandelic acid and homovanillic acid by LC-MS/MS for diagnosis of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 5. Determination of catecholamines and their 3-O-methylated metabolites in urine by mass fragmentography with use of deuterated internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of homovanillic acid and vanillylmandelic acid in neuroblastoma screening by stable isotope dilution GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of homovanillic acid (HVA) and vanillylmandelic acid (VMA) in urine using gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of vanillylmandelic acid, homovanillic acid and 5-hydroxyindoleacetic acid in urine using a dilute-and-shoot and ultra-high pressure liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Methoxytyramine sulfate-d4 Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and use of 3-Methoxytyramine sulfate-d4 solutions, primarily as an internal standard for the quantification of 3-methoxytyramine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Solution Preparation
The preparation of accurate and stable this compound solutions is critical for its use as an internal standard. The following protocols outline the preparation of stock and working solutions.
Recommended Solvents and Solubility
| Solvent | Concentration | Notes |
| 0.1 M Acetic Acid | 5 µM | A stock solution of deuterated 3-methoxytyramine was successfully prepared at this concentration for use in an LC-MS/MS method.[1] |
| Methanol | 100 µg/mL | Commercially available as a certified reference material in methanol at this concentration. |
| Water | 50 nM | A working solution was prepared by diluting a stock solution in water.[1] |
| DMSO | 1 mg/mL (5.98 mM) | The non-sulfated form is soluble in DMSO. Sonication is recommended.[2] |
| Water | 4 mg/mL (23.92 mM) | The non-sulfated form is soluble in water. Sonication is recommended.[2] |
Protocol for Preparation of Stock and Working Solutions
This protocol is based on methodologies for preparing deuterated internal standards for catecholamine analysis.
Materials:
-
This compound (solid form or certified solution)
-
Methanol (LC-MS grade)
-
0.1 M Acetic Acid (prepared with LC-MS grade water and acetic acid)
-
LC-MS grade water
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated micropipettes
Protocol:
-
Stock Solution Preparation (from solid):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a known volume of 0.1 M acetic acid to achieve a desired stock concentration (e.g., 5 µM).[1]
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Stock Solution Preparation (from certified solution):
-
If starting from a certified solution (e.g., 100 µg/mL in methanol), a further dilution may be required to obtain a suitable stock concentration.
-
Use a calibrated micropipette to transfer a precise volume of the certified solution into a volumetric flask and dilute with 0.1 M acetic acid or methanol.
-
-
Working Solution Preparation:
-
Prepare the working internal standard solution by diluting the stock solution with LC-MS grade water to the final desired concentration (e.g., 50 nM).[1]
-
The final concentration of the working solution should be appropriate for the expected concentration range of the analyte in the samples and the sensitivity of the mass spectrometer.
-
Storage and Stability
Proper storage of this compound solutions is crucial to maintain their integrity and ensure accurate quantification.
Storage Conditions
| Solution Type | Storage Temperature | Duration | Notes |
| Stock Solution | -80°C | Up to 6 months | For long-term storage. Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[3] |
| -20°C | Up to 1 month | For short-term storage. Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[3] | |
| Working Solution | 4°C | Prepare fresh daily | To ensure accuracy, it is recommended to prepare the working solution fresh from the stock solution before each analytical run. |
Stability Considerations
-
Freeze-Thaw Stability: Repeated freeze-thaw cycles should be avoided. It is recommended to aliquot the stock solution into single-use vials. Studies on the non-deuterated form suggest it can undergo at least 3 freeze-thaw cycles when stored at -70°C.[1]
-
Light Sensitivity: Catecholamines and their metabolites are known to be sensitive to light.[4] It is recommended to store solutions in amber vials or protect them from light.
-
Stability in Biological Matrix: 3-Methoxytyramine in plasma is stable for at least 6 hours at room temperature and 4°C.[5] For long-term storage, plasma samples should be kept at -20°C or -80°C.[5] In urine, 3-methoxytyramine is stable for at least 4 days at room temperature or 4°C and for at least 11 weeks at -20°C without preservatives.[6]
Experimental Protocol: Quantification of 3-Methoxytyramine in Plasma by LC-MS/MS
This protocol describes a typical workflow for the analysis of 3-methoxytyramine in human plasma using this compound as an internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
Materials:
-
Plasma samples (collected in EDTA tubes)
-
This compound working solution
-
10 mM Ammonium phosphate buffer (pH 6.5)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
0.2% Formic acid in acetonitrile
-
2% Formic acid in acetonitrile
-
SPE cartridges (e.g., Agilent SampliQ WCX, 30 mg, 1 mL)[7]
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Sample Pretreatment:
-
To 0.5 mL of plasma, add 50 µL of the this compound working solution.
-
Add 0.5 mL of 10 mM ammonium phosphate buffer (pH 6.5).[7]
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 10 mM ammonium phosphate buffer (pH 6.5).[7]
-
-
Sample Loading:
-
Load the pretreated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Elution:
-
Elute the analytes with 2 x 250 µL of 2% formic acid in acetonitrile.[7]
-
-
Evaporation and Reconstitution:
LC-MS/MS Analysis
The following are example parameters and may need to be optimized for your specific instrumentation.
| Parameter | Example Value |
| LC Column | Agilent Pursuit PFP |
| Mobile Phase A | 0.2% Formic acid in water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (3-MT) | To be optimized |
| MRM Transition (3-MT-d4) | To be optimized |
Visualizations
Dopamine Metabolism Pathway
3-Methoxytyramine is a major metabolite of dopamine. The following diagram illustrates this metabolic pathway.
References
- 1. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Methoxytyramine | Dopamine Metabolite | Neuromodulator | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Stability and reference intervals of spot urinary fractionated metanephrines and methoxytyramine by tandem mass spectrometry as a screening method for pheochromocytoma and paraganglioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS for 3-Methoxytyramine Sulfate-d4 Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of 3-Methoxytyramine sulfate-d4 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in LC-MS/MS analysis?
A1: 3-Methoxytyramine (3-MT) is a metabolite of the neurotransmitter dopamine.[1][2] this compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically identical to the endogenous analyte but has a heavier mass due to the incorporation of four deuterium atoms. Using a SIL-IS is crucial in LC-MS/MS quantification to compensate for variations in sample preparation, matrix effects, and instrument response, thereby ensuring accurate and precise measurement of the target analyte.[3]
Q2: What are the typical matrices in which 3-Methoxytyramine is analyzed?
A2: 3-Methoxytyramine is most commonly measured in plasma and urine.[1][4][5][6][7] The choice of matrix depends on the specific clinical or research question being addressed.
Q3: What are the expected mass transitions (MRM transitions) for 3-Methoxytyramine and its deuterated internal standard?
A3: While specific transitions can be instrument-dependent, a commonly used precursor ion for 3-Methoxytyramine (3-MT) is m/z 168.1.[1] Common product ions are m/z 119.1 (quantifier) and m/z 91.1 (qualifier).[1] For the deuterated internal standard, 3-Methoxytyramine-d4 (3-MT-d4), the precursor ion will be shifted by +4 Da. The product ions may or may not be shifted depending on the fragmentation pattern. It is essential to optimize these transitions on your specific mass spectrometer.
Q4: Why is chromatographic separation important in 3-MT analysis?
A4: Chromatographic separation is critical to distinguish 3-MT from its isomers, such as metanephrine (MN), as they can share common fragments.[8][9] Inadequate separation can lead to analytical interference and inaccurate quantification.
Troubleshooting Guide
Issue 1: Poor Peak Shape or Tailing
-
Q: My chromatographic peaks for this compound are showing significant tailing. What could be the cause?
-
A: Peak tailing can result from several factors:
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase. Try diluting your sample.
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material. Consider using a column with end-capping or a different stationary phase chemistry.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of 3-MT. Ensure the pH is appropriate for the chosen column and analyte.
-
Column Contamination: Buildup of matrix components can degrade column performance. Implement a column wash step or use a guard column.
-
-
Issue 2: Low Signal Intensity or Sensitivity
-
Q: I am observing a weak signal for my analyte. How can I improve the sensitivity?
-
A: To enhance signal intensity:
-
Optimize MS Parameters: Ensure that the ion source parameters (e.g., temperature, gas flows, and spray voltage) and compound-specific parameters (e.g., collision energy, declustering potential) are optimized for 3-MT and its internal standard.[1]
-
Sample Preparation: Evaluate your extraction procedure. Solid-phase extraction (SPE) is commonly used to clean up samples and concentrate the analyte.[3][5][8] Ensure the chosen SPE sorbent and elution solvent are appropriate.
-
Mobile Phase Composition: The addition of modifiers like formic acid or ammonium formate to the mobile phase can improve ionization efficiency.[10]
-
Injection Volume: Increasing the injection volume can boost the signal, but be mindful of potential peak distortion.[1]
-
-
Issue 3: High Background Noise or Interferences
-
Q: I am seeing a lot of background noise and interfering peaks in my chromatogram. What are the likely sources and solutions?
-
A: High background can originate from:
-
Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the target analyte. A more efficient sample cleanup, such as a rigorous SPE protocol, is recommended.[10]
-
Contaminated Solvents or System: Use high-purity LC-MS grade solvents and ensure the LC system is clean.
-
In-source Fragmentation: Other compounds in the sample might fragment in the ion source to produce ions with the same m/z as the analyte of interest.[11] Improving chromatographic separation is key to resolving this.
-
-
Issue 4: Inconsistent Results or Poor Reproducibility
-
Q: My results are not reproducible between injections. What should I check?
-
A: Lack of reproducibility can be due to:
-
Inconsistent Sample Preparation: Ensure that sample preparation steps, especially liquid handling and evaporation, are performed consistently. Automation can help minimize variability.
-
LC System Issues: Check for leaks, pressure fluctuations, and inconsistent autosampler performance.
-
Internal Standard Addition: Verify that the internal standard is added accurately and at a consistent concentration to all samples, calibrators, and quality controls.
-
-
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline based on common practices.[3][8] Optimization for your specific application is recommended.
-
Sample Pre-treatment: To 500 µL of plasma or urine, add an equal volume of a suitable buffer (e.g., 10 mM NH4H2PO4).[8] Add the deuterated internal standard.
-
SPE Cartridge Conditioning: Condition a weak cation exchange (WCX) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a sequence of solvents to remove interferences, for example, water followed by a mild organic solvent like acetonitrile or methanol.
-
Elution: Elute the analyte and internal standard with an appropriate solvent, such as methanol containing a small percentage of formic acid.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
LC-MS/MS Method
The following table summarizes typical LC and MS parameters. These should be optimized for your specific instrument and column.
Table 1: Example LC-MS/MS Parameters
| Parameter | Value |
| LC System | Agilent 1260 Infinity II or equivalent |
| Column | Agilent Pursuit 3 PFP, or Raptor HILIC-Si (50 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.2% Formic acid in water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.3 - 0.6 mL/min |
| Injection Volume | 5 - 30 µL |
| Column Temperature | 40 °C |
| MS System | Agilent Ultivo Triple Quadrupole or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Drying Gas Temp. | 325 °C |
| Drying Gas Flow | 11 L/min |
| Nebulizer Gas | 35 psi |
| Capillary Voltage | 3000 V |
Note: The values presented are examples and should be optimized for the specific instrumentation and application.[8][10]
Quantitative Data Summary
Table 2: Performance Characteristics of a Typical LC-MS/MS Method for 3-Methoxytyramine
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 4 ng/L | [8][9] |
| Limit of Quantitation (LOQ) | 10 - 40 ng/L | [9] |
| Linearity (R²) | > 0.999 | [8][9] |
| Intra-day Precision (%CV) | < 11% | [1][5] |
| Inter-day Precision (%CV) | < 14% | [5] |
| Accuracy (% Recovery) | 90 - 110% | [5][8] |
Visual Workflows
Caption: General experimental workflow for 3-Methoxytyramine analysis.
References
- 1. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine - Wikipedia [en.wikipedia.org]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. cerilliant.com [cerilliant.com]
- 5. cda-amc.ca [cda-amc.ca]
- 6. Quantitation of plasma and urine 3-methoxytyramine using ID‑LC-MS/MS: A candidate reference measurement procedure and its application to evaluate the results from more than 100 routine LC-MS/MS labs in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. lcms.cz [lcms.cz]
- 10. msacl.org [msacl.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Recovery of 3-Methoxytyramine sulfate-d4 during SPE
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the poor recovery of 3-Methoxytyramine sulfate-d4 during Solid Phase Extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: My recovery of this compound is low and inconsistent. Where should I begin troubleshooting?
A: A systematic approach is crucial to pinpoint the step where analyte loss is occurring. The first step in troubleshooting recovery problems is to verify that the analytical system (e.g., LC-MS/MS) is functioning correctly by injecting a known standard.[1] If the system is performing as expected, you should methodically assess each stage of the SPE protocol. This involves processing a standard of your analyte through the entire extraction procedure and collecting the liquid fractions from each step—load, wash, and elution—for separate analysis.[1] This will determine whether your analyte is failing to bind to the sorbent, being washed away prematurely, or being irreversibly retained.
Q2: What is the most suitable SPE sorbent for this compound?
A: this compound is an amphipathic molecule, containing a positively chargeable amine group and a permanently negative-charged sulfate group. This dual nature allows for different retention mechanisms.
-
Weak Anion Exchange (WAX): This is often the most effective choice. The strategy is to retain the negatively charged sulfate group on a positively charged sorbent. WAX sorbents are ideal as their charge can be easily manipulated with pH to facilitate elution. This approach has been successfully used to isolate sulfated fractions from biological matrices.[2][3]
-
Weak Cation Exchange (WCX): This sorbent retains the positively charged amine group. Several methods for the non-sulfated 3-methoxytyramine use WCX sorbents.[4][5] For the sulfated form, this creates a mixed-mode interaction that can be more complex to optimize.
-
Mixed-Mode Sorbents: Cartridges combining reversed-phase and ion-exchange properties can also be effective but require careful method development to balance the different retention mechanisms.
| Sorbent Type | Retention Mechanism | Primary Interaction Site on Analyte | Recommended For |
| Weak Anion Exchange (WAX) | Anion Exchange | Sulfate Group (-SO₃⁻) | Directly targets the stable, negatively charged moiety. Often provides high selectivity for sulfated metabolites.[2] |
| Weak Cation Exchange (WCX) | Cation Exchange | Amine Group (-NH₃⁺) | Targets the protonated amine. Commonly used for parent catecholamines and their metabolites.[4][5] |
| Reversed-Phase (e.g., C18) | Hydrophobic Interaction | Phenyl Ring & Carbon Backbone | Generally less selective for this polar metabolite and may require ion-pairing agents for good retention. |
| Mixed-Mode (e.g., WAX/RP) | Anion Exchange & Hydrophobic | Sulfate Group & Phenyl Ring | Can enhance cleanup by removing interferences via multiple mechanisms. |
Recommendation: Start with a Weak Anion Exchange (WAX) sorbent as it directly targets the defining chemical feature of your analyte.
Q3: How does pH critically impact the recovery of this compound on a WAX sorbent?
A: pH control is the most critical parameter for a successful WAX SPE method. It determines the charge state of both the sorbent and the analyte, governing the "bind-and-release" mechanism. The sulfate group on your analyte is a strong acid and will be negatively charged at virtually all relevant pH values. The primary amine is basic. The WAX sorbent typically contains a secondary or tertiary amine that is positively charged at neutral or acidic pH.
-
Binding (Loading): To ensure strong retention, the WAX sorbent must be positively charged. This is achieved by conditioning and loading the sample at a neutral or slightly acidic pH (e.g., pH 6-7). At this pH, the sorbent is protonated (+), and it strongly binds the negatively charged sulfate group of the analyte.
-
Elution: To release the analyte, you must neutralize the positive charge on the sorbent. This is accomplished by applying an elution solvent with a high pH (e.g., pH > 10), often containing a small amount of ammonium hydroxide.[6] At high pH, the sorbent's amine groups are deprotonated, becoming neutral and releasing the negatively charged analyte.
Q4: My analyte is appearing in the load and wash fractions (breakthrough). What are the common causes?
A: Analyte breakthrough during the loading or washing steps indicates that the sorbent is not retaining the compound effectively.
| Potential Cause | Troubleshooting Action |
| Incorrect Sample pH | Ensure the sample is pre-treated to a pH of ~6-7 to promote binding to a WAX sorbent. Verify the pH of your loading buffer. |
| High Organic Content in Sample | If your sample is dissolved in a high percentage of organic solvent, it may disrupt ionic interactions. Dilute the sample with an aqueous buffer before loading. |
| Flow Rate is Too High | Loading the sample too quickly can prevent sufficient interaction time between the analyte and the sorbent. Use a slow, consistent flow rate of approximately one drop per second.[4] |
| Sorbent Bed Drying Out | For silica-based sorbents, do not allow the cartridge to dry out between the conditioning, equilibration, and sample loading steps, as this can deactivate the stationary phase.[6] |
| Insufficient Sorbent Mass | If the concentration of the analyte or interfering compounds is too high, it can saturate the sorbent. Consider using a cartridge with a larger sorbent bed mass or diluting your sample. |
Q5: The analyte is not present in the eluate, suggesting it is stuck on the column. What should I do?
A: Strong retention without elution suggests the elution solvent is not strong enough to disrupt the binding interactions.
| Potential Cause | Troubleshooting Action |
| Elution Solvent pH is Too Low | For a WAX sorbent, the elution solvent must have a high pH to neutralize the sorbent. Ensure your elution solvent pH is >10. Try increasing the concentration of the basic modifier (e.g., from 2% to 5% ammonium hydroxide in methanol).[6] |
| Secondary Interactions | The analyte may have secondary hydrophobic interactions with the sorbent backbone. Ensure your elution solvent contains a high percentage of organic solvent (e.g., methanol or acetonitrile) to disrupt these forces. |
| Insufficient Elution Volume | You may not be using enough solvent to completely pass through the sorbent bed and carry the analyte off. Try eluting with 2-3 column volumes of your elution solvent. |
| Incorrect Elution Solvent | Verify that the solvent is strong enough to solubilize the analyte and disrupt binding.[6] For a WAX sorbent, a common choice is methanol with 2-5% ammonium hydroxide. |
Q6: Could matrix effects from my sample (e.g., plasma, urine) be the cause of poor recovery?
A: Yes, matrix effects can significantly impact results, manifesting as either poor recovery or signal suppression in the detector.
-
Protein Binding: In plasma samples, your analyte may be bound to proteins. This can prevent it from interacting with the SPE sorbent and being retained.[1] A protein precipitation step (e.g., with acetonitrile or methanol) before SPE is highly recommended to free the analyte.
-
Ion Suppression/Enhancement: Co-eluting matrix components can interfere with the ionization of your analyte in the mass spectrometer source, leading to a suppressed (or enhanced) signal that is misinterpreted as low recovery.[1] To address this, optimize the wash steps in your SPE protocol. Use the strongest possible wash solvent that does not elute your analyte of interest to remove as many interferences as possible.[6]
Experimental Protocols
Protocol 1: Systematic Fraction Collection for Diagnosing Analyte Loss
-
Prepare a sample by spiking a known concentration of this compound into a matrix blank (e.g., analyte-free plasma).
-
Condition & Equilibrate: Condition and equilibrate the SPE cartridge according to your protocol.
-
Load: Load the sample onto the cartridge and collect the entire flow-through into a clean, labeled tube ("Load Fraction").
-
Wash 1: Apply your first wash solvent. Collect the entire volume into a new tube ("Wash 1 Fraction").
-
Wash 2 (if applicable): Apply your second wash solvent and collect it into a new tube ("Wash 2 Fraction").
-
Elute: Apply your elution solvent. Collect the eluate into a new tube ("Elute Fraction").
-
Analysis: Analyze the "Load," "Wash," and "Elute" fractions, along with an un-extracted standard of the same concentration, by LC-MS/MS.
-
Quantify: Calculate the percentage of the analyte found in each fraction to identify the step where the loss occurs.
Protocol 2: Starting Point Method for SPE using a Weak Anion Exchange (WAX) Sorbent
This protocol is a starting point and should be optimized for your specific application.
-
Sample Pre-treatment:
-
If using plasma/serum, perform a protein precipitation by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging. Collect the supernatant.
-
Evaporate the supernatant to dryness under nitrogen and reconstitute in 1 mL of 25 mM ammonium acetate buffer (pH 6.5).
-
-
Condition: Pass 1 mL of methanol through the WAX cartridge.
-
Equilibrate: Pass 1 mL of water, followed by 1 mL of 25 mM ammonium acetate buffer (pH 6.5) through the cartridge. Do not let the sorbent go dry.
-
Load: Load the pre-treated sample at a flow rate of ~1 mL/min.
-
Wash:
-
Wash 1: Pass 1 mL of 25 mM ammonium acetate buffer (pH 6.5).
-
Wash 2: Pass 1 mL of methanol to remove non-polar interferences.
-
-
Elute:
-
Elute the analyte with 1 mL of methanol containing 2% ammonium hydroxide.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute in the mobile phase for LC-MS/MS analysis.
-
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Frontiers | Profiling Urinary Sulfate Metabolites With Mass Spectrometry [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. SPE Method Development | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Isotopic Interference in Deuterated Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with isotopic interference when using deuterated internal standards in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference and why does it occur with deuterated standards?
A1: Isotopic interference, or "cross-talk," happens when the isotopic signature of an analyte overlaps with the signal of its corresponding deuterated internal standard (IS).[1][2][3] This occurs because naturally abundant heavy isotopes (like ¹³C, ¹⁵N, ³⁴S) in the analyte can contribute to the mass-to-charge ratio (m/z) channel being monitored for the deuterated IS.[1][2][3][4] For example, a molecule containing one ¹³C atom will have a mass that is approximately one Dalton higher (M+1) than the monoisotopic mass. If the deuterated standard is only one or two Daltons heavier than the analyte, this M+1 or M+2 peak from the analyte can spill into the mass window of the IS, artificially inflating the IS signal.[4] This phenomenon is more pronounced for larger molecules and those containing elements with high natural isotopic abundance, such as chlorine or bromine.[1][2][3]
Another potential cause is in-source hydrogen-deuterium (H/D) exchange, where deuterium atoms on the standard are replaced by protons from the solvent or matrix, especially if the deuterium labels are in chemically labile positions.[5] This can lead to a "false positive" signal for the unlabeled analyte.
Q2: What are the consequences of unaddressed isotopic interference?
A2: Uncorrected isotopic interference can significantly impact the accuracy and reliability of quantitative bioanalysis. The artificially inflated internal standard signal leads to an underestimation of the analyte-to-internal standard peak area ratio.[4] This can result in:
-
Inaccurate quantification: Reported concentrations of the analyte will be lower than the true values.
-
Non-linear calibration curves: The interference is often concentration-dependent, leading to a loss of linearity in the standard curve, particularly at high analyte concentrations.[1][2][3][4]
-
Poor assay precision and accuracy: The variability introduced by the interference can lead to unacceptable assay performance.
Q3: How can I detect potential isotopic interference during method development?
A3: Several experimental approaches can be used to identify isotopic interference:
-
Analyze a high-concentration analyte standard without the internal standard: Monitor the mass transition of the deuterated internal standard. Any signal detected in this channel is a direct indication of isotopic contribution from the analyte.
-
Vary the concentration of the internal standard: Prepare standard curves with different fixed concentrations of the deuterated IS. If isotopic interference is present, the slope of the calibration curves may change, and the assay's linearity can be affected.[4]
-
Examine the mass spectra of the analyte and internal standard: This can help visualize the extent of isotopic overlap.
-
Assess the purity of the deuterated standard: The standard should have a high degree of deuterium incorporation to minimize any contribution to the analyte signal.[2]
Q4: What are the primary strategies to mitigate or correct for isotopic interference?
A4: There are several strategies that can be employed:
-
Selection of an appropriate deuterated internal standard:
-
Choose a standard with a sufficient mass difference (ideally ≥ 3 amu) from the analyte to be outside the natural isotopic cluster of the analyte.[7][8]
-
Ensure deuterium labels are placed in stable, non-exchangeable positions to prevent H/D exchange.[5]
-
Using ¹³C or ¹⁵N labeled standards can be an alternative as they are less prone to exchange.[5]
-
-
Chromatographic Separation: If the deuterated standard has a slightly different retention time from the analyte (a phenomenon known as the "deuterium isotope effect"), it may be possible to chromatographically resolve the analyte from the interfering peaks.[9][10]
-
Mathematical Correction:
-
Non-linear calibration models: Instead of a standard linear regression, a non-linear function (e.g., quadratic fit) can be used to model the calibration curve, which can account for the concentration-dependent interference.[1][2][3]
-
Correction algorithms: Software-based algorithms can be used to deconvolute the overlapping isotopic clusters and correct the measured peak areas.[11]
-
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action(s) |
| Non-linear calibration curve, especially at the high end. | Isotopic interference from the analyte to the internal standard is significant at high analyte concentrations.[1][4] | 1. Verify Interference: Analyze a high concentration of the analyte without the internal standard and monitor the IS channel. 2. Apply Correction: Use a non-linear (quadratic) regression for the calibration curve.[1][2][3] 3. Optimize IS: If possible, switch to an internal standard with a larger mass difference. |
| Poor accuracy and precision in quality control (QC) samples. | Inconsistent isotopic interference across the concentration range. The internal standard may not be adequately compensating for matrix effects due to slight retention time differences (deuterium isotope effect).[9][10][12][13] | 1. Evaluate Matrix Effects: Conduct post-column infusion experiments to assess ion suppression/enhancement at the retention times of both the analyte and the internal standard. 2. Improve Chromatography: Modify the chromatographic method to achieve co-elution of the analyte and internal standard. 3. Consider a Different IS: A ¹³C or ¹⁵N labeled internal standard may exhibit less of a chromatographic shift. |
| Signal detected for the analyte in blank samples (zero calibrators). | The deuterated internal standard may contain a small amount of unlabeled analyte as an impurity. Alternatively, H/D exchange may be occurring.[5] | 1. Check IS Purity: Analyze the internal standard solution alone to check for the presence of the unlabeled analyte. 2. Investigate H/D Exchange: Evaluate the stability of the deuterated standard in the sample matrix and solvent over time. Ensure deuterium labels are on non-labile positions.[5] 3. Background Subtraction: If the contribution is consistent, it may be possible to subtract the background signal. |
Experimental Protocols
Protocol 1: Experimental Assessment of Isotopic Interference
-
Objective: To determine the percentage contribution of the analyte's isotopic cluster to the internal standard's mass channel.
-
Materials:
-
Analyte stock solution
-
Deuterated internal standard stock solution
-
Blank matrix (e.g., plasma, urine)
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a series of calibration standards and quality control (QC) samples with a fixed concentration of the deuterated internal standard.
-
Prepare a separate set of samples containing only the analyte at various concentrations (from LLOQ to ULOQ) in the blank matrix, without the internal standard.
-
Prepare a blank sample containing only the internal standard in the matrix.
-
Analyze all samples using the LC-MS/MS method.
-
For the samples containing only the analyte, measure the peak area in the mass transition corresponding to the deuterated internal standard.
-
For the sample containing only the internal standard, measure the peak area in the mass transition corresponding to the analyte to check for unlabeled impurities.
-
-
Data Analysis:
-
Calculate the percentage of cross-contribution at each analyte concentration using the following formula: % Contribution = (Peak Area in IS channel for analyte-only sample / Peak Area in IS channel for IS-only sample) * 100
-
Plot the % contribution against the analyte concentration. A significant and increasing contribution indicates the presence of isotopic interference.
-
Protocol 2: Application of a Non-Linear Calibration Curve for Correction
-
Objective: To use a quadratic regression model to correct for non-linear behavior caused by isotopic interference.
-
Procedure:
-
Prepare a full set of calibration standards spanning the desired dynamic range.
-
Acquire the data using the LC-MS/MS method.
-
In the data processing software, instead of a linear regression with a 1/x or 1/x² weighting, select a quadratic fit for the calibration curve.
-
The calibration curve will be described by the equation: y = ax² + bx + c, where y is the analyte/IS peak area ratio and x is the concentration.
-
Evaluate the goodness of fit (R²) and the accuracy of the back-calculated concentrations of the calibration standards.
-
-
Acceptance Criteria: The R² value should be > 0.99, and the back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the LLOQ).
Visualizations
Caption: A decision-making workflow for troubleshooting isotopic interference.
Caption: Key strategies for mitigating isotopic interference.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. Isotope effects: definitions and consequences for pharmacologic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. Deconvolution of overlapping isotopic clusters improves quantification of stable isotope-labeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
method validation for 3-methoxytyramine analysis according to CLSI guidelines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of 3-methoxytyramine (3-MT) analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.
Frequently Asked Questions (FAQs)
Q1: Which CLSI guidelines are most relevant for validating our 3-methoxytyramine LC-MS/MS assay?
A1: For a quantitative LC-MS/MS assay for 3-methoxytyramine, you should primarily refer to the following CLSI guidelines:
-
EP05-A3 : For evaluating the precision of your method.[1][2][3][4][5]
-
EP06-A : For assessing the linearity of your quantitative measurement procedure.[6][7][8][9][10]
-
EP17-A2 : To determine the detection capability, including Limit of Blank (LoB), Limit of Detection (LoD), and Limit of Quantitation (LoQ).[11][12][13][14]
-
EP09-A3 : For method comparison and estimating bias against a reference method.[15][16][17][18][19]
-
EP07 : For guidance on interference testing.[20]
Q2: What are typical performance characteristics for a validated 3-methoxytyramine LC-MS/MS method?
A2: Based on published literature, a well-validated LC-MS/MS method for 3-methoxytyramine can be expected to achieve the following performance characteristics:
| Parameter | Typical Performance |
| Lower Limit of Quantitation (LLOQ) | ≥ 0.024 nmol/L[21] |
| Intra-day Precision (%CV) | < 15% (often < 10%)[21][22][23][24] |
| Inter-day Precision (%CV) | < 15% (often < 14%)[21][22][23][24] |
| Accuracy/Recovery | 85-115% (often 90-110%)[21][22][25] |
| Linearity (R²) | > 0.99[26] |
Q3: What are some common sources of interference in 3-methoxytyramine analysis?
A3: Potential interferences in 3-methoxytyramine analysis can arise from:
-
Cross-reactivity with structurally similar compounds like metanephrine or normetanephrine, though this is less of a concern with highly specific MS/MS methods.[21]
-
In-source fragmentation of other molecules, such as 3-O-methyldopa, which can produce an ion identical to that of 3-methoxytyramine.[27]
-
Certain medications , like levodopa, which can cause false-positive results.[28]
-
Dietary sources may also interfere, and a fasting sample is often recommended.[28]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the validation and routine use of a 3-methoxytyramine LC-MS/MS assay.
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Variability (Poor Precision) | 1. Inconsistent sample preparation (e.g., extraction, derivatization). 2. Instability of 3-methoxytyramine in the processed sample. 3. Fluctuations in LC-MS/MS system performance. | 1. Review and standardize the sample preparation protocol. Ensure consistent timing and reagent volumes. Consider automated extraction if available.[21] 2. Investigate sample stability under different storage conditions. Ensure samples are processed and analyzed within the established stability window.[22] 3. Perform system suitability tests before each run. Check for pressure fluctuations, retention time shifts, and signal intensity variations. |
| Poor Accuracy/Recovery | 1. Inefficient extraction from the matrix. 2. Matrix effects (ion suppression or enhancement). 3. Incorrect preparation of calibrators and quality control (QC) samples. | 1. Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) procedure. Experiment with different solvents and pH conditions. 2. Evaluate matrix effects by post-extraction spiking. If significant, consider a more rigorous cleanup, changing the chromatographic conditions, or using a stable isotope-labeled internal standard. 3. Verify the concentration and purity of standards. Ensure accurate pipetting and dilution steps. |
| Non-linear Calibration Curve | 1. Detector saturation at high concentrations. 2. Inappropriate weighting of the regression model. 3. Issues with the preparation of the highest or lowest concentration calibrators. | 1. Extend the dilution series to determine the upper limit of linearity. Adjust the concentration range of your calibrators accordingly. 2. Apply a weighted linear regression (e.g., 1/x or 1/x²) to give less weight to the higher concentration points where variance is greater.[10] 3. Re-prepare the problematic calibrators and re-run the calibration curve. |
| Low Sensitivity (High LoD/LoQ) | 1. Sub-optimal MS/MS parameters (e.g., collision energy, precursor/product ion selection). 2. Poor chromatographic peak shape. 3. Inefficient sample cleanup leading to high background noise. | 1. Optimize MS/MS parameters by infusing a pure standard of 3-methoxytyramine. 2. Ensure the mobile phase composition is optimal for peak focusing. Check for column degradation. 3. Improve the sample preparation method to remove more interfering substances.[29] |
| Carryover | 1. Adsorption of 3-methoxytyramine to surfaces in the autosampler or LC system. 2. Insufficient needle wash between injections. | 1. Inject a blank sample after a high concentration standard to assess for carryover. 2. Optimize the autosampler wash procedure. Use a strong, organic solvent in the wash solution. |
Experimental Protocols
Precision Evaluation (based on CLSI EP05-A3)
-
Objective : To determine the within-laboratory precision (repeatability and intermediate precision).
-
Materials : At least two levels of QC materials (low and high concentrations of 3-methoxytyramine).
-
Procedure :
-
Analyze each QC level in duplicate in two separate runs per day for a total of 20 days.
-
This design allows for the assessment of variability between replicates, between runs, and between days.
-
-
Data Analysis : Use analysis of variance (ANOVA) to calculate the repeatability (within-run), between-run, and between-day variance components. Calculate the total within-laboratory precision.
Linearity Assessment (based on CLSI EP06-A)
-
Objective : To verify the linear range of the assay.[6]
-
Materials : A set of at least five samples spanning the expected analytical measurement range. These can be prepared by diluting a high-concentration stock solution.[10]
-
Procedure :
-
Analyze each sample in duplicate or triplicate.
-
Plot the mean measured concentration against the nominal (expected) concentration.
-
-
Data Analysis :
-
Perform a linear regression analysis and determine the R² value.
-
Visually inspect the plot for deviations from linearity.
-
Calculate the percent deviation of the measured values from the best-fit line. The deviation at each level should be within a predefined acceptance limit (e.g., ±15%).
-
Detection Capability (based on CLSI EP17-A2)
-
Objective : To determine the Limit of Blank (LoB), Limit of Detection (LoD), and Limit of Quantitation (LoQ).[11]
-
Materials : Blank samples (matrix without 3-methoxytyramine) and low-level samples.
-
Procedure :
-
LoB : Analyze multiple blank samples and calculate the mean and standard deviation of the signal. LoB = mean_blank + 1.645 * (SD_blank).
-
LoD : Analyze multiple low-level samples and calculate the standard deviation. LoD = LoB + 1.645 * (SD_low_level_sample).
-
LoQ : The lowest concentration that can be measured with acceptable precision and accuracy. This is often determined by analyzing a dilution series and identifying the lowest concentration that meets predefined criteria for precision (e.g., %CV < 20%) and accuracy (e.g., 80-120% of nominal value).
-
-
Data Analysis : Calculate LoB, LoD, and establish the LoQ based on the experimental results and predefined acceptance criteria.
Method Validation Workflow
Caption: CLSI-guided method validation workflow for 3-methoxytyramine analysis.
References
- 1. EP05 | Evaluation of Precision of Quantitative Measurement Procedures [clsi.org]
- 2. CLSI EP05-A3: Evaluation of Precision of Quantitative Measurement Procedures - The ANSI Blog [blog.ansi.org]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. img.antpedia.com [img.antpedia.com]
- 5. mdcpp.com [mdcpp.com]
- 6. EP06 | Evaluation of Linearity of Quantitative Measurement Procedures [clsi.org]
- 7. ednieuw.home.xs4all.nl [ednieuw.home.xs4all.nl]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. analyse-it.com [analyse-it.com]
- 10. blog.mainestandards.com [blog.mainestandards.com]
- 11. EP17 | Evaluation of Detection Capability for Clinical Laboratory Measurement Procedures [clsi.org]
- 12. webstore.ansi.org [webstore.ansi.org]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. CLSI EP17-A2. (2012) Evaluation of Detection Capability for Clinical Laboratory Measurement Procedures. Clinical and Laboratory Standards Institute, Wayne, PA. - References - Scientific Research Publishing [scirp.org]
- 15. mdcpp.com [mdcpp.com]
- 16. webstore.ansi.org [webstore.ansi.org]
- 17. [PDF] Measurement Procedure Comparison and Bias Estimation Using Patient Samples; Approved Guideline—Third Edition | Semantic Scholar [semanticscholar.org]
- 18. scribd.com [scribd.com]
- 19. EP09A3 Measurement Procedure Comparison and Bias Estimation Using Patient Samples Approved Guideline Third Edition J. R. Budd | PDF [slideshare.net]
- 20. Guidelines on Clinical Method Validation & Verfication | CLSI [clsi.org]
- 21. cda-amc.ca [cda-amc.ca]
- 22. An LC-MRM assay for the quantification of metanephrines from dried blood spots for the diagnosis of pheochromocytomas and paragangliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. lcms.cz [lcms.cz]
- 26. agilent.com [agilent.com]
- 27. researchgate.net [researchgate.net]
- 28. Pheochromocytoma - Paraganglioma | Choose the Right Test [arupconsult.com]
- 29. scielo.br [scielo.br]
Technical Support Center: Analysis of Catecholamine Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately analyzing catecholamine metabolites.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the analysis of catecholamine metabolites.
Pre-Analytical Stage
-
Q1: What are the most critical pre-analytical factors that can affect the accuracy of catecholamine metabolite measurements?
-
A1: Careful preparation is crucial for accurate results as catecholamine levels are sensitive to various factors. Key considerations include diet, medications, physical activity, and emotional stress.[1] It is recommended to avoid certain foods and beverages like bananas, citrus fruits, chocolate, coffee, tea, and vanilla-containing foods for several days before sample collection.[1][2] Strenuous exercise and stressful situations should also be avoided.[2][3] Patient posture during blood collection is also a significant factor; for instance, drawing blood in a seated position can increase the rate of false-positive results.[4]
-
-
Q2: Which medications are known to interfere with catecholamine analysis and what is the recommended washout period?
-
A2: A wide range of medications can interfere with results. These include acetaminophen, amphetamines, antidepressants, diuretics, and vasodilators.[1] It is crucial that patients do not stop taking prescribed medications without consulting their healthcare provider.[1] A general recommendation is to discontinue potentially interfering drugs for at least one week before specimen collection, though this should always be done under medical supervision.[5][6]
-
-
Q3: My 24-hour urine sample collection failed. What are the common reasons and how can I prevent this in the future?
-
A3: Failure to complete a 24-hour urine collection is a common issue, with studies showing it can occur in over 25% of cases, particularly in pediatric patients or those with poor clinical conditions.[7] Common reasons include forgetting to collect a sample, spillage, or incorrect use of the collection container and preservative. To ensure a successful collection, it is vital to provide clear and thorough instructions to the patient before they begin.[8][9][10] The collection should start with an empty bladder, meaning the first-morning urine is discarded.[8][9][10] All subsequent urine for the next 24 hours must be collected in the provided container, which contains an acid preservative.[9] The container must be kept cool throughout the collection period.[9][11]
-
Analytical Stage
-
Q4: I am observing high background noise in my catecholamine ELISA. What are the likely causes and how can I troubleshoot this?
-
A4: High background in an ELISA can stem from several factors. Insufficient washing between steps can leave residual unbound antibodies, leading to a false positive signal. Ensure that wells are thoroughly washed according to the protocol.[12] Ineffective blocking can also be a culprit; consider increasing the concentration or incubation time of the blocking buffer.[4] Other potential causes include the use of contaminated reagents or substrate solution that has been exposed to light.[13][14]
-
-
Q5: My HPLC chromatogram shows poor peak resolution for catecholamine metabolites. What adjustments can I make?
-
A5: Poor peak resolution in HPLC can be due to several factors related to the column, mobile phase, or injection technique.[15] Column-related issues could be overloading, where too much sample is injected, or problems with the column packing.[15] Consider reducing the injection volume or replacing the column if it's old or fouled. Mobile phase composition is critical; ensure the solvent ratios are correct and consistent.[15] Adjusting the flow rate can also improve separation; a slower flow rate often enhances resolution but increases run time.[16] Finally, ensure the sample is dissolved in a solvent compatible with the mobile phase to prevent peak distortion.
-
-
Q6: I am seeing inconsistent results with my LC-MS/MS analysis. What are the common sources of variability?
-
A6: Inconsistent LC-MS/MS results can arise from issues in sample preparation, chromatography, or the mass spectrometer itself.[14][17] Matrix effects, where co-eluting substances from the sample interfere with the ionization of the target analytes, are a major source of variability.[17] Thorough sample clean-up using techniques like solid-phase extraction (SPE) is crucial to minimize this.[17] Variability in retention times can be caused by fluctuations in column temperature or mobile phase composition.[18] It is also important to regularly check the MS/MS for sensitivity and calibration.[14]
-
Post-Analytical Stage
-
Q7: How should I interpret elevated catecholamine metabolite levels that are only slightly above the reference range?
-
A7: Mildly elevated levels of catecholamine metabolites can be challenging to interpret and may not always indicate a pathological condition.[19] Such elevations can be caused by pre-analytical factors like stress, diet, or interfering medications.[1][2] Therefore, it is crucial to review the patient's preparation and medication history.[1] In many cases, a repeat test after carefully controlling for these variables is recommended to confirm the initial findings.[1]
-
Section 2: Troubleshooting Guides
This section provides structured tables to help troubleshoot specific issues with common analytical methods.
Table 1: Troubleshooting High Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD)
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Resolution | Inadequate column length or diameter. | Switch to a longer or narrower column to enhance separation.[15] |
| Flow rate is too high. | Optimize the flow rate; slower rates often improve resolution.[16] | |
| Mobile phase composition is incorrect. | Ensure accurate and consistent solvent ratios.[15] | |
| Column overloading. | Reduce the sample injection volume.[15] | |
| Retention Time Drift | Poor temperature control. | Use a column oven to maintain a stable temperature.[20] |
| Poor column equilibration. | Increase the column equilibration time before injection.[20] | |
| Change in mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing.[20] | |
| Baseline Noise | Air bubbles in the system. | Degas the mobile phase and purge the system.[20] |
| Contaminated detector cell. | Clean the detector flow cell according to the manufacturer's instructions.[20] | |
| Leak in the system. | Check for and tighten any loose fittings.[20] |
Table 2: Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Problem | Potential Cause | Recommended Solution |
| Poor Signal/Sensitivity | Ion suppression from matrix effects. | Improve sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[17] |
| Inappropriate MS settings. | Optimize ion source parameters (e.g., temperature, gas flows) and check MS tune.[18] | |
| Analyte degradation. | Ensure proper sample handling and storage; consider using stabilizers.[17] | |
| Inconsistent Retention Times | Fluctuations in column temperature. | Use a column oven and ensure it is accurately calibrated.[18] |
| Inconsistent mobile phase composition. | Prepare fresh mobile phases daily and ensure the pumping system is working correctly.[18] | |
| Column degradation. | Replace the analytical column. | |
| High Background/Contamination | Contaminated mobile phase or reagents. | Use high-purity solvents and reagents; prepare fresh mobile phases.[21] |
| Carryover from previous injections. | Implement a robust wash cycle for the autosampler and injection port. | |
| Leak in the system allowing air ingress. | Check all fittings and connections for leaks.[14] |
Table 3: Troubleshooting Enzyme-Linked Immunosorbent Assay (ELISA)
| Problem | Potential Cause | Recommended Solution |
| High Background | Insufficient washing. | Increase the number of wash steps and ensure complete aspiration of wash buffer.[4] |
| Ineffective blocking. | Increase the concentration or incubation time of the blocking buffer; try a different blocking agent.[4] | |
| High antibody concentration. | Optimize the concentration of the primary or secondary antibody.[14] | |
| Contaminated substrate. | Use fresh, colorless substrate solution and protect it from light.[13][14] | |
| Weak or No Signal | Inactive reagents (antibodies, enzyme conjugate). | Check the expiration dates and storage conditions of all reagents. Use new reagents if necessary. |
| Insufficient incubation times or temperatures. | Ensure adherence to the recommended incubation times and temperatures in the protocol. | |
| Incorrect wavelength reading. | Verify the plate reader settings are correct for the substrate used. | |
| Presence of inhibiting substances (e.g., sodium azide). | Ensure buffers and reagents do not contain substances that inhibit the enzyme reaction.[17] | |
| Poor Precision (High CV%) | Pipetting errors. | Calibrate pipettes regularly and use proper pipetting techniques.[13] |
| Inconsistent washing. | Use an automated plate washer for more consistent washing, if available.[13] | |
| Temperature variation across the plate. | Ensure the plate is incubated in an environment with uniform temperature. | |
| Bubbles in wells. | Carefully inspect wells for bubbles before reading and remove them if present.[12] |
Table 4: Impact of Common Medications and Dietary Factors on Catecholamine and Metabolite Levels
| Substance | Epinephrine (E) | Norepinephrine (NE) | Metanephrine (MN) | Normetanephrine (NMN) |
| Drugs | ||||
| Phenoxybenzamine | - | ++ | - | ++ |
| Tricyclic antidepressants | - | ++ | - | ++ |
| β-blockers | + | + | + | + |
| Cocaine | ++ | ++ | + | ++ |
| Sympathomimetics | + | + | + | + |
| MAO inhibitors | - | - | ++ | ++ |
| Levodopa | - | + | + | + |
| Acetaminophen | unknown | - | ++ | |
| Dietary Constituents | ||||
| Caffeine (coffee, tea) | ++ | ++ | unknown | unknown |
| Nicotine (tobacco) | ++ | ++ | unknown | unknown |
| Alcohol | + | + | unknown | unknown |
| Catecholamine-rich fruits and nuts | - | + | unknown | unknown |
Legend: ++ clear increase; + mild increase; - little or no increase.[22]
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: 24-Hour Urine Collection
-
Patient Preparation: For at least 3 days prior to and during the collection, the patient must avoid specific foods (e.g., citrus fruits, bananas, chocolate, nuts, vanilla) and beverages (e.g., caffeine, alcohol).[9] Certain medications may also need to be withheld under a physician's guidance.[9]
-
Collection Commencement: On day 1, the patient should empty their bladder in the morning upon waking and discard this urine. This time is recorded as the start of the 24-hour collection period.[9][10][11]
-
Sample Collection: All subsequent urine passed over the next 24 hours must be collected in the provided container.[9][10] The container will contain an acid preservative (e.g., 6M HCl or 50% acetic acid) which should not be discarded.[9] It is important not to urinate directly into the container but to use a separate clean vessel and then pour the urine into the collection container.[9]
-
Storage: The collection container must be kept in a cool place, preferably a refrigerator, for the entire 24-hour period.[9][11]
-
Collection Completion: On day 2, at the same time the collection started on day 1, the patient should empty their bladder one last time and add this final sample to the container.[11]
-
Labeling and Transport: The container should be clearly labeled with the patient's name, date of birth, and the date and time of collection. The sample should then be promptly returned to the laboratory.[9]
Protocol 2: Plasma Sample Collection
-
Patient Preparation: The patient should fast overnight if possible, and abstain from nicotine, caffeine, alcohol, and strenuous exercise for at least three hours before the blood draw.[23] Medications should be reviewed and potentially withheld under medical supervision.[5][6]
-
Patient Positioning: The patient should be allowed to rest in a quiet room for at least 30 minutes in a supine (lying down) position before the blood is drawn to minimize stress-induced catecholamine release.[5][6]
-
Blood Draw: An indwelling intravenous catheter is recommended over a routine venipuncture to avoid the stress of the needle stick affecting the results.[5][6] The initial volume of blood should be discarded to clear the catheter of saline.[5][6]
-
Sample Handling: The blood should be collected in a pre-chilled tube containing an anticoagulant like EDTA.[23] The tube should be placed on ice immediately.[23]
-
Processing: Within 30 minutes of collection, the blood should be centrifuged in a refrigerated centrifuge to separate the plasma.[6][23]
-
Storage: The plasma should be transferred to a plastic vial and frozen immediately until analysis.[6][23]
Section 4: Visualizations
Diagram 1: Catecholamine Biosynthesis and Metabolism Pathway
Caption: Biosynthesis and metabolism of catecholamines.
Diagram 2: Experimental Workflow for Catecholamine Metabolite Analysis
Caption: General workflow for catecholamine analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. [Figure, Catecholamine Metabolism. This flow chart...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. arp1.com [arp1.com]
- 5. childrensmn.org [childrensmn.org]
- 6. duke.testcatalog.org [duke.testcatalog.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mskcc.org [mskcc.org]
- 9. tdlpathology.com [tdlpathology.com]
- 10. Catecholamines - urine: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 11. uclahealth.org [uclahealth.org]
- 12. tulipgroup.com [tulipgroup.com]
- 13. novateinbio.com [novateinbio.com]
- 14. myadlm.org [myadlm.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 18. ssi.shimadzu.com [ssi.shimadzu.com]
- 19. labcorp.com [labcorp.com]
- 20. HPLC Troubleshooting Guide [scioninstruments.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Table 2, Medications and diets that may cause false-positive results of catecholamines and their metabolites - Paraganglioma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Catecholamines, Plasma | MLabs [mlabs.umich.edu]
Validation & Comparative
The Unrivaled Precision of 3-Methoxytyramine sulfate-d4 as an Internal Standard in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of catecholamine metabolites, the choice of an appropriate internal standard is paramount. This guide provides an in-depth comparison of 3-Methoxytyramine sulfate-d4 with other internal standards, supported by experimental data, to demonstrate its superior performance in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
In the landscape of clinical and research diagnostics, particularly in the study of neuroendocrine tumors like pheochromocytoma and neuroblastoma, accurate measurement of 3-methoxytyramine (3-MT), a key metabolite of dopamine, is crucial. The gold standard for such sensitive and specific quantification is LC-MS/MS, a technique heavily reliant on the use of a stable, reliable internal standard. This compound, a deuterated stable isotope-labeled analogue of the analyte, has emerged as the preferred choice for its ability to ensure accuracy and precision in complex biological matrices.
The Critical Role of Internal Standards in LC-MS/MS
Internal standards are essential in analytical chemistry to correct for the variability inherent in sample preparation and analysis. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest, co-eluting chromatographically and exhibiting similar ionization efficiency in the mass spectrometer. This allows for the normalization of the analyte's signal, compensating for potential losses during sample extraction and mitigating the effects of ion suppression or enhancement from the sample matrix.
Performance Comparison: this compound vs. Alternatives
The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the most effective approach for quantitative LC-MS/MS analysis. Its structural and chemical similarity to the endogenous 3-MT ensures that it behaves almost identically throughout the analytical process, from extraction to detection.
Alternative internal standards for the analysis of 3-MT and other catecholamines can be broadly categorized as:
-
Other Deuterated Analogues: Such as 3-Methoxytyramine-d3. While also effective, the d4 variant provides a greater mass difference from the native analyte, reducing the risk of isotopic crosstalk.
-
Deuterated Analogues of Other Catecholamines: For instance, deuterated metanephrine (MN-d3) or normetanephrine (NMN-d3) are often used in multiplexed assays. While suitable for their respective analytes, they may not perfectly mimic the extraction and ionization behavior of 3-MT.
-
Structural (Non-Isotopic) Analogues: These are compounds with similar chemical structures but are not isotopically labeled. While more cost-effective, they can exhibit different chromatographic retention times and ionization efficiencies, leading to less accurate quantification.
The superiority of this compound is evident in the consistently high-quality data reported in numerous validation studies.
Data Presentation: A Comparative Overview
The following table summarizes typical performance data for LC-MS/MS methods utilizing 3-Methoxytyramine-d4 as an internal standard, compiled from various research publications.
| Performance Metric | This compound | Other Deuterated Standards (e.g., MN-d3, NMN-d3) | Structural Analogues (Hypothetical) |
| Linearity (r²) | >0.99 | >0.99 | Variable, often lower |
| Intra-day Precision (CV%) | <15% | <15% | Can be >15% |
| Inter-day Precision (CV%) | <15% | <15% | Can be >20% |
| Accuracy/Recovery | 85-115% | 85-115% | Highly variable, matrix-dependent |
| Matrix Effect | Effectively compensated | Generally well-compensated | Prone to significant and variable matrix effects |
CV: Coefficient of Variation
As the data illustrates, methods employing this compound consistently achieve excellent linearity, precision, and accuracy. While other deuterated standards also perform well, the use of a dedicated deuterated analogue for each analyte, where available, is considered best practice to minimize any potential compound-specific variations. Structural analogues, due to their differing physicochemical properties, are more susceptible to matrix effects and can lead to less reliable results.
Experimental Protocols
A robust and reliable analytical method is the foundation of accurate quantification. Below is a detailed, representative experimental protocol for the determination of 3-methoxytyramine in plasma using LC-MS/MS with this compound as the internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Spiking: To 500 µL of plasma sample, add 50 µL of a working solution of this compound.
-
Protein Precipitation: Add 1 mL of acetonitrile to the sample, vortex thoroughly, and centrifuge to pellet the precipitated proteins.
-
Solid-Phase Extraction:
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by equilibration with an appropriate buffer.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with a series of solvents to remove interfering substances.
-
Elute the analyte and internal standard with a suitable elution solvent.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 or HILIC column is typically used for the separation of catecholamine metabolites.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both 3-methoxytyramine and this compound are monitored.
-
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams provide a visual representation of the dopamine metabolism pathway and the analytical workflow.
Caption: Dopamine Metabolism Pathway.
Caption: Analytical Workflow for 3-MT Quantification.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable quantitative bioanalytical methods. The evidence strongly supports the use of a stable isotope-labeled internal standard that is chemically identical to the analyte. For the analysis of 3-methoxytyramine, this compound has consistently demonstrated its superiority in compensating for analytical variability and mitigating matrix effects. Its use ensures the highest level of accuracy and precision, making it the unequivocal choice for researchers and clinicians who demand the utmost confidence in their results. By adhering to validated experimental protocols and employing the best-in-class internal standards, the scientific community can continue to advance our understanding of catecholamine metabolism and its role in health and disease.
cross-validation of 3-methoxytyramine assays between different laboratories
A Guide to Inter-Laboratory Cross-Validation of 3-Methoxytyramine Assays
This guide provides a comprehensive comparison of methodologies for the quantification of 3-methoxytyramine (3-MT), a critical biomarker for the diagnosis and management of neuroendocrine tumors such as pheochromocytomas and paragangliomas. Given the observed variability in measurement results across different facilities, this document aims to provide researchers, scientists, and drug development professionals with objective data to inform their selection and validation of 3-MT assays.
The accurate measurement of 3-MT is crucial for clinical diagnostics, particularly as a biomarker for metastatic disease.[1][2][3] However, significant discrepancies in inter-laboratory comparisons have been noted, underscoring the need for standardization and robust cross-validation procedures.[4][5] Studies have revealed biases ranging from -32.2% to 64.0% in 3-MT measurements between different laboratories, indicating a lack of harmonization in current analytical methods.[5]
Comparative Analysis of Assay Performance
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant method for the quantification of 3-MT due to its high sensitivity and specificity.[1][6][7] The following tables summarize the performance characteristics of various LC-MS/MS-based 3-MT assays as reported in the literature. It is important to note that direct comparison is challenging due to variations in study design, sample matrices, and the specific protocols employed by each laboratory.
Table 1: Performance Characteristics of Plasma 3-Methoxytyramine LC-MS/MS Assays
| Parameter | Laboratory/Study A[1][2][3] | Laboratory/Study B[6] | Laboratory/Study C (cRMP)[4] |
| Limit of Quantification (LOQ) | 0.03 nmol/L | 0.048 nmol/L | Not Specified |
| Linearity | Up to 20 nmol/L | 0.048 - 24.55 nmol/L | Not Specified |
| Intra-Assay Precision (CV%) | 3.1% - 10.7% | 3.7% - 7.7% | 0.97% - 3.85% |
| Inter-Assay Precision (CV%) | 0.9% - 18.3% | 2.3% - 13.8% | 0.99% - 4.03% |
| Accuracy/Recovery | Within ±15% | 100.1% - 105.7% | 99.51% - 104.61% |
| Matrix Effect | Not specified | ~144.4% | Not Specified |
CV: Coefficient of Variation; cRMP: candidate Reference Measurement Procedure
Table 2: Comparison of Inter-Laboratory Agreement for 3-MT Measurements
| Study | Number of Labs | Method | Key Finding |
| Harmonization of LC-MS/MS Measurements[5] | 5 | LC-MS/MS | Suboptimal agreement with biases ranging from -32.2% to 64.0%. |
| Evaluation using a cRMP[4] | >100 | LC-MS/MS | Significant biases observed when comparing routine laboratory results to the reference method; results were not comparable. |
Experimental Protocols
The following section outlines a typical experimental protocol for the quantification of 3-MT in plasma using LC-MS/MS, based on methodologies described in the referenced literature.[1][4][6]
Sample Preparation
Proper sample handling is critical for accurate results. Pre-analytical factors such as diet (avoiding catecholamine-rich foods like bananas and nuts) and certain medications can influence 3-MT levels.[8][9]
-
Collection: Collect whole blood in EDTA tubes.
-
Processing: Centrifuge to separate plasma.
-
Storage: Store plasma frozen at -70°C or below until analysis.[1]
-
Extraction:
-
Spike plasma samples with a deuterated internal standard (e.g., 3-methoxytyramine-d4).[1]
-
Perform protein precipitation.
-
Employ solid-phase extraction (SPE) for sample cleanup and concentration.[1][6][7] Common SPE cartridges include Oasis WCX.[7]
-
Elute the analytes and inject the eluate into the LC-MS/MS system.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or reversed-phase column is typically used for separation.[1][7]
-
Mobile Phase: A gradient of mobile phases, often consisting of ammonium formate in water and acetonitrile, is used.[7]
-
Flow Rate: A typical flow rate is around 0.6 mL/min.[7]
-
-
Tandem Mass Spectrometry (MS/MS):
Method Validation
A thorough method validation is essential and should include the assessment of:
-
Linearity: Determined by analyzing a series of calibrators of known concentrations.[1]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[6]
-
Precision: Intra- and inter-day precision are evaluated by analyzing quality control samples at multiple concentrations on the same day and on different days.[1]
-
Accuracy: Assessed by spike-recovery experiments or by analyzing certified reference materials.[1][4]
-
Specificity: The ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample.
-
Matrix Effects: The effect of sample components on the ionization of the analyte.[1]
Visualizations
Signaling Pathway and Metabolism
The following diagram illustrates the metabolic pathway of dopamine to 3-methoxytyramine.
Caption: Metabolic conversion of Dopamine to 3-Methoxytyramine.
Experimental Workflow
This diagram outlines the general workflow for the analysis of 3-methoxytyramine in a laboratory setting.
Caption: General laboratory workflow for 3-MT analysis.
Logical Relationship for Inter-Laboratory Comparison
The following diagram illustrates the process of establishing inter-laboratory comparability through a reference measurement procedure.
Caption: Cross-validation against a reference procedure.
References
- 1. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of plasma and urine 3-methoxytyramine using ID‑LC-MS/MS: A candidate reference measurement procedure and its application to evaluate the results from more than 100 routine LC-MS/MS labs in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. cda-amc.ca [cda-amc.ca]
- 7. msacl.org [msacl.org]
- 8. Test Guide Mobile [testguide.adhb.govt.nz]
- 9. testcatalog.org [testcatalog.org]
Superior Accuracy and Precision in 3-Methoxytyramine Quantification Achieved with Deuterated Internal Standards
The precise and accurate quantification of 3-methoxytyramine (3-MT), a critical biomarker for diagnosing and monitoring neuroendocrine tumors like pheochromocytoma and paraganglioma, is paramount for clinical decision-making.[1][2] Methodologies employing deuterated internal standards coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) have emerged as the gold standard, offering significant advantages over traditional analytical techniques.[2] This guide provides a comprehensive comparison of the performance of 3-MT quantification with a deuterated standard against other methods, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Analysis
The use of a deuterated internal standard, such as 3-methoxytyramine-d4 (3-MT-d4), in isotope dilution LC-MS/MS analysis significantly enhances the accuracy and precision of 3-MT quantification.[3] This is because the deuterated standard co-elutes with the endogenous 3-MT, experiencing similar ionization and matrix effects, thereby providing a more reliable correction for analytical variability.[1][4]
| Parameter | LC-MS/MS with Deuterated Standard | Alternative Methods (e.g., HPLC-ECD) |
| Intra-Assay Precision (%CV) | 0.9% - 11.5%[3][5] | Generally higher, more susceptible to variability |
| Inter-Assay Precision (%CV) | 0.9% - 18.3%[1][3] | Can be significantly higher, impacting long-term reproducibility |
| Accuracy (Recovery %) | 90% - 114%[3][6][7] | Often lower and more variable due to matrix interference |
| Lower Limit of Quantification (LLOQ) | 0.024 - 0.25 ng/mL[3][7] | Higher, limiting detection of low 3-MT concentrations |
| Specificity | High, due to mass-based detection[2] | Prone to interference from co-eluting compounds[8] |
Table 1: Comparison of analytical performance for 3-methoxytyramine quantification.
The Gold Standard: Isotope Dilution LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of 3-MT due to its high sensitivity and specificity.[2] The incorporation of a deuterated internal standard in an isotope dilution approach is a key element that ensures the reliability of the results.
A known amount of the deuterated internal standard (e.g., 3-MT-d4) is added to the biological sample at the beginning of the sample preparation process. This "spiked" sample is then subjected to extraction and analysis. Because the deuterated standard is chemically identical to the endogenous 3-MT, it behaves similarly throughout the entire analytical procedure. Any loss of analyte during sample preparation or variations in instrument response will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the signal from the endogenous 3-MT to that of the deuterated standard, an accurate and precise concentration can be determined, effectively correcting for these potential errors.[4]
Caption: Isotope dilution principle for accurate quantification.
Experimental Protocols
Methodology for 3-MT Quantification using LC-MS/MS with a Deuterated Standard
The following protocol is a generalized representation based on common practices described in the literature.[1][9][10]
1. Sample Preparation:
-
Spiking: A known concentration of the deuterated internal standard (e.g., 3-methoxytyramine-d4) is added to the plasma or urine sample.
-
Protein Precipitation: For plasma samples, proteins are precipitated by adding an organic solvent like acetonitrile or methanol. The sample is then centrifuged to separate the precipitated proteins.
-
Solid-Phase Extraction (SPE): The supernatant (for plasma) or the diluted urine sample is loaded onto an SPE cartridge. This step is crucial for cleaning up the sample and concentrating the analyte.[6][11]
-
The cartridge is washed to remove interfering substances.
-
3-MT and the deuterated standard are then eluted with an appropriate solvent.
-
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and then reconstituted in a mobile phase-compatible solvent for injection into the LC-MS/MS system.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): The reconstituted sample is injected into an HPLC or UPLC system. A C18 or a similar reversed-phase column is typically used to chromatographically separate 3-MT from other components in the sample.
-
Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used to ionize 3-MT and its deuterated standard.
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both endogenous 3-MT and the deuterated internal standard are monitored. This highly selective detection method minimizes interferences.[10]
-
3. Data Analysis:
-
A calibration curve is generated using standards containing known concentrations of 3-MT and a fixed concentration of the deuterated standard.
-
The ratio of the peak area of the endogenous 3-MT to the peak area of the deuterated internal standard in the unknown samples is calculated.
-
The concentration of 3-MT in the samples is then determined by interpolating this ratio onto the calibration curve.
Caption: Experimental workflow for 3-MT quantification.
Alternative Methodologies: A Brief Overview
While LC-MS/MS with a deuterated standard is the superior method, other techniques have been used for the quantification of catecholamine metabolites.
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD): This was a common method before the widespread adoption of LC-MS/MS. While sensitive, it is more susceptible to interferences from electroactive compounds in the biological matrix, potentially leading to inaccurate results.[8]
-
Immunoassays (ELISA): Enzyme-linked immunosorbent assays are available for 3-MT but generally suffer from lower specificity and are more prone to cross-reactivity compared to chromatographic methods.[12]
References
- 1. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Should Methoxytyramine Routinely Be Included in the Guidelines for Biochemical Assessment of Pheochromocytomas and Paragangliomas? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cda-amc.ca [cda-amc.ca]
- 4. texilajournal.com [texilajournal.com]
- 5. msacl.org [msacl.org]
- 6. Identification of 3-methoxytyramine as a specific biomarker for beet-sugar-fed honey: A two year surveillance study in South Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a simple, fast and sensitive liquid chromatography-tandem mass spectrometry method to establish reference intervals for 24-h urinary free normetanephrine, metanephrine and methoxytyramine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in catecholamine and metabolite measurements for diagnosis of pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of plasma and urine 3-methoxytyramine using ID‑LC-MS/MS: A candidate reference measurement procedure and its application to evaluate the results from more than 100 routine LC-MS/MS labs in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites [mdpi.com]
- 12. Measurement of catecholamines and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Under Pressure: A Comparative Guide to Internal Standards in 3-Methoxytyramine Bioanalysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of 3-Methoxytyramine (3-MT), the choice of an appropriate internal standard is paramount to ensuring data accuracy and reliability. This guide provides an objective comparison of the performance of the stable isotope-labeled internal standard, 3-Methoxytyramine sulfate-d4, against potential alternatives, supported by experimental data from various bioanalytical studies.
The use of a co-eluting, stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry. It effectively compensates for variations in sample preparation, instrument response, and matrix effects, thereby significantly reducing assay variability. This guide will delve into the performance characteristics of this compound and provide a framework for evaluating its superiority over other potential internal standards.
Performance of 3-Methoxytyramine Assays Using 3-Methoxytyramine-d4
The precision of an analytical method is a critical measure of its performance, typically expressed as the coefficient of variation (CV%). This is further broken down into intra-assay variability (precision within a single analytical run) and inter-assay variability (precision across multiple runs). Data from several studies using 3-Methoxytyramine-d4 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays are summarized below.
| Performance Metric | Concentration Level | Reported Variability (%CV) | Reference |
| Intra-Assay Variability | 0.15 nmol/L to 15 µmol/L | 3.7% to 7.7% | [1] |
| Low, Medium, High | < 5% | [2] | |
| 0.04 nM | 10.7% | [3] | |
| 0.2 nM | 4.5% | [3] | |
| 2 nM | 3.1% | [3] | |
| Not Specified | 0.97% to 3.85% (Intra-run) | [4] | |
| Inter-Assay Variability | 0.15 nmol/L to 15 µmol/L | 2.3% to 13.8% | [1] |
| Low, Medium, High | < 5% | [2] | |
| 0.04 nM | 18.3% | [3] | |
| 0.2 nM | 8.9% | [3] | |
| 2 nM | 0.9% | [3] | |
| Not Specified | 0.99% to 4.03% (Total) | [4] |
These data consistently demonstrate that the use of 3-Methoxytyramine-d4 as an internal standard allows for the development of highly precise bioanalytical methods for 3-MT quantification, with CVs generally well within the accepted limits for bioanalytical method validation.
Comparison with Alternative Internal Standards
While 3-Methoxytyramine-d4 is the ideal internal standard, situations may arise where an alternative is considered. The most common alternative is a structural analog—a molecule with similar chemical and physical properties to the analyte but with a different mass. However, as the following conceptual comparison illustrates, this approach has significant drawbacks.
| Feature | This compound (Stable Isotope-Labeled IS) | Structural Analog IS (e.g., Isovanillylamine) |
| Co-elution | Co-elutes with the analyte, ensuring identical experience of matrix effects. | May have different retention times, leading to differential matrix effects. |
| Ionization Efficiency | Nearly identical to the analyte, providing accurate compensation for ionization suppression or enhancement. | Can have significantly different ionization efficiency, leading to inaccurate quantification. |
| Sample Preparation | Tracks the analyte through extraction and derivatization steps with high fidelity. | Differences in chemical properties can lead to variable recovery during sample preparation. |
| Overall Variability | Minimizes both intra- and inter-assay variability. | Higher potential for both intra- and inter-assay variability. |
| Accuracy | High, as it most accurately reflects the behavior of the analyte. | Can be compromised due to the reasons listed above. |
Experimental Protocols
To rigorously assess the performance of an internal standard and validate a bioanalytical method for 3-Methoxytyramine, the following experimental protocols are recommended.
Protocol for Determination of Intra-Assay and Inter-Assay Variability
1. Preparation of Quality Control (QC) Samples:
-
Prepare pools of the appropriate biological matrix (e.g., human plasma) at three concentration levels: Low QC (LQC), Medium QC (MQC), and High QC (HQC).
-
The LQC concentration should be no more than three times the Lower Limit of Quantification (LLOQ).
-
The MQC concentration should be near the middle of the calibration curve.
-
The HQC concentration should be in the upper 20% of the calibration curve range.
2. Intra-Assay Variability Assessment:
-
On a single day, perform sample preparation and analysis of at least five replicates of each QC level (LQC, MQC, HQC).
-
The sample set should also include a full calibration curve.
-
Calculate the mean and standard deviation of the measured concentrations for each QC level.
-
The intra-assay CV is calculated as: (Standard Deviation / Mean) * 100%.
3. Inter-Assay Variability Assessment:
-
On at least three different days, perform sample preparation and analysis of at least five replicates of each QC level (LQC, MQC, HQC).
-
Each run should include a fresh calibration curve.
-
Calculate the overall mean and standard deviation of the measured concentrations for each QC level across all runs.
-
The inter-assay CV is calculated as: (Standard Deviation / Overall Mean) * 100%.
4. Acceptance Criteria:
-
The intra- and inter-assay CV should not exceed 15% for LQC, MQC, and HQC.
-
For the LLOQ, the CV should not exceed 20%.
Sample Preparation Protocol (Example using Solid Phase Extraction - SPE)
-
To 500 µL of plasma sample, calibrator, or QC, add 50 µL of the internal standard working solution (this compound).
-
Add 500 µL of 10 mM ammonium phosphate buffer (pH 6.5) and vortex.
-
Condition a weak cation exchange (WCX) SPE cartridge with 1 mL of methanol followed by 1 mL of 10 mM ammonium phosphate buffer (pH 6.5).
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge sequentially with 1 mL of water, 1 mL of methanol, and 1 mL of 0.2% formic acid in acetonitrile. Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 x 250 µL of 2% formic acid in acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 0.2% formic acid in water) for LC-MS/MS analysis.[2]
Visualizing the Workflow and Underlying Principles
To better understand the experimental process and the rationale for using a stable isotope-labeled internal standard, the following diagrams are provided.
Caption: Experimental workflow for assessing inter- and intra-assay variability.
Caption: Principle of Isotope Dilution Mass Spectrometry.
References
- 1. cda-amc.ca [cda-amc.ca]
- 2. agilent.com [agilent.com]
- 3. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of plasma and urine 3-methoxytyramine using ID‑LC-MS/MS: A candidate reference measurement procedure and its application to evaluate the results from more than 100 routine LC-MS/MS labs in China - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS/MS Methods for 3-Methoxytyramine Analysis: Linearity and Recovery Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of 3-methoxytyramine (3-MT), a key metabolite of dopamine. The performance of these methods is evaluated based on linearity and recovery studies, with supporting experimental data. This document also briefly discusses alternative analytical techniques.
Performance of LC-MS/MS Methods
The robustness of an analytical method is determined by several key validation parameters. Below is a summary of linearity and recovery data for 3-MT quantification using various LC-MS/MS methods, demonstrating the technique's reliability for this application.
Linearity of 3-Methoxytyramine Quantification
Linearity assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte. An ideal method will have a correlation coefficient (r²) close to 1.
| Linearity Range | Correlation Coefficient (r²) | Matrix | Reference |
| 0.048 nmol/L to 24.55 nmol/L | > 0.99 | Plasma | [1] |
| 0.024 nmol/L to 2.5 - 50 nmol/L | r = 0.999 | Plasma | |
| 0.06 nmol/L to 0.1 - 23 nmol/L | r² > 0.99 | Plasma | |
| 1-1000 ng/mL | > 0.99 | Urine | [2] |
| 40–2000 pg/mL | Not Specified | Dried Blood Spots | |
| Not Specified | > 0.9996 | Plasma | [3] |
Recovery Studies for 3-Methoxytyramine
Recovery studies determine the accuracy of an analytical method by measuring the amount of analyte extracted from a complex matrix compared to the amount originally added. High recovery rates indicate an efficient extraction process.
| Recovery Rate (%) | Matrix | Quality Control Levels | Reference |
| 66% to 98% | Plasma | Not Specified | [1] |
| 93.2% | Plasma | Not Specified | [1] |
| 93.5%–106.2% | Urine | Low, Medium, High | [2] |
| 96.8%–105.8% (for Metanephrine) | Urine | Low, Medium, High | [2] |
| 89.7%–106.4% (for Normetanephrine) | Urine | Low, Medium, High | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are typical experimental protocols for the analysis of 3-methoxytyramine by LC-MS/MS.
Sample Preparation: Solid-Phase Extraction (SPE)
A common technique for sample purification and concentration prior to LC-MS/MS analysis is Solid-Phase Extraction.
-
Sample Pre-treatment: Plasma or urine samples are often pre-treated, which may involve protein precipitation or pH adjustment.[4] For urine samples, a hydrolysis step may be included for the analysis of total (free and conjugated) 3-MT.
-
Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by an aqueous solution to activate the stationary phase.
-
Loading: The pre-treated sample is loaded onto the SPE cartridge.
-
Washing: The cartridge is washed with a specific solution to remove interfering substances, while the analyte of interest remains bound to the stationary phase.
-
Elution: The purified analyte is eluted from the cartridge using a suitable solvent.
-
Evaporation and Reconstitution: The eluate is often evaporated to dryness and then reconstituted in a small volume of a solvent compatible with the LC mobile phase.
Liquid Chromatography (LC)
The separation of 3-MT from other components is typically achieved using reversed-phase chromatography.
-
Column: A C18 or a pentafluorophenyl (PFP) column is commonly used.
-
Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous phase (e.g., water with a small percentage of formic acid) and an organic phase (e.g., methanol or acetonitrile).
-
Flow Rate: The flow rate is typically in the range of 0.2-0.6 mL/min.
-
Column Temperature: The column is often heated to a controlled temperature (e.g., 40°C) to ensure reproducible retention times.
Tandem Mass Spectrometry (MS/MS)
Detection and quantification of 3-MT are performed using a tandem mass spectrometer, typically a triple quadrupole instrument.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is the most common ionization technique for 3-MT.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for 3-MT and its deuterated internal standard.
-
Internal Standard: A stable isotope-labeled internal standard (e.g., 3-MT-d4) is crucial for accurate quantification, as it compensates for matrix effects and variations in instrument response.
Workflow for 3-Methoxytyramine LC-MS/MS Analysis
Caption: Experimental workflow for 3-methoxytyramine analysis by LC-MS/MS.
Comparison with Alternative Methods
While LC-MS/MS is a powerful technique for 3-MT analysis, other methods have also been employed.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
-
Principle: HPLC-ECD separates compounds based on their electrochemical properties. It has been a traditional method for catecholamine and metabolite analysis.
-
Advantages: Good sensitivity.
-
Disadvantages: Prone to interferences from other electroactive compounds in the sample matrix.[5] It can also be more labor-intensive and have longer run times compared to modern LC-MS/MS methods.[6] One study found that plasma concentrations of 3-MT were 26% lower when measured with LC-MS/MS compared to HPLC-ECD, suggesting potential overestimation by the latter method.[1]
Immunoassays
-
Principle: These methods use antibodies to detect and quantify specific molecules like 3-MT.
-
Advantages: Can be high-throughput and may not require extensive sample preparation.
-
Disadvantages: The analytical specificity of immunoassays can be lower than that of LC-MS/MS, with a higher potential for cross-reactivity.[1]
Conclusion
LC-MS/MS has emerged as the preferred method for the quantification of 3-methoxytyramine in clinical and research settings. The data presented in this guide highlight the excellent linearity and recovery achievable with this technique, ensuring accurate and reliable results. The high specificity of MS/MS detection minimizes the risk of analytical interferences that can affect other methods like HPLC-ECD. While alternative methods exist, LC-MS/MS offers a superior combination of sensitivity, specificity, and throughput for the demanding requirements of drug development and clinical diagnostics.
References
- 1. cda-amc.ca [cda-amc.ca]
- 2. Development and validation of a simple, fast and sensitive liquid chromatography-tandem mass spectrometry method to establish reference intervals for 24-h urinary free normetanephrine, metanephrine and methoxytyramine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Quantitation of plasma and urine 3-methoxytyramine using ID‑LC-MS/MS: A candidate reference measurement procedure and its application to evaluate the results from more than 100 routine LC-MS/MS labs in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. msacl.org [msacl.org]
comparison of 3-methoxytyramine levels in healthy vs. diseased patient samples
A comprehensive analysis of 3-methoxytyramine (3-MT), a key metabolite of dopamine, reveals significant variations in its concentration in healthy individuals compared to patients with specific diseases, particularly neuroendocrine tumors. This guide provides a comparative overview of 3-MT levels, supported by experimental data, to inform researchers, scientists, and drug development professionals on its clinical significance and analytical measurement.
Quantitative Data Summary
The concentration of 3-methoxytyramine, measured in either plasma or urine, is a critical indicator for the diagnosis and monitoring of certain pathologies. Below is a summary of quantitative data from studies comparing 3-MT levels in healthy individuals and patients with pheochromocytoma/paraganglioma (PPGL) and neuroblastoma.
| Condition | Sample Type | 3-MT Concentration (Mean ± SD) | Healthy Control Concentration (Mean ± SD) | Fold Increase | Reference |
| Pheochromocytoma/Paraganglioma (PPGL) | Plasma | 4836 ± 7039 pg/mL | 555 ± 707 pg/mL | 8.7 | [1] |
| - Benign PPGL | Plasma | 3785 ± 5543 pg/mL | 555 ± 707 pg/mL | 6.8 | [1] |
| - Malignant PPGL | Plasma | 8920 ± 10854 pg/mL | 555 ± 707 pg/mL | 16 | [1] |
| Head and Neck Paraganglioma (HNPGL) | Plasma | 4014 ± 5160 pg/mL | 555 ± 707 pg/mL | 7.2 | [1] |
| Pheochromocytoma/Paraganglioma (PPGL) | Urine | 3.83 ± 7.08 µmol/24h | 0.82 ± 0.31 µmol/24h | 4.7 | [2] |
| - Non-metastatic PPGL | Urine | 1.25 ± 0.52 µmol/24h | 0.82 ± 0.31 µmol/24h | 1.5 | [2] |
| - Metastatic PPGL | Urine | 8.99 ± 10.96 µmol/24h | 0.82 ± 0.31 µmol/24h | 11.0 | [2] |
| Neuroblastoma | Urine | Elevated | Normal | Variable | [3][4] |
Note: Elevated urinary 3-MT is a strong indicator for neuroblastoma, particularly in high-risk cases, but specific mean values for patient cohorts versus healthy controls were not consistently provided in the reviewed literature in a comparative table format.
The Role of 3-Methoxytyramine in Disease
3-Methoxytyramine is the O-methylated metabolite of the neurotransmitter dopamine, formed by the action of the enzyme catechol-O-methyltransferase (COMT).[5] Under normal physiological conditions, it is present at low levels in the body. However, in the presence of catecholamine-secreting tumors such as pheochromocytoma, paraganglioma, and neuroblastoma, the production of dopamine and consequently 3-MT can be dramatically increased.[1][4] This makes 3-MT a valuable biomarker for the diagnosis and surveillance of these conditions.[2][3]
While research is ongoing, altered 3-MT levels have also been implicated in neurological and psychiatric disorders. For instance, in Parkinson's disease, the metabolism of levodopa therapy can lead to significant increases in plasma 3-MT, a factor that needs to be considered during diagnostic workups for neuroendocrine tumors in these patients.[6][7] The role of endogenous 3-MT in the pathophysiology of Parkinson's disease and other conditions like schizophrenia and ADHD is an active area of investigation.[8]
Visualizing the Dopamine Metabolism Pathway
The following diagram illustrates the metabolic pathway of dopamine, highlighting the formation of 3-methoxytyramine.
Experimental Protocols
The accurate quantification of 3-methoxytyramine in biological samples is crucial for its clinical application. The gold standard method is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[9][10]
Protocol: Quantification of Plasma Free 3-Methoxytyramine by LC-MS/MS
1. Sample Collection and Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Immediately place the samples on ice and centrifuge at 4°C to separate plasma within one hour of collection.
-
Store plasma samples at -80°C until analysis.
-
For sample clean-up and analyte extraction, solid-phase extraction (SPE) is commonly employed.[10][11] This involves:
-
Conditioning an SPE cartridge (e.g., weak cation exchange).
-
Loading the plasma sample.
-
Washing the cartridge to remove interfering substances.
-
Eluting the analytes of interest.
-
2. Internal Standard:
-
A deuterated internal standard (e.g., 3-methoxytyramine-d4) is added to the plasma sample before extraction to account for matrix effects and variations in extraction efficiency and instrument response.[9]
3. Liquid Chromatography (LC):
-
The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Separation is typically achieved on a reversed-phase or HILIC column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol or acetonitrile).[10][12]
4. Tandem Mass Spectrometry (MS/MS):
-
The eluent from the LC system is introduced into the mass spectrometer, typically a triple quadrupole instrument.
-
Ionization is usually performed using electrospray ionization (ESI) in positive mode.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the native 3-MT and the deuterated internal standard are monitored for highly selective and sensitive quantification.[9][10]
5. Quantification:
-
A calibration curve is generated using standards of known 3-MT concentrations.
-
The concentration of 3-MT in the patient sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for the analysis of 3-methoxytyramine from a plasma sample.
References
- 1. Plasma free metanephrine, normetanephrine, and 3-methoxytyramine for the diagnosis of pheochromocytoma/paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. Clinical validation of urine 3-methoxytyramine as a biomarker of neuroblastoma and comparison with other catecholamine-related biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Methoxytyramine | Rupa Health [rupahealth.com]
- 5. researchgate.net [researchgate.net]
- 6. High concentration of plasma methoxytyramine: dopamine-producing tumour or Parkinson's disease therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Dopamine Metabolite 3-Methoxytyramine Is a Neuromodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. cda-amc.ca [cda-amc.ca]
- 12. msacl.org [msacl.org]
Plasma 3-Methoxytyramine: A Superior Biomarker in Neuroendocrine Tumor Diagnosis
A comprehensive analysis of plasma 3-methoxytyramine (3-MT) reveals its heightened diagnostic sensitivity and specificity, particularly for dopamine-producing neuroendocrine tumors like pheochromocytoma, paraganglioma, and neuroblastoma. When used in conjunction with other catecholamine metabolites, 3-MT significantly enhances diagnostic accuracy, offering a more reliable tool for researchers and clinicians.
Plasma 3-methoxytyramine, the O-methylated metabolite of dopamine, has emerged as a critical biomarker in the diagnosis and management of neuroendocrine tumors. Its measurement, particularly when combined with plasma free metanephrines (normetanephrine and metanephrine), provides superior diagnostic performance compared to traditional markers. This guide offers a detailed comparison of plasma 3-MT's diagnostic capabilities, supported by experimental data and protocols.
Comparative Diagnostic Performance
The diagnostic utility of plasma 3-methoxytyramine is most evident when evaluating its sensitivity and specificity in detecting pheochromocytomas and paragangliomas (PPGLs), as well as neuroblastomas.
Pheochromocytoma and Paraganglioma (PPGL)
For the diagnosis of PPGLs, the addition of plasma 3-MT to the standard panel of normetanephrine (NMN) and metanephrine (MN) improves diagnostic sensitivity with only a minor decrease in specificity. This is particularly crucial for detecting dopamine-producing tumors and head and neck paragangliomas (HNPGLs), which may not be identified by measuring NMN and MN alone.[1][2]
A study involving 1963 patients demonstrated that including 3-MT increased the diagnostic sensitivity for PPGLs from 97.2% to 98.6%.[1][2] More dramatically, for HNPGLs, the sensitivity rose from 22.1% to 50.0%.[1][2] Another study with 125 patients showed an increase in sensitivity from 93.9% to 97.0% when 3-MT was combined with metanephrines.[3] In contrast, adding Chromogranin A (CgA) to the panel significantly lowered the specificity from 91.3% to 75.0%.[3]
Plasma 3-MT is also a valuable biomarker for identifying malignant PPGLs. Research indicates that plasma 3-MT levels are significantly higher in patients with metastatic disease compared to those with benign tumors.[4][5] One study reported that plasma free 3-methoxytyramine was the most accurate biomarker for discriminating between patients with and without metastases.[5]
| Test | Sensitivity (%) | Specificity (%) | Condition |
| Plasma NMN + MN | 97.2 | 95.9 | PPGLs |
| Plasma NMN + MN + 3-MT | 98.6 | 95.1 | PPGLs |
| Plasma NMN + MN | 22.1 | 95.9 | HNPGLs |
| Plasma NMN + MN + 3-MT | 50.0 | 95.1 | HNPGLs |
| Plasma Metanephrines (MNs) | 93.9 | 91.3 | PPGL |
| Plasma MNs + 3-MT | 97.0 | - | PPGL |
| Plasma MNs + CgA | - | 75.0 | PPGL |
| Plasma 3-MT (Malignancy) | 86 | 96 | Malignant PPGL |
Table 1: Comparison of diagnostic sensitivity and specificity of plasma 3-methoxytyramine and other biomarkers for Pheochromocytoma and Paraganglioma (PPGLs) and Head and Neck Paraganglioma (HNPGLs).
Neuroblastoma
In the context of neuroblastoma, the most common extracranial solid tumor in children, plasma 3-MT has shown exceptional diagnostic accuracy. A study of 96 children with neuroblastoma found that the combination of plasma 3-methoxytyramine and normetanephrine yielded a diagnostic sensitivity of 97.9%.[6][7] This was significantly higher than the 82.2% sensitivity of the traditional urinary homovanillic acid (HVA) and vanillylmandelic acid (VMA) tests.[6][7] The specificity of the plasma test was also superior at 95.1% compared to 84.8% for the urinary test.[6][7]
Furthermore, elevated urinary 3-MT levels have been associated with poor prognosis in neuroblastoma, correlating with increased MYC activity in the tumor.[8][9]
| Test | Sensitivity (%) | Specificity (%) |
| Plasma 3-MT + NMN | 97.9 | 95.1 |
| Urinary HVA + VMA | 82.2 | 84.8 |
Table 2: Diagnostic performance of plasma 3-methoxytyramine and normetanephrine versus urinary HVA and VMA for Neuroblastoma.
Experimental Protocols
The measurement of plasma 3-methoxytyramine and other metanephrines is predominantly performed using liquid chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[10][11][12]
Sample Preparation (Solid Phase Extraction - SPE)
-
Pre-treatment: To 0.5 mL of plasma, add 50 µL of an internal standard mix and 0.5 mL of 10 mM ammonium phosphate buffer (pH 6.5).[10]
-
SPE Cartridge Conditioning: Condition a solid phase extraction cartridge (e.g., Agilent SampliQ WCX, 30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of 10 mM ammonium phosphate buffer (pH 6.5).[10]
-
Sample Loading: Add the pre-treated plasma sample to the conditioned SPE cartridge.[10]
-
Washing: Wash the cartridge sequentially with 1 mL of water, 1 mL of methanol, and 1 mL of 0.2% formic acid in acetonitrile. Dry the cartridge under full vacuum for 5 minutes.[10]
-
Elution: Elute the analytes with 2 x 250 µL of 2% formic acid in acetonitrile.[10]
LC-MS/MS Analysis
-
Liquid Chromatography: The separation of analytes is typically achieved using a reversed-phase high-performance liquid chromatography (HPLC) system. A common column choice is a pentafluorophenyl (PFP) column.[10] The mobile phase often consists of a gradient of methanol and water containing a small percentage of formic acid.[10]
-
Mass Spectrometry: A triple quadrupole mass spectrometer is used for detection. The instrument is operated in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity for quantifying 3-methoxytyramine, normetanephrine, and metanephrine.[11][13] Deuterated internal standards are used for each analyte to ensure accurate and reproducible quantification.[10]
Visualizing the Pathways
To better understand the biochemical and experimental context of plasma 3-methoxytyramine, the following diagrams illustrate the catecholamine metabolism pathway and a typical experimental workflow.
Caption: Catecholamine synthesis and metabolism pathway.
Caption: Experimental workflow for plasma 3-MT analysis.
References
- 1. Plasma methoxytyramine: clinical utility with metanephrines for diagnosis of pheochromocytoma and paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma methoxytyramine: clinical utility with metanephrines for diagnosis of pheochromocytoma and paraganglioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Addition of 3-methoxytyramine or chromogranin A to plasma free metanephrines as the initial test for pheochromocytoma and paraganglioma: Which is the best diagnostic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma free metanephrine, normetanephrine, and 3-methoxytyramine for the diagnosis of pheochromocytoma/paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma methoxytyramine: A novel biomarker of metastatic pheochromocytoma and paraganglioma in relation to established risk factors of tumor size, location and SDHB mutation status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical testing for neuroblastoma using plasma free 3-O-methyldopa, 3-methoxytyramine, and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urinary 3-Methoxytyramine Is a Biomarker for MYC Activity in Patients With Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. agilent.com [agilent.com]
- 11. msacl.org [msacl.org]
- 12. cda-amc.ca [cda-amc.ca]
- 13. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
Correlation of 3-Methoxytyramine with Other Catecholamine Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-methoxytyramine (3-MT) with other key catecholamine metabolites. It summarizes experimental data on their correlations, diagnostic utility, and the analytical methods used for their quantification.
Introduction
3-Methoxytyramine (3-MT) is the O-methylated metabolite of the neurotransmitter dopamine, formed by the enzyme catechol-O-methyltransferase (COMT).[1][2] While once considered merely an inactive byproduct, 3-MT is now recognized as a crucial biomarker for the diagnosis and monitoring of catecholamine-secreting neuroendocrine tumors, such as pheochromocytoma, paraganglioma (collectively known as PPGLs), and neuroblastoma.[3][4][5][6] Its clinical significance is often evaluated in conjunction with other catecholamine metabolites, including normetanephrine (NMN) and metanephrine (MN)—the metabolites of norepinephrine and epinephrine, respectively—and downstream metabolites like homovanillic acid (HVA) and vanillylmandelic acid (VMA). This guide explores the metabolic relationships and clinical correlations between these compounds.
Metabolic Pathways of Catecholamines
The major catecholamines—dopamine, norepinephrine, and epinephrine—are broken down by two primary enzymes: catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO).[1] COMT metabolizes dopamine to 3-MT, norepinephrine to normetanephrine, and epinephrine to metanephrine.[6][7] Subsequently, MAO and other enzymes like aldehyde dehydrogenase (ALDH) further process these intermediate metabolites into the final acid end-products, HVA and VMA.[1][8] Understanding this pathway is critical for interpreting the clinical significance of each metabolite.
Caption: Metabolic pathway of catecholamines.
Correlation and Clinical Utility in Disease
The measurement of 3-MT is complementary to that of NMN and MN, particularly for diagnosing specific types of neuroendocrine tumors.[6]
-
Pheochromocytoma and Paraganglioma (PPGLs): While elevated NMN and MN are the primary biomarkers for PPGLs, the addition of 3-MT increases diagnostic sensitivity.[7] Dopamine-producing tumors, which may not show significant elevations in NMN or MN, can be identified by increased 3-MT levels.[9] In malignant PPGLs, a notable increase in both NMN and 3-MT is often observed.[10] Studies have shown that for patients with MEN 2 (Multiple Endocrine Neoplasia Type 2), there are strong positive correlations between plasma concentrations of NMN and MN, NMN and 3-MT, and MN and 3-MT. In contrast, for patients with VHL (von Hippel-Lindau disease) or SDH (succinate dehydrogenase) mutations, a positive relationship is typically only seen between NMN and 3-MT.[9]
-
Neuroblastoma: In this childhood cancer, elevated urinary 3-MT is a significant indicator of high-risk disease and poor prognosis.[3] Urinary 3-MT has been shown to be well-correlated with established markers like dopamine and HVA, and it demonstrates similar diagnostic sensitivity.[4][11] In some cases, 3-MT was the most commonly elevated tumor marker in patients with neuroblastic disease.[4][12]
Table 1: Diagnostic Performance of Catecholamine Metabolites
| Metabolite(s) | Condition | Sample Type | Key Findings |
| 3-Methoxytyramine (3-MT) | Dopamine-secreting PPGLs | Plasma / Urine | A specific marker for tumors with high dopamine output; increases diagnostic sensitivity when combined with NMN and MN.[6][7][9] |
| Normetanephrine (NMN) | PPGLs | Plasma / Urine | Highly sensitive marker for norepinephrine-producing tumors.[9] |
| Metanephrine (MN) | PPGLs | Plasma / Urine | Highly sensitive marker for epinephrine-producing tumors.[9] |
| NMN + MN | General PPGLs | Plasma | Combination provides high diagnostic sensitivity (97% in one study) for most PPGLs.[10] |
| NMN + 3-MT | Malignant PPGLs | Plasma | Combination is often elevated in cases of malignant or metastatic PPGLs.[10] |
| 3-MT, Dopamine, HVA | Neuroblastoma | Urine | 3-MT shows diagnostic utility and sensitivity similar to dopamine and HVA and correlates with disease activity.[4][11] |
Experimental Protocols for Metabolite Quantification
The analysis of catecholamine metabolites requires highly sensitive and specific analytical techniques due to their low concentrations in biological fluids.[13] While older methods included radioenzymatic and immunological assays, modern clinical laboratories predominantly use High-Performance Liquid Chromatography (HPLC) coupled with various detectors or, more commonly, tandem mass spectrometry (LC-MS/MS).[13][14]
Key Experimental Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for accurately measuring 3-MT and other catecholamine metabolites, offering high sensitivity and specificity with minimal interference from drugs or other substances.[13]
Generalized Protocol for Plasma Sample Analysis:
-
Sample Collection: Blood is collected in appropriate tubes (e.g., heparin- or EDTA-containing) and immediately placed on ice. Plasma is separated by centrifugation within one hour and frozen at -80°C until analysis to ensure the stability of the metabolites.[14]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
An internal standard (a stable isotope-labeled version of the analyte) is added to the plasma sample.
-
The sample is subjected to a protein precipitation step.
-
The supernatant is loaded onto an SPE cartridge, which selectively retains the catecholamine metabolites.
-
Interfering substances are washed away.
-
The purified metabolites are eluted from the cartridge using a specific solvent.
-
The eluate is evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.
-
-
LC Separation: The reconstituted sample is injected into an HPLC system. The metabolites are separated on a chromatographic column (typically a C18 column) based on their physicochemical properties.
-
MS/MS Detection: As the separated metabolites elute from the column, they enter the mass spectrometer.
-
Ionization: The molecules are ionized, typically using electrospray ionization (ESI).
-
Mass Selection (Q1): The first quadrupole selects the specific mass-to-charge ratio (m/z) of the parent ion (e.g., 3-MT).
-
Fragmentation (Q2): The selected parent ion is fragmented in the collision cell.
-
Fragment Analysis (Q3): The third quadrupole selects specific fragment ions, which are then detected. This process, known as Multiple Reaction Monitoring (MRM), ensures high specificity and accurate quantification.
-
-
Data Analysis: The concentration of each metabolite is calculated by comparing the ratio of the native analyte peak area to the internal standard peak area against a standard calibration curve.
Caption: Generalized workflow for catecholamine metabolite analysis by LC-MS/MS.
Quantitative Data Comparison
Reference intervals and diagnostic cut-offs can vary between laboratories and analytical methods. The following table presents example data to illustrate the relative concentrations and changes observed in pathological states.
Table 2: Example Quantitative Data for Catecholamine Metabolites
| Metabolite | Sample Type | Population / Condition | Value (Example) |
| 3-Methoxytyramine (3-MT) | 24-Hour Urine | Healthy Adult Male | ≤ 306 mcg/24h[5] |
| 3-Methoxytyramine (3-MT) | 24-Hour Urine | Healthy Adult Female | ≤ 242 mcg/24h[5] |
| 3-Methoxytyramine (3-MT) | Plasma | Healthy Adult | Weak positive correlation with age (r = 0.196).[7] |
| Normetanephrine (NMN) | Plasma | Healthy Adult | Strong positive correlation with age (r = 0.321).[7] |
| Metanephrine (MN) | Plasma | Healthy Adult | Weaker positive correlation with age (r = 0.130).[7] |
| 3-MT, NMN, MN | Plasma | Patients with PPGLs vs. Controls | 8.7-fold, 36-fold, and 9.5-fold increases, respectively.[10] |
| 3-MT, NMN, MN | Plasma | Patients with Malignant PPGLs vs. Controls | 16-fold, 99-fold, and 20-fold increases, respectively.[10] |
Note: Values are for illustrative purposes. Clinical decisions should be based on reference intervals established by the performing laboratory.
Conclusion
3-methoxytyramine is a clinically significant metabolite of dopamine whose measurement provides valuable, complementary information to the established biomarkers of normetanephrine and metanephrine. The correlation of 3-MT with other catecholamine metabolites is dependent on the underlying pathophysiology, such as the specific genetic mutations in PPGLs or the high MYC activity in neuroblastoma.[3][9] In the diagnosis of neuroendocrine tumors, a comprehensive panel that includes 3-MT, normetanephrine, and metanephrine offers superior diagnostic accuracy compared to individual measurements. The continued refinement of analytical methods like LC-MS/MS is crucial for ensuring the reliable quantification required for accurate clinical interpretation.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. 3-Methoxytyramine - Wikipedia [en.wikipedia.org]
- 3. 3-Methoxytyramine | Rupa Health [rupahealth.com]
- 4. Clinical validation of urine 3-methoxytyramine as a biomarker of neuroblastoma and comparison with other catecholamine-related biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayocliniclabs.com [mayocliniclabs.com]
- 6. cda-amc.ca [cda-amc.ca]
- 7. Plasma methoxytyramine: clinical utility with metanephrines for diagnosis of pheochromocytoma and paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine - Wikipedia [en.wikipedia.org]
- 9. Measurements of Plasma Methoxytyramine, Normetanephrine and Metanephrine as Discriminators of Different Hereditary forms of Pheochromocytoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Clinical validation of urine 3-methoxytyramine as a biomarker of neuroblastoma and comparison with other catecholamine-related biomarkers | Semantic Scholar [semanticscholar.org]
- 13. Measurement of catecholamines and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advances in catecholamine and metabolite measurements for diagnosis of pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
reference intervals for plasma 3-methoxytyramine in a healthy population
A Comparative Guide to Reference Intervals for Plasma 3-Methoxytyramine
This guide provides a comprehensive overview of reference intervals for plasma 3-methoxytyramine (3-MT) in healthy populations, offering a comparison with alternative biomarkers. It is intended for researchers, scientists, and drug development professionals involved in clinical diagnostics and therapeutic development, particularly in the context of neuroendocrine tumors.
Introduction to Plasma 3-Methoxytyramine
Plasma free 3-methoxytyramine is the O-methylated metabolite of dopamine. Its measurement is crucial for the diagnosis and monitoring of catecholamine-secreting tumors, particularly paragangliomas (PGLs), pheochromocytomas (PHEOs), and neuroblastomas. Unlike other catecholamine metabolites, elevated 3-MT can be a specific indicator of tumors that primarily produce dopamine. The diagnostic accuracy of plasma 3-MT is highly dependent on the use of appropriately established reference intervals, which can be influenced by factors such as age, patient posture during blood collection, and diet.
Comparative Analysis of Biomarkers
Plasma 3-MT is often measured alongside plasma free metanephrine (MN) and normetanephrine (NMN), the metabolites of epinephrine and norepinephrine, respectively. While urinary catecholamine and metabolite tests are also available, plasma measurements are generally considered to offer superior sensitivity.[1][2]
Table 1: Comparison of Key Biomarkers for Catecholamine-Producing Tumors
| Biomarker | Reference Interval (Adult, Seated) | Sample Type | Primary Clinical Utility |
|---|---|---|---|
| Plasma 3-Methoxytyramine | < 180 pmol/L (< 0.18 nmol/L)[3][4] | Plasma (EDTA) | Diagnosis of dopamine-secreting tumors (e.g., some PGLs, neuroblastomas); marker for malignancy.[5][6] |
| Plasma Normetanephrine | < 1180 pmol/L (< 1.18 nmol/L)[3][4] | Plasma (EDTA) | Gold standard for diagnosing PHEO/PGL; levels increase with age.[7][8][9] |
| Plasma Metanephrine | < 510 pmol/L (< 0.51 nmol/L)[3][4] | Plasma (EDTA) | Diagnosis of PHEO/PGL, particularly those secreting epinephrine. |
| 24-hr Urine Catecholamines | Varies (e.g., Dopamine: 65-400 mcg/24h)[10][11] | 24-hour Urine | Non-invasive screening, though may be less sensitive than plasma tests.[1] |
| 24-hr Urine Metanephrines | Varies (e.g., Normetanephrine: 75-375 mcg/24h)[10][11] | 24-hour Urine | Confirmatory test or for low-suspicion cases; considered more specific than plasma tests.[1] |
The addition of 3-MT measurement to a panel with normetanephrine and metanephrine increases diagnostic sensitivity for PGLs from 97.2% to 98.6%.[12]
Reference Intervals for Plasma 3-Methoxytyramine
Reference intervals for plasma 3-MT can vary based on the analytical method, patient posture during collection, and population demographics. Age is a significant factor, especially in pediatric populations where concentrations are highest in neonates and decline steeply after the first year of life.[13][14]
Table 2: Published Reference Intervals for Plasma 3-Methoxytyramine in Healthy Populations
| Upper Limit of Reference Interval | Population | Collection Condition | Source |
|---|---|---|---|
| < 180 pmol/L | Adult | Seated | North West London Pathology[4], NHS Highland[3] |
| < 0.17 nmol/L (< 170 pmol/L) | Not Specified | Not Specified | Canada's Drug Agency[5] |
| 0.10 nmol/L (100 pmol/L) | Adult | Supine | Eisenhofer et al., 2012[12] |
| Age-specific intervals | Pediatric (2 days - 18 years) | Not Specified | Peitzsch et al., 2019[13][14] |
Experimental Protocols & Methodologies
Accurate determination of plasma 3-MT levels requires strict adherence to pre-analytical and analytical protocols.
Pre-Analytical Protocol: Subject Preparation and Sample Collection
-
Medication Review : Where clinically feasible, discontinue interfering medications at least one week before testing.[3] Drugs known to interfere include tricyclic antidepressants, levodopa, and sympathomimetics.[3][4]
-
Dietary Restrictions : For at least 24-48 hours prior to the test, patients should avoid catecholamine-rich foods, as these can significantly increase plasma 3-MT.[4] Prohibited items include pineapples, kiwi, walnuts, bananas, tomatoes, avocados, and coffee.[3][4][15]
-
Fasting : An overnight fast is recommended to minimize dietary-induced fluctuations.[3][4][15]
-
Sample Collection :
-
Patient Position : Blood should be drawn after the patient has been resting in a supine position for at least 30 minutes.[7][15] Reference intervals established from seated patient samples are often higher.[8] If using seated sampling, it is critical to use reference ranges established for that specific condition.[3][4]
-
Blood Draw : Collect a minimum of 1 mL of venous blood into an EDTA tube kept on ice.[3][15]
-
Processing : Centrifuge the sample immediately at 4°C. The plasma must be separated and frozen within two hours of collection.[3][15]
-
Analytical Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of plasma free 3-MT due to its high sensitivity and specificity.[5]
-
Sample Preparation : The technique typically involves an automated online solid-phase extraction to isolate 3-MT and other metanephrines from the plasma matrix.[5]
-
Chromatographic Separation : The extracted sample is injected into a liquid chromatography system to separate the analytes.
-
Mass Spectrometric Detection : The separated metabolites are then ionized and detected by a tandem mass spectrometer, which provides precise quantification. The limit of detection (LOD) for 3-MT using this method can be as low as 0.02 nmol/L.[5]
Visualizations
Catecholamine Metabolism Pathway
The following diagram illustrates the metabolic pathway from the precursor amino acid Tyrosine to Dopamine and its subsequent conversion to 3-Methoxytyramine via the enzyme Catechol-O-methyltransferase (COMT).
Caption: Metabolic pathway of catecholamines highlighting the formation of 3-methoxytyramine.
Experimental Workflow
This diagram outlines the key steps from patient preparation to the final analysis of plasma 3-methoxytyramine.
References
- 1. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 2. researchgate.net [researchgate.net]
- 3. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]
- 4. Metanephrines (plasma) (Metanephrine, Normetanephrine, 3-methoxytyramine, Metadrenaline, Normetadrenaline) - North West London Pathology [nwlpathology.nhs.uk]
- 5. cda-amc.ca [cda-amc.ca]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. Reference intervals for plasma free metanephrines with an age adjustment for normetanephrine for optimized laboratory testing of phaeochromocytoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reference intervals for plasma free metanephrines with an age adjustment for normetanephrine for optimized laboratory testing of phaeochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Catecholamines - urine Information | Mount Sinai - New York [mountsinai.org]
- 11. uclahealth.org [uclahealth.org]
- 12. Plasma methoxytyramine: clinical utility with metanephrines for diagnosis of pheochromocytoma and paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Age-specific pediatric reference intervals for plasma free normetanephrine, metanephrine, 3-methoxytyramine and 3-O-methyldopa: Particular importance for early infancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Plasma free metanephrine, normetanephrine, and 3-methoxytyramine for the diagnosis of pheochromocytoma/paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
Performance Evaluation of a Novel 3-Methoxytyramine Assay Utilizing 3-Methoxytyramine sulfate-d4
This guide provides a comprehensive comparison of a new 3-methoxytyramine (3-MT) assay that employs 3-Methoxytyramine sulfate-d4 as an internal standard against other available methods. 3-Methoxytyramine, a metabolite of the neurotransmitter dopamine, is a critical biomarker for the diagnosis and monitoring of neuroendocrine tumors, particularly pheochromocytomas and paragangliomas (PPGLs)[1][2][3][4]. Accurate quantification of 3-MT is paramount for clinical diagnostics, and the use of a stable isotope-labeled internal standard like 3-Methoxytyramine-d4 in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is the gold standard for achieving high precision and accuracy[1][5][6].
Comparative Analysis of 3-MT Assay Methodologies
The primary methods for 3-MT quantification include LC-MS/MS, High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), and Enzyme-Linked Immunosorbent Assays (ELISA).
-
LC-MS/MS: This is widely regarded as the superior method due to its high sensitivity and specificity[7]. The use of a deuterated internal standard like 3-Methoxytyramine-d4 compensates for variations during sample preparation and analysis, leading to more reliable and reproducible results[8]. LC-MS/MS can also simultaneously measure other relevant metabolites, such as metanephrine and normetanephrine[9][10].
-
HPLC-ECD: While also a viable method, studies have shown that LC-MS/MS yields plasma concentrations of 3-MT that are 26% lower than those measured with LC-ECD, suggesting a higher degree of accuracy with the former[1].
-
ELISA: Enzyme-linked immunosorbent assays are another alternative. However, they can be prone to cross-reactivity with other substances, potentially leading to less accurate results when compared to the highly specific nature of LC-MS/MS.
Performance Data of LC-MS/MS Assays for 3-Methoxytyramine
The following tables summarize the performance characteristics of various LC-MS/MS assays for the quantification of 3-MT, highlighting the key validation parameters.
Table 1: Linearity and Sensitivity of 3-MT LC-MS/MS Assays
| Study/Method | Linearity Range | Coefficient of Linearity (R²) | LOD (nmol/L) | LOQ (nmol/L) |
| Peitzsch et al., 2013[1] | 2.5 – 50 nmol/L | r = 0.999 | 0.02 | 0.024 |
| Peaston et al., 2010[1] | 0.1 – 23 nmol/L | > 0.99 | 0.03 | 0.06 |
| Local Technical Validation Data[1] | 0.048 – 24.55 nmol/L | Not Specified | 0.012 | 0.048 |
| High Sensitivity Method (2021)[3][4] | Up to 20 nM | Not Specified | Not Specified | 0.03 |
| Agilent LC/MS/MS Method[9] | 15.63 to 10,000 pg/mL | > 0.9996 | Not Specified | Not Specified |
| Agilent Ultivo LC/TQ Method[7] | Not Specified | > 0.999 | Not Specified | Not Specified |
Table 2: Precision and Accuracy of 3-MT LC-MS/MS Assays
| Study/Method | Intra-assay CV (%) | Inter-assay CV (%) | Accuracy/Recovery (%) |
| Peitzsch et al., 2013[1] | 2.9 - 11.5 | 7.8 - 12.9 | 66 - 83 |
| Peaston et al., 2010[1] | Not Specified | Not Specified | 88 - 98 |
| Local Technical Validation Data[1] | 3.7 - 7.7 | 2.3 - 13.8 | 100.1 - 105.7 (Accuracy), 93.2 (Recovery) |
| High Sensitivity Method (2021)[3][4] | 3.1 - 10.7 | 0.9 - 18.3 | Not Specified |
| Agilent LC/MS/MS Method[9] | < 5 | < 5 | Not Specified |
| Agilent Ultivo LC/TQ Method[7] | Not Specified | ≤ 4 (Interday Reproducibility) | 90 - 110 |
| DBS LC-MRM Assay[5] | 1.7 - 10.4 | Not Specified | 97.9 - 109.4 |
Table 3: Clinical Performance of 3-MT Assays
| Parameter | Value | Study |
| Clinical Sensitivity | 86% | INESSS Report[1] |
| Clinical Specificity | 96% | INESSS Report[1] |
| Area Under the Curve (AUC) | 0.902 | Peitzsch et al., 2013[1] |
| Diagnostic Sensitivity (with Metanephrines) | 97.0% | Peking University Study[11] |
Experimental Protocols
A detailed methodology for a typical LC-MS/MS assay for 3-MT quantification using a deuterated internal standard is provided below.
Sample Preparation
The initial step involves the purification of the sample to remove interfering substances. Common techniques include:
-
Solid Phase Extraction (SPE): This is a widely used method for extracting analytes from a complex matrix[1][7][9].
-
Liquid-Liquid Extraction (LLE): Another common extraction technique.
-
Protein Precipitation (PP): Used to remove proteins from the sample[1].
The choice of method can influence the recovery rate of 3-MT.
Addition of Internal Standard
A known concentration of the internal standard, this compound, is added to the sample early in the preparation process[2][4]. This stable isotope-labeled standard mimics the behavior of the endogenous 3-MT throughout the extraction and analysis, allowing for accurate correction of any analyte loss.
Liquid Chromatography (LC)
The prepared sample is injected into an LC system.
-
Column: A Pentafluorophenyl (PFP) column is often used for the chromatographic separation of 3-MT and other catecholamine metabolites[9][10].
-
Mobile Phase: A common mobile phase consists of a gradient of methanol and water containing formic acid[9][10]. The LC step separates 3-MT from other components in the sample based on its physicochemical properties before it enters the mass spectrometer[1].
Tandem Mass Spectrometry (MS/MS)
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used to ionize the 3-MT molecules[1].
-
Detection: The detection is performed using Multiple Reaction Monitoring (MRM), which provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for both 3-MT and its deuterated internal standard[1][2].
Visualizations
Metabolic Pathway of Dopamine to 3-Methoxytyramine
Caption: Dopamine is metabolized to 3-Methoxytyramine by the enzyme COMT.
Experimental Workflow for 3-MT LC-MS/MS Assay
Caption: Workflow of a 3-MT assay from sample preparation to data analysis.
References
- 1. cda-amc.ca [cda-amc.ca]
- 2. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An LC-MRM assay for the quantification of metanephrines from dried blood spots for the diagnosis of pheochromocytomas and paragangliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Methoxytyramine-D4 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 7. agilent.com [agilent.com]
- 8. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. Addition of 3-methoxytyramine or chromogranin A to plasma free metanephrines as the initial test for pheochromocytoma and paraganglioma: Which is the best diagnostic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 3-Methoxytyramine sulfate-d4
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 3-Methoxytyramine sulfate-d4, a crucial aspect of laboratory safety and chemical handling. Adherence to these protocols will help maintain a secure workspace and ensure regulatory compliance.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is critical to handle this compound with appropriate care. Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1] When handling, wear suitable protective clothing, including chemical-impermeable gloves and eye protection, to avoid contact with skin and eyes.[1][2] Work should be conducted in a well-ventilated area, such as a fume hood, to prevent the formation and inhalation of dust and aerosols.[1][3]
Segregation and Collection of Waste
Proper segregation of chemical waste is the first step in responsible disposal. This compound waste should be collected in a designated, properly labeled, and closed container.[3][4] It is crucial to avoid mixing this waste with incompatible substances. As a general principle, keep acidic and basic waste streams separate, and do not mix oxidizing agents with organic compounds.[5]
All laboratories that generate hazardous waste are required to establish a Satellite Accumulation Area (SAA) for the safe storage of this waste.[5] Containers in the SAA must be inspected weekly for any signs of leakage.[5]
Disposal Procedures for this compound
As a specialized chemical, this compound should not be disposed of down the drain or in regular trash.[6] The appropriate method of disposal is through your institution's hazardous waste collection program.[6][7]
Step-by-Step Disposal Protocol:
-
Containerization: Place all waste containing this compound, including contaminated personal protective equipment (PPE) and cleaning materials, into a designated hazardous waste container that is compatible with the chemical.[4]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Ensure the label also includes the accumulation start date.[7]
-
Storage: Store the sealed container in your laboratory's designated Satellite Accumulation Area (SAA).[5] Ensure the storage area is secure and away from general laboratory traffic.
-
Request Pickup: Once the container is nearly full or has been accumulating for a designated period (often not to exceed one year for partially filled containers), submit a hazardous waste pickup request through your institution's Environmental Health and Safety (EHS) or Research Safety office.[5][7]
-
Documentation: Maintain a log of the chemical waste generated, including the quantity and date of disposal.
Disposal of Empty Containers
Empty containers that once held this compound may still contain residual amounts of the chemical. To ensure proper disposal, these containers must be triple-rinsed.[4][6][8]
-
First Rinse: The first rinse should be collected as hazardous chemical waste and added to your designated this compound waste container.[8]
-
Subsequent Rinses: The second and third rinses can typically be disposed of down the drain with copious amounts of water, provided they are aqueous solutions and do not contain other hazardous materials.[8]
-
Container Disposal: After triple-rinsing and allowing the container to dry in a well-ventilated area, deface or remove the original chemical label. The clean, empty container can then be disposed of as regular trash or recycled according to your institution's guidelines.[6][8]
Accidental Release Measures
In the event of a spill, it is important to act quickly and safely.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]
-
Personal Protection: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection, before attempting to clean the spill.[1]
-
Containment: Prevent further spillage or leakage if it is safe to do so. Avoid allowing the chemical to enter drains.[1]
-
Cleanup: For solid spills, carefully sweep or scoop the material into a suitable, closed container for disposal.[3] Avoid creating dust.[1][3] For liquid spills, absorb the material with an inert substance and place it in a designated waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: The collected spill material and any contaminated cleaning supplies should be disposed of as hazardous waste following the procedures outlined above.[1]
Quantitative Data Summary
| Waste Guideline | Limit | Citation |
| Maximum Hazardous Waste Accumulation | 55 gallons | [6] |
| Maximum Acutely Hazardous Waste | 1 quart | [6] |
| Laboratory Accumulation Limit (General) | ~25 gallons total | [7] |
It is important to consult your institution's specific guidelines, as these limits may vary.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated containers.
Caption: Disposal workflow for this compound and its containers.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. isotope.com [isotope.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. olseh.iisc.ac.in [olseh.iisc.ac.in]
Essential Safety and Operational Guidance for 3-Methoxytyramine sulfate-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 3-Methoxytyramine sulfate-d4. The following procedural guidance is designed to ensure the safety of laboratory personnel and compliance with standard safety regulations.
Hazard Identification and Classification
GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1] |
| Acute Aquatic Hazard | Category 3 | H402: Harmful to aquatic life. |
| Chronic Aquatic Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects. |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk. The required level of protection may vary based on the experimental conditions and scale of work.
Recommended PPE for Handling this compound
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles or a full-face shield.[2] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves.[3] | Provides a barrier against skin contact, which can cause irritation. Gloves must be inspected before use and removed properly to avoid contamination. |
| Body Protection | A lab coat is mandatory. For larger quantities or potential for splashing, chemical-resistant coveralls (e.g., Tychem 2000) are recommended.[3] | Protects skin from accidental contact and contamination of personal clothing. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[2] | Prevents inhalation of the compound, which may cause respiratory tract irritation. |
Operational Plan: Safe Handling Protocol
Adherence to a strict handling protocol is crucial for minimizing risks associated with this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary materials, including the chemical, solvents, glassware, and waste containers, and place them inside the fume hood.
-
Verify that an emergency eyewash station and safety shower are accessible and operational.
-
-
Personal Protective Equipment (PPE) Donning:
-
Put on a lab coat, followed by safety goggles and any additional face protection.
-
Don the appropriate gloves, ensuring they are free of defects.
-
-
Chemical Handling:
-
Perform all weighing and transferring of the solid compound within the fume hood to contain any dust.
-
If creating a solution, slowly add the compound to the solvent to avoid splashing.
-
Keep containers tightly closed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly dispose of all waste as outlined in the disposal plan below.
-
Remove PPE in the correct order to prevent self-contamination (gloves first, then goggles/face shield, and finally the lab coat).
-
Wash hands thoroughly with soap and water after handling the material and before leaving the laboratory.[2]
-
Disposal Plan
Proper disposal of this compound and its associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Protocol:
-
Solid Waste:
-
All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) should be placed in a dedicated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a sealed, labeled hazardous waste container.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed. Used deuterated solvents should be kept separate.[4]
-
-
Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.
-
After rinsing, the container can be disposed of according to institutional guidelines for decontaminated glassware or plastic.
-
-
Waste Labeling and Storage:
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").
-
Waste containers should be stored in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
-
Final Disposal:
-
All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.
-
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Emergency Response Protocols
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department. |
Process Flow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. isotope.com [isotope.com]
- 2. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 3. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 4. RE: Disposal of Deuterium solvents-reg from Robert Harker on 2003-09-02 (Email Archives for September and October, 2003) [ammrl.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
